Nbtxr3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
HfO2 |
|---|---|
Molecular Weight |
210.48 g/mol |
IUPAC Name |
hafnium(4+);oxygen(2-) |
InChI |
InChI=1S/Hf.2O/q+4;2*-2 |
InChI Key |
WIHZLLGSGQNAGK-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[Hf+4] |
Origin of Product |
United States |
Foundational & Exploratory
NBTXR3: A Technical Deep Dive into its Radiobiological Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
NBTXR3 (brand name Hensify®) is a first-in-class radioenhancer composed of functionalized hafnium oxide (HfO₂) nanoparticles. Designed for intratumoral administration, this compound leverages a physical mechanism of action to amplify the cytotoxic effects of radiotherapy within the tumor microenvironment. This guide provides an in-depth technical overview of the core radiobiological mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Physical and Chemical Properties
This compound consists of crystalline hafnium oxide nanoparticles with a size optimized for cellular uptake. The high atomic number (Z=72) and electron density of hafnium make these nanoparticles highly interactive with ionizing radiation compared to soft tissues.[1][2][3] Before activation by radiotherapy, this compound is inert.[4][5] Upon exposure to radiation, it locally enhances the energy dose deposition within cancer cells.[2][4][5][6] This physical mode of action suggests its potential applicability across a wide range of solid tumors.[4][6][7][8]
| Property | Value/Description | References |
| Core Composition | Hafnium Oxide (HfO₂) | [1][3][9] |
| Surface Functionalization | Phosphate groups providing a negative surface charge | [10] |
| Concentration for Injection | 53.3 g/L | [3] |
| Administration | Single intratumoral injection | [2][3][4] |
Cellular Uptake and Intracellular Localization
Following intratumoral injection, this compound nanoparticles are designed to be taken up by cancer cells and persist within the tumor throughout the course of radiotherapy.[2][7]
Cellular Uptake Mechanisms:
The cellular uptake is a concentration-dependent process.[1][12] Once internalized, the nanoparticles form clusters within the cytoplasm.[1][4]
Intracellular Trafficking and Localization:
-
This compound-containing endosomes are formed upon internalization.[1][11]
-
These endosomes subsequently fuse with lysosomes, where the nanoparticles accumulate.[1][11]
-
An increase in lysosome labeling intensity has been observed the day following this compound administration, both in vitro and in vivo.[1][11]
Experimental Protocol: Transmission Electron Microscopy (TEM) for Cellular Uptake
-
Cell Culture: Cancer cell lines are seeded and cultured overnight.
-
This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 100 µM, 400 µM, 800 µM) and incubated overnight.[4]
-
Sample Preparation: Cells are fixed, dehydrated, embedded in resin, and sectioned into ultra-thin slices.
-
Imaging: Sections are imaged using a transmission electron microscope to visualize the intracellular localization of this compound nanoparticles.[1][4]
Radiobiological Mechanism of Action
The core of this compound's efficacy lies in its ability to amplify the physical and biological effects of ionizing radiation at the cellular and subcellular levels.
Physical Dose Enhancement
Upon irradiation, the high-Z hafnium oxide core of this compound has a higher probability of interacting with incoming photons compared to water-rich biological tissues.[1][2] This interaction leads to the emission of a cascade of electrons, including Auger electrons and secondary low-energy electrons, which have a short range and deposit their energy locally.[13][14][15][16] This results in a significant increase in the localized radiation dose within the tumor cells, reportedly up to 9 times higher than with radiotherapy alone.[6]
Biological Consequences
The intensified and localized energy deposition triggers a series of biological events that lead to enhanced tumor cell killing and the stimulation of an anti-tumor immune response.
A primary consequence of the increased electron emission is a significant enhancement of DNA damage, particularly DNA double-strand breaks (DSBs), which are critical for radiation-induced cell death.[17]
-
Studies have shown that this compound combined with radiotherapy (this compound+RT) leads to a greater number of γH2AX foci, a marker for DSBs, compared to radiotherapy alone.[18]
-
This increased DSB formation is observed as early as 1 hour post-irradiation.[18][19]
-
Furthermore, a higher number of unrepaired DSBs persist 24 hours after treatment with this compound+RT, indicating an impairment of DNA repair mechanisms.[18][19]
-
This enhanced DNA damage also leads to an increase in the formation of micronuclei, which are fragments of chromosomes left behind during cell division and are indicative of genomic instability.[18][19][20][21]
| Endpoint | Time Point | Observation | References |
| DNA Double-Strand Breaks (γH2AX) | 1 hour post-RT | Increased formation with this compound+RT vs. RT alone | [18][19] |
| 24 hours post-RT | More persistent, unrepaired DSBs with this compound+RT | [18][19] | |
| Micronuclei Formation | 72-96 hours post-RT | Increased formation with this compound+RT vs. RT alone | [19][21] |
Experimental Protocol: γH2AX Assay for DNA Double-Strand Breaks
-
Cell Treatment: Cells are treated with or without this compound, followed by irradiation with a single dose of X-rays.
-
Cell Collection: Cells are collected at specific time points post-irradiation (e.g., 1 hour and 24 hours).[18][19]
-
Staining: Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody against phosphorylated H2AX (γH2AX).
-
Analysis: The level of γH2AX fluorescence is quantified using flow cytometry to determine the extent of DSBs.[18]
Recent findings have elucidated a novel mechanism involving the lysosomes where this compound nanoparticles accumulate.
-
Upon activation by radiotherapy, this compound induces significant lysosomal membrane permeabilization (LMP) exclusively in cells treated with the combination therapy.[1][11] Radiotherapy alone does not produce this effect.[1][11]
-
LMP leads to an increase in lipid peroxidation, a key biomarker of ferroptosis, a form of iron-dependent regulated cell death.[1][11] This increase is observed the day after irradiation.[11]
-
RNA sequencing analysis has shown that this compound activation impacts the expression of genes related to fatty acid oxidation and mitochondrial function.[9][11]
Beyond direct cell killing, this compound+RT has been shown to possess immunomodulatory properties, converting the tumor into an in situ vaccine.[22][23]
-
ICD Induction: The enhanced cell death promoted by this compound+RT is immunogenic, leading to the release of damage-associated molecular patterns (DAMPs).[6][22]
-
cGAS-STING Pathway Activation: The increased DNA damage and micronuclei formation are known to activate the cGAS-STING pathway, a critical step in priming an anti-tumor immune response.[9][18][19][20][24]
-
Enhanced Antigen Presentation: this compound+RT has been shown to modulate the immunopeptidome of cancer cells, potentially improving the presentation of tumor antigens to immune cells.[6][24][25]
-
Immune Cell Infiltration: Preclinical and clinical studies have demonstrated that this compound+RT leads to a significant increase in the infiltration of CD8+ T cells into the tumor microenvironment.[23][24][25]
-
Abscopal Effect: The potent local anti-tumor immune response can lead to a systemic effect, where non-irradiated tumors at distant sites also regress. This CD8-dependent abscopal effect has been observed in preclinical models.[18][25][26][27]
-
Overcoming Immunotherapy Resistance: In anti-PD1 resistant tumor models, the combination of this compound+RT with checkpoint inhibitors has been shown to restore sensitivity, improve tumor control, and increase survival.[9][24][27]
Conclusion
This compound represents a novel class of therapeutic agents that operate at the interface of physics, chemistry, and biology. Its mechanism of action is initiated by a physical amplification of radiation dose, which in turn triggers a cascade of potent biological responses. These include enhanced DNA damage, the induction of multiple cell death pathways, and the robust stimulation of a systemic anti-tumor immune response. This multi-faceted mechanism underscores its potential as a universal radioenhancer for the treatment of solid tumors, both as a standalone adjunct to radiotherapy and in combination with immunotherapies. Further research will continue to unravel the intricate details of its interaction with the tumor microenvironment and optimize its clinical application.
References
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- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. nanobiotix.com [nanobiotix.com]
- 7. "this compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticl" by Ping Zhang, Julie Marill et al. [jdc.jefferson.edu]
- 8. oncozine.com [oncozine.com]
- 9. aacrjournals.org [aacrjournals.org]
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- 11. Radiotherapy-activated this compound nanoparticles promote ferroptosis through induction of lysosomal membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nanoparticle-Mediated X-Ray Radiation Enhancement for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Nanoparticle-Mediated X-Ray Radiation Enhancement for Cancer Therapy | Springer Nature Experiments [experiments.springernature.com]
- 16. Mechanisms of Nanoscale Radiation Enhancement by Metal Nanoparticles: Role of Low Energy Electrons [ouci.dntb.gov.ua]
- 17. Enhancement of radiosensitization by metal-based nanoparticles in cancer radiation therapy | Cancer Biology & Medicine [cancerbiomed.org]
- 18. researchgate.net [researchgate.net]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. DNA damage enhancement by radiotherapy-activated hafnium oxide nanoparticles improves cGAS-STING pathway activation in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cell | Nano Publications [bibliography.nanobiotix.com]
- 23. NANOBIOTIX Presented New Clinical and Pre-Clinical Data Confirming this compound's Significant Potential Role in Immuno-Oncology at SITC Annual Meeting - BioSpace [biospace.com]
- 24. This compound improves the efficacy of immunoradiotherapy combining nonfucosylated anti-CTLA4 in an anti-PD1 resistant lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Radiotherapy-activated this compound nanoparticles modulate cancer cell immunogenicity and TCR repertoire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ir.nanobiotix.com [ir.nanobiotix.com]
NBTXR3 Nanoparticles: A Technical Deep Dive into Physicochemical Properties and Cellular Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core physicochemical properties of NBTXR3 nanoparticles, a first-in-class radioenhancer designed to amplify the efficacy of radiation therapy in solid tumors. The following sections detail the nanoparticle's composition, size, surface characteristics, and the experimental methodologies used for their characterization. Furthermore, we explore the cellular uptake mechanisms and the key signaling pathways activated upon irradiation, offering a comprehensive overview for researchers and professionals in drug development.
Core Physicochemical Properties of this compound
This compound nanoparticles are composed of a crystalline hafnium oxide (HfO₂) core.[1][2][3][4][5][6] This high atomic number material is selected for its ability to efficiently absorb ionizing radiation.[2][7] The nanoparticles are functionalized with a negatively charged surface coating of phosphate (B84403) groups, which contributes to their stability and biocompatibility.[1][2] They are supplied as a sterile, non-pyrogenic, aqueous suspension for intratumoral injection.[1][7][8]
| Property | Value | Experimental Method |
| Core Composition | Crystalline Hafnium Oxide (HfO₂) | Not explicitly stated, but implied through synthesis and characterization. |
| Size (Hydrodynamic Diameter) | Centered on 50 nm (distribution of 30-65 nm) | Dynamic Light Scattering (DLS) |
| Surface Functionalization | Phosphate groups | Not explicitly stated, but implied through synthesis. |
| Surface Charge (Zeta Potential) | -50 mV (in aqueous solution at pH 6-8) | Zeta Potential Analysis |
| Concentration of Supplied Suspension | 53.3 g/L | Not explicitly stated, but implied through manufacturing specifications. |
| Appearance in CT Imaging | Hyperattenuating (mean attenuation of 1516 HU) | Computed Tomography (CT) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound nanoparticles.
Dynamic Light Scattering (DLS) for Size Determination
This technique is employed to measure the hydrodynamic diameter of the this compound nanoparticles in their aqueous suspension.
-
Instrumentation: A Zetasizer NanoZS instrument (Malvern Instruments Ltd) or a similar device is utilized.
-
Sample Preparation: The sterile aqueous suspension of this compound is appropriately diluted to ensure an optimal scattering intensity.
-
Measurement: The sample is placed in a cuvette and illuminated by a laser beam. The fluctuations in the intensity of the scattered light are measured over time.
-
Data Analysis: The instrument's software analyzes the fluctuations to calculate the diffusion coefficient of the nanoparticles, which is then used to determine the hydrodynamic diameter via the Stokes-Einstein equation. The size is typically reported as the mean of a volume distribution.[9]
Zeta Potential Analysis for Surface Charge
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.
-
Instrumentation: A Zetasizer NanoZS instrument (Malvern Instruments Ltd) or a similar device is used.
-
Principle: The technique of electrophoretic light scattering is applied. An electric field is applied across the sample, causing the charged nanoparticles to move towards the oppositely charged electrode.
-
Measurement: A laser beam is passed through the sample, and the velocity of the moving nanoparticles is measured by detecting the Doppler shift of the scattered light.
-
Data Analysis: The electrophoretic mobility is calculated from the velocity of the nanoparticles. The zeta potential is then determined using the Henry equation, which relates the electrophoretic mobility to the zeta potential. Measurements are typically performed in an aqueous solution at a pH range of 6-8.[10][11][12]
Transmission Electron Microscopy (TEM) for Cellular Uptake and Localization
TEM is a powerful microscopy technique used to visualize the internalization and subcellular localization of this compound nanoparticles within cancer cells.
-
Cell Culture and Treatment: Human cancer cell lines are cultured in appropriate media. The cells are then incubated with this compound nanoparticles at various concentrations (e.g., 100 µM, 400 µM, 800 µM) for a specified period (e.g., overnight).[12][13]
-
Sample Preparation for TEM:
-
Fixation: The cells are fixed to preserve their ultrastructure, typically using a chemical fixative like glutaraldehyde.
-
Dehydration: The fixed cells are dehydrated through a graded series of ethanol (B145695) concentrations.
-
Embedding: The dehydrated cells are infiltrated with and embedded in a resin (e.g., epoxy resin).
-
Sectioning: The resin blocks containing the cells are cut into ultrathin sections (typically 70-90 nm) using an ultramicrotome.
-
Staining: The ultrathin sections are mounted on copper grids and stained with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.
-
-
Imaging: The prepared grids are then examined under a transmission electron microscope. The electron beam passes through the sample, and an image is formed based on the differential scattering of electrons by the sample's components. This allows for the visualization of the this compound nanoparticles, which appear as electron-dense clusters, within the cytoplasm and organelles of the cells.[13][14]
Cellular Uptake and Signaling Pathways
Understanding the interaction of this compound with tumor cells is fundamental to its mechanism of action. Upon intratumoral injection, the nanoparticles are rapidly internalized by cancer cells.
Caption: Cellular uptake pathways of this compound nanoparticles.
Preclinical studies have shown that this compound nanoparticles are internalized by cancer cells primarily through macropinocytosis, with clathrin-dependent endocytosis playing a lesser role.[5][10][15] Following endocytosis, the nanoparticles are trafficked through the endosomal pathway and ultimately accumulate within lysosomes, forming clusters.[4][5][10][13]
Upon activation by ionizing radiation, the high electron density of the hafnium oxide core leads to an increased local energy deposition.[16][17] This amplified energy transfer triggers a cascade of biological events within the tumor cell.
Caption: Key signaling events triggered by radiotherapy-activated this compound.
One of the key mechanisms initiated by activated this compound is the induction of lysosomal membrane permeabilization (LMP).[4][5][10] This leads to an increase in lipid peroxidation, a hallmark of a specific type of programmed cell death known as ferroptosis.[10] In addition to promoting ferroptosis, the enhanced energy deposition from this compound significantly amplifies DNA damage compared to radiation therapy alone.[1][7][18] This increased DNA damage is a potent activator of the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA.[4][17][19] Activation of the cGAS-STING pathway can lead to the production of type I interferons and other cytokines, thereby promoting an anti-tumor immune response.[17] The combination of enhanced direct cell killing through multiple mechanisms and the stimulation of an anti-tumor immune response underscores the multifaceted mode of action of this compound.
References
- 1. nanobiotix.com [nanobiotix.com]
- 2. nanobiotix.com [nanobiotix.com]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Radiotherapy-activated this compound nanoparticles promote ferroptosis through induction of lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nano-scale Radiotherapy-NBTXR3 Hafnium Oxide Nanoparticles as Promising Cancer Therapy (Journal Article) | ETDEWEB [osti.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Imaging Features of Intratumoral Injection of this compound for Head and Neck Squamous Cell Carcinoma Lymph Node Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jdc.jefferson.edu [jdc.jefferson.edu]
- 13. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. nanobiotix.com [nanobiotix.com]
- 17. nanobiotix.com [nanobiotix.com]
- 18. youtube.com [youtube.com]
- 19. This compound improves the efficacy of immunoradiotherapy combining nonfucosylated anti-CTLA4 in an anti-PD1 resistant lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
NBTXR3: A Technical Deep Dive into Cellular Uptake and Intracellular Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBTXR3 is a novel, first-in-class radioenhancer composed of functionalized hafnium oxide nanoparticles. Designed to be administered via a single intratumoral injection, this compound remains biologically inert until activated by ionizing radiation. Upon activation, the high atomic number of hafnium allows for a significant increase in the localized absorption of radiation energy, leading to enhanced tumor cell destruction without increased damage to surrounding healthy tissues.[1][2] This physical mechanism of action suggests a broad applicability across various solid tumors treated with radiotherapy.[3] Understanding the cellular journey of this compound nanoparticles—from their initial interaction with the cancer cell membrane to their ultimate intracellular fate—is critical for optimizing their therapeutic potential and developing next-generation nanomedicines. This technical guide provides an in-depth overview of the cellular uptake and intracellular localization of this compound, supported by experimental data and protocols.
Cellular Uptake of this compound
The internalization of this compound by cancer cells is an active, energy-dependent process mediated primarily by endocytosis.[4] The uptake is both time- and concentration-dependent, with continued accumulation of nanoparticles observed over time.[5][6]
Mechanisms of Endocytosis
Studies have elucidated that this compound nanoparticles are internalized by cancer cells through two main endocytic pathways:
-
Macropinocytosis: This is the predominant mechanism of this compound uptake.[4][7] Macropinocytosis is a process of non-specific bulk fluid and solute uptake, characterized by the formation of large endocytic vesicles called macropinosomes.
-
Clathrin-Dependent Endocytosis: To a lesser extent, this compound also enters cells via the more traditional clathrin-mediated pathway, which involves the formation of clathrin-coated pits at the cell surface that invaginate to form vesicles.[4][7]
The reliance on these active uptake mechanisms ensures that this compound is efficiently internalized by metabolically active cancer cells.
Quantitative Analysis of Cellular Uptake
The extent of this compound cellular uptake varies between different cancer cell lines, suggesting that cell-specific factors can influence internalization efficiency.[6][8] While a comprehensive quantitative dataset is still emerging, semi-quantitative analyses have consistently demonstrated a dose-dependent increase in nanoparticle uptake.[6][9]
| Cell Line | This compound Concentration (µM) | Observed Uptake Level (Semi-Quantitative) | Reference |
| HCT 116 | 400 | Moderate | [10] |
| HCT 116 | 800 | High | [9] |
| HCT 116 | 1600 | Very High | [9] |
| 42-MG-BA | 50 | Low | [9] |
| 42-MG-BA | 100 | Moderate | [9] |
| 42-MG-BA | 400 | High | [9][10] |
| HT-1080 | 400 | High | [10] |
| PANC-1 | 400 | Moderate | [10] |
| Hs913T | 400 | High | [10] |
| PC-3 | Not specified | Higher than LNCaP | [8] |
| LNCaP | Not specified | Lower than PC-3 | [8] |
Table 1: this compound Concentration-Dependent Cellular Uptake in Various Cancer Cell Lines.
Intracellular Localization and Trafficking
Once internalized, this compound nanoparticles follow a defined intracellular trafficking pathway, ultimately accumulating in the lysosomal compartment. This localization is crucial to its mechanism of action upon radiation activation.
From Endosomes to Lysosomes
Following endocytosis, this compound-containing vesicles, or endosomes, traffic through the cytoplasm. These early endosomes mature and eventually fuse with lysosomes, delivering the nanoparticles to these acidic, degradative organelles.[4][7][11] Transmission electron microscopy (TEM) has consistently shown this compound nanoparticles forming clusters within the cytoplasm, and immuno-TEM has confirmed their localization within lysosomes.[7][8] Notably, this compound nanoparticles have not been observed within the cell nucleus.[8]
Impact on Lysosomes
The accumulation of this compound within lysosomes leads to an increase in the overall lysosomal content of the cell, as evidenced by increased LysoTracker staining intensity.[4][7] This lysosomal accumulation is a key event that precedes the downstream effects of this compound when activated by radiotherapy.
Downstream Cellular and Molecular Consequences
The physical presence of this compound within lysosomes becomes biologically significant upon exposure to ionizing radiation. The localized dose enhancement triggers a cascade of events leading to enhanced cancer cell death and immune stimulation.
Lysosomal Membrane Permeabilization and Ferroptosis
A primary consequence of radiotherapy-activated this compound is the induction of lysosomal membrane permeabilization (LMP).[7][11] This disruption of the lysosomal membrane is a critical event not observed with radiotherapy alone.[7] The release of lysosomal contents, including hydrolytic enzymes and iron, into the cytoplasm can trigger various cell death pathways. Specifically, the release of iron is thought to contribute to an increase in lipid peroxidation, a hallmark of ferroptosis, a form of iron-dependent regulated cell death.[7][12]
Activation of the cGAS-STING Pathway
Beyond direct cell killing, radiotherapy-activated this compound has been shown to enhance the activation of the cGAS-STING pathway.[9][12] This pathway is a key component of the innate immune system that senses cytosolic DNA. The increased DNA damage caused by this compound-enhanced radiotherapy leads to the accumulation of micronuclei and cytosolic DNA fragments, which are then detected by the enzyme cGAS. This triggers the production of cGAMP, which in turn activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines.[9][12] This process can convert the tumor into an in-situ vaccine, priming an anti-tumor immune response.[11]
Experimental Protocols
Transmission Electron Microscopy (TEM) for Intracellular Localization
Objective: To visualize the subcellular localization of this compound nanoparticles.
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density of approximately 20,000 cells/cm².
-
This compound Treatment: Once cells have attached, add this compound at the desired concentration (e.g., 100-800 µM) and incubate overnight.
-
Fixation: Pre-fix the cells with 2.5% glutaraldehyde (B144438) in 0.1M cacodylate buffer (pH 7.4) for 2 hours. Post-fix with 1% osmium tetroxide for 45 minutes.
-
Dehydration and Embedding: Dehydrate the samples in a graded series of ethanol (B145695) concentrations (50%, 70%, 95%, and 100%). Embed the cell samples in EPON resin.
-
Sectioning and Staining: Cut 70 nm thin sections and collect them on copper palladium grids. Counterstain the sections with lead citrate.
-
Imaging: Examine the grids using a transmission electron microscope at 80 kV.[8]
Flow Cytometry for Quantifying Cellular Uptake
Objective: To quantify the relative uptake of this compound nanoparticles by measuring changes in cellular granularity.
-
Cell Seeding: Seed cells in 12-well plates at a density appropriate for the cell line.
-
This compound Treatment: Add this compound (e.g., 400 µM) to the cells and incubate for various time points (e.g., 30 min, 1h, 3h, 6h, 16h, 24h).
-
Cell Harvesting: At each time point, wash the cells with PBS and detach them using trypsin.
-
Flow Cytometry Analysis: Resuspend the cells in an appropriate buffer and analyze them using a flow cytometer. The increase in side scatter (SSC) is indicative of increased cellular granularity due to nanoparticle uptake.[5]
LysoTracker Staining for Lysosomal Localization
Objective: To assess the impact of this compound on lysosomes.
-
Cell Seeding: Seed cells in a suitable imaging dish (e.g., 35 mm µ-Dish).
-
This compound Treatment: Treat cells with this compound (e.g., 400 µM) for the desired duration.
-
LysoTracker Staining: Add LysoTracker Green DND-26 to the cells at a final concentration of 75 nM and incubate for 10 minutes at room temperature in the dark.
-
Imaging/Analysis: For microscopy, image the cells directly. For flow cytometry, harvest the cells as described above and analyze the fluorescence intensity in the appropriate channel.[7]
Clonogenic Assay for Radioenhancement Efficacy
Objective: To determine the ability of this compound to enhance radiation-induced cell death.
-
Cell Seeding: Seed cells in 6-well plates in triplicate at a density that will yield approximately 50-100 colonies per well after treatment.
-
This compound Treatment: After cell attachment, add this compound at various concentrations (e.g., 50-800 µM) and incubate for 16 hours.
-
Irradiation: Irradiate the cells with a range of radiation doses (e.g., 2-6 Gy).
-
Colony Formation: Culture the cells for 10-15 days to allow for colony formation.
-
Staining and Counting: Fix and stain the colonies with crystal violet. Count the colonies containing 50 or more cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition and determine the Dose Enhancement Factor (DEF).[8]
Visualizing the Mechanisms: Signaling Pathways and Workflows
This compound Cellular Uptake and Intracellular Trafficking
Caption: this compound cellular entry and trafficking to lysosomes.
Radiotherapy-Activated this compound: Induction of Ferroptosis
Caption: this compound+RT induced lysosomal damage and ferroptosis.
Radiotherapy-Activated this compound: cGAS-STING Pathway Activation
Caption: Enhanced cGAS-STING activation by this compound and RT.
Conclusion
The cellular uptake and intracellular localization of this compound are well-defined processes that are fundamental to its efficacy as a radioenhancer. Internalized predominantly through macropinocytosis, this compound nanoparticles traffic to and accumulate within lysosomes. This specific subcellular address is the staging ground for the dramatic amplification of radiotherapy effects. Upon activation, this compound instigates lysosomal membrane permeabilization, leading to ferroptotic cell death, and enhances DNA damage, which in turn stimulates the cGAS-STING pathway to prime an anti-tumor immune response. A thorough understanding of these cellular and molecular mechanisms, supported by robust experimental methodologies, is essential for the continued development and clinical application of this compound and for the design of future generations of nanoparticle-based cancer therapies. The provided protocols and pathway diagrams serve as a valuable resource for researchers in this exciting and rapidly advancing field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Radiotherapy-activated this compound nanoparticles promote ferroptosis through induction of lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobiotix.com [nanobiotix.com]
- 10. Frontiers | Harnessing the cGAS-STING pathway to potentiate radiation therapy: current approaches and future directions [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Radiotherapy-activated this compound nanoparticles promote ferroptosis through induction of lysosomal membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical Efficacy of NBTXR3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NBTXR3 is a first-in-class, radio-enhancing nanoparticle designed to amplify the efficacy of radiotherapy (RT) in solid tumors. Composed of functionalized hafnium oxide (HfO₂) nanoparticles, this compound is administered via a single intratumoral injection.[1] Upon activation by ionizing radiation, these high-Z nanoparticles increase the localized energy deposition within the tumor, leading to greater tumor cell destruction without increasing the dose to surrounding healthy tissues.[2][3] Preclinical studies have consistently demonstrated the capacity of this compound to enhance tumor control and survival across a broad range of cancer models.[1][4] Furthermore, emerging evidence highlights its role in modulating the tumor microenvironment, promoting immunogenic cell death (ICD), and activating the cGAS-STING pathway, thereby priming an anti-tumor immune response.[5][6][7] This guide provides a comprehensive overview of the preclinical data supporting the efficacy of this compound, with a focus on quantitative outcomes, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Efficacy Data
The preclinical efficacy of this compound has been evaluated in numerous in vitro and in vivo models, demonstrating a significant enhancement of radiotherapy effects. The following tables summarize key quantitative findings from these studies.
Table 1: In Vitro Radio-enhancement Efficacy of this compound
| Cell Line | Cancer Type | This compound Concentration (µM) | Radiation Dose (Gy) | Outcome Measure | Result | Citation(s) |
| HCT116 | Colorectal Cancer | 800 | 2-8 | Cell Viability | Significant decrease compared to RT alone | [8] |
| HCT116 | Colorectal Cancer | 800 | 4 | DNA Double-Strand Breaks (γH2AX foci) | ~1.4-fold increase vs. RT alone | [8] |
| 42-MG-BA | Glioblastoma | 50, 100, 400 | Not specified | Cellular Uptake | Dose-dependent increase in nanoparticle uptake | [9] |
| HT1080 | Fibrosarcoma | Not specified | Not specified | Cellular Uptake | Efficient nanoparticle internalization | [1] |
| CT26.WT | Colorectal Cancer | Not specified | Not specified | Immunogenic Cell Death Biomarkers | Increased expression vs. RT alone | [10] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Murine Models
| Tumor Model | Cancer Type | This compound Administration | Radiation Regimen | Outcome Measure | Result | Citation(s) |
| CT26.WT | Colorectal Cancer | Intratumoral | 3x4 Gy | Abscopal Effect | Strong abscopal effect observed | [11] |
| 344SQR | Lung Cancer | Intratumoral (25% of tumor volume) | 3x12 Gy (primary), 2x1 Gy (secondary) | Survival | 75% survival with this compound + RT + checkpoint inhibitors | [5] |
| 344SQR | Lung Cancer | Intratumoral | 3x12 Gy | Primary Tumor Control | 100% complete remission with this compound + RT + checkpoint inhibitors | [5] |
| PAC-120 | Pancreatic Cancer | Intratumoral | Not specified | Nanoparticle Persistence | >50 days within the tumor | [3] |
| Various PDX models | Lung, Prostate, Sarcoma, Head & Neck | Intratumoral | Not specified | Tumor Growth Delay | Systematically enhanced compared to RT alone | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. This section outlines the protocols for key experiments cited in this guide.
In Vivo Murine Tumor Models
Objective: To evaluate the in vivo efficacy of this compound-activated radiotherapy in controlling tumor growth and improving survival.
Animal Models:
-
Immunocompetent BALB/c or C57BL/6 mice are typically used for syngeneic tumor models to enable the study of immune responses.[5][10]
-
Athymic nude mice are used for human tumor xenograft and patient-derived xenograft (PDX) models.[3]
Tumor Cell Implantation:
-
For syngeneic models like CT26.WT (colorectal carcinoma) or 344SQR (lung cancer), 5 x 10⁴ to 1 x 10⁶ cells are injected subcutaneously into the flank of the mice.[5]
-
For two-tumor models simulating primary and metastatic sites, cells are injected into both the right and left legs.[5]
This compound Administration:
-
This compound is supplied as a sterile aqueous suspension of functionalized hafnium oxide nanoparticles at a concentration of 53.3 g/L.[4]
-
A single intratumoral injection is performed when tumors reach a predetermined volume (e.g., 100-200 mm³).
-
The volume of this compound injected is typically a percentage of the gross tumor volume, ranging from 10% to 42%.[4][12]
-
Injection is performed using a standard syringe and a 22G needle, with ultrasound guidance to ensure proper distribution throughout the tumor.[4]
Radiotherapy Protocol:
-
Radiotherapy is initiated 24 hours after this compound injection.[4]
-
Irradiation is delivered using a small animal irradiator, with mice shielded to expose only the tumor area.
-
Fractionation schedules vary depending on the study, for example, 3 fractions of 12 Gy for primary tumors and 2 fractions of 1 Gy for secondary tumors in a lung cancer model.[5] For head and neck cancer models, a regimen of 70 Gy in 35 fractions over 7 weeks has been used in clinical settings, informing preclinical designs.[13]
Endpoint Analysis:
-
Tumor growth is monitored by caliper measurements, and tumor volume is calculated.
-
Survival is a primary endpoint.
-
For immunological studies, tumors are harvested for analysis of immune cell infiltration (e.g., CD8+ T cells) by immunohistochemistry or flow cytometry.[5][10]
-
The T-cell receptor (TCR) repertoire in both treated and untreated distant tumors is sequenced to assess systemic immune activation.[10]
In Vitro Cellular Uptake and Radio-enhancement
Objective: To quantify the cellular internalization of this compound and its effect on radiation-induced cell death and DNA damage.
Cell Lines:
-
A panel of human and murine cancer cell lines are used, including HCT116 (colorectal), 42-MG-BA (glioblastoma), and CT26.WT (colorectal).[8][9]
This compound Incubation:
-
Cells are seeded in appropriate culture vessels and allowed to adhere.
-
This compound is added to the culture medium at various concentrations (e.g., 400-1600 µM) and incubated for a specified period (e.g., 24 hours).[9]
Cellular Uptake Analysis:
-
Transmission Electron Microscopy (TEM) is used to visualize the intracellular localization of this compound nanoparticles.[9]
-
Cells are fixed, embedded, and sectioned for TEM imaging to observe nanoparticle clusters within cytoplasmic vesicles, primarily lysosomes.[9]
Irradiation and Clonogenic Assay:
-
Following this compound incubation, cells are irradiated with a range of doses using a laboratory X-ray source.
-
Clonogenic survival assays are performed to determine the dose enhancement factor. Cells are seeded at low density and allowed to form colonies for 10-14 days. Colonies are then stained and counted.
DNA Damage Assessment:
-
To assess DNA double-strand breaks, cells are stained for the marker γH2AX 30 minutes to 24 hours post-irradiation.[8]
-
Micronuclei formation is analyzed by flow cytometry 96 hours after irradiation as an indicator of genomic instability.[8]
Signaling Pathways and Mechanisms of Action
This compound enhances the effect of radiotherapy through both a primary physical mode of action and subsequent biological responses.
Physical Mode of Action and Radio-enhancement
The primary mechanism of this compound is physical. The high atomic number (Z=72) of hafnium results in a greater probability of photoelectric and Compton interactions with incoming high-energy photons from radiotherapy compared to soft tissue (effective Z≈7.4).[3] This interaction leads to a significant increase in the localized emission of electrons and the generation of reactive oxygen species (ROS), amplifying DNA damage and inducing cell death within the tumor.[14] This physical dose enhancement can be up to nine-fold greater than with radiotherapy alone.[15]
Induction of Immunogenic Cell Death and cGAS-STING Pathway Activation
Beyond its direct cytotoxic effects, this compound-activated radiotherapy promotes an anti-tumor immune response. The enhanced tumor cell death leads to the release of damage-associated molecular patterns (DAMPs), a hallmark of immunogenic cell death (ICD).[2][16] This process, combined with increased DNA damage, leads to the accumulation of micronuclei and cytosolic double-stranded DNA (dsDNA).[8] This cytosolic dsDNA is sensed by the enzyme cyclic GMP-AMP synthase (cGAS), which synthesizes cyclic GMP-AMP (cGAMP).[6][17] cGAMP then binds to and activates the stimulator of interferon genes (STING) protein on the endoplasmic reticulum.[18] STING activation triggers a signaling cascade that results in the phosphorylation of IRF3, its translocation to the nucleus, and the subsequent transcription of type I interferons (IFNs).[6][18] Type I IFNs play a critical role in recruiting and activating dendritic cells (DCs), which then prime cytotoxic CD8+ T cells for a systemic anti-tumor attack, potentially leading to an abscopal effect.[10]
Conclusion
The comprehensive body of preclinical evidence strongly supports the efficacy of this compound as a potent, tumor-agnostic radio-enhancer. Its physical mechanism of action ensures broad applicability across solid tumors treated with radiotherapy.[1] The quantitative data from both in vitro and in vivo studies consistently demonstrate superior tumor cell killing and growth control compared to radiotherapy alone.[1][4] Moreover, the elucidation of its immunomodulatory properties, particularly the activation of the cGAS-STING pathway, positions this compound as a promising agent for combination therapies with immunotherapies, such as checkpoint inhibitors, to overcome resistance and induce durable, systemic anti-tumor responses.[5][7] These preclinical findings have provided a robust rationale for the ongoing clinical development of this compound in various cancer indications.[3][14]
References
- 1. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. nanobiotix.com [nanobiotix.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound improves the efficacy of immunoradiotherapy combining nonfucosylated anti-CTLA4 in an anti-PD1 resistant lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobiotix.com [nanobiotix.com]
- 7. nanobiotix.com [nanobiotix.com]
- 8. bibliography.nanobiotix.com [bibliography.nanobiotix.com]
- 9. researchgate.net [researchgate.net]
- 10. Radiotherapy-activated this compound nanoparticles modulate cancer cell immunogenicity and TCR repertoire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echanges.dila.gouv.fr [echanges.dila.gouv.fr]
- 12. NANOBIOTIX Announces Presentation of First Data From Phase 1 Study Evaluating this compound for Patients With Locally Advanced Pancreatic Cancer - BioSpace [biospace.com]
- 13. researchgate.net [researchgate.net]
- 14. onclive.com [onclive.com]
- 15. 2012 – Efficacy of this compound in vitro and in vivo – Maggiorella et al. | Nano Publications [bibliography.nanobiotix.com]
- 16. nanobiotix.com [nanobiotix.com]
- 17. 2019 – Radiother Oncol – this compound improves cGAS-STING activation | Nano Publications [bibliography.nanobiotix.com]
- 18. Frontiers | Harnessing the cGAS-STING pathway to potentiate radiation therapy: current approaches and future directions [frontiersin.org]
NBTXR3: A Novel Modality in Solid Tumor Therapy - An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NBTXR3 is a first-in-class, radio-enhancing nanoparticle designed to amplify the efficacy of radiotherapy (RT) in solid tumors. Composed of functionalized hafnium oxide (HfO2) nanoparticles, this compound is administered via a single intratumoral injection. Upon activation by ionizing radiation, these high-Z nanoparticles increase the localized energy deposition within the tumor, leading to a significant enhancement of cancer cell death without increasing damage to surrounding healthy tissues.[1][2] This physically-induced cell death triggers a robust anti-tumor immune response, effectively turning the irradiated tumor into an in situ vaccine. This guide provides a comprehensive overview of this compound's mode of action across various solid tumor types, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Core Mechanism of Action
This compound's mode of action is primarily physical, leveraging the high electron density of hafnium oxide to locally amplify the dose of radiotherapy.[3] When exposed to ionizing radiation, this compound nanoparticles absorb significantly more energy than soft tissues, resulting in a massive increase in the generation of electrons and reactive oxygen species (ROS) within the tumor cells.[4] This amplified energy deposition can be up to nine times greater than with radiotherapy alone.[2]
This intensified localized energy transfer leads to a cascade of biological events:
-
Increased DNA Damage: The surge in electrons and ROS causes a higher incidence of complex DNA lesions, particularly double-strand breaks (DSBs).[5] This overwhelming DNA damage surpasses the cancer cells' repair capacity, leading to mitotic catastrophe and cell death.
-
Enhanced Immunogenic Cell Death (ICD): The physically-induced, heightened level of tumor cell death promotes the release of damage-associated molecular patterns (DAMPs).[5][6] These molecules act as danger signals to the immune system.
-
Activation of the cGAS-STING Pathway: The increased presence of cytosolic DNA from damaged tumor cells and micronuclei formation activates the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[7][8][9] This is a critical step in initiating an anti-tumor immune response.
Signaling Pathways
DNA Damage and Cell Death Pathway
The fundamental radio-enhancing effect of this compound directly impacts the DNA of cancer cells, leading to their destruction.
Caption: this compound enhances radiotherapy-induced DNA damage leading to cell death.
Immune Activation via cGAS-STING Pathway
The downstream consequence of this compound-mediated cell death is the priming of a systemic anti-tumor immune response, primarily through the cGAS-STING pathway.[9][10]
References
- 1. The cGAS-STING pathway: a dual regulator of immune response in cancer and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobiotix.com [nanobiotix.com]
- 3. nanobiotix.com [nanobiotix.com]
- 4. mellalta.com [mellalta.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of potential DAMPs released by necroptosis in estrogen-receptor positive breast cancer cells and their effect on macrophage differentiation [explorationpub.com]
- 7. This compound Shows 95% Control Rate in Head & Neck Cancer Trial Results | NBTX Stock News [stocktitan.net]
- 8. Nanobiotix Announces the Presentation of the Final Efficacy Analysis From Phase 1 Cohort Expansion Evaluating this compound in Locally Advanced Head and Neck Cancer Showing Median Progression-Free Survival of 16.9 Months and Median Overall Survival of 23.1 Month – Nanobiotix [ir.nanobiotix.com]
- 9. researchgate.net [researchgate.net]
- 10. The multiple faces of cGAS-STING in antitumor immunity: prospects and challenges - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of NBTXR3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the immunomodulatory properties of NBTXR3, a novel radioenhancer composed of functionalized hafnium oxide nanoparticles. When activated by radiation therapy, this compound not only amplifies the direct tumor-killing effect of radiation but also transforms the tumor into an in-situ vaccine, eliciting a robust and systemic anti-tumor immune response. This guide summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying biological pathways.
Core Mechanism: From Radioenhancement to Immune Priming
This compound's primary physical mechanism of action is the localized amplification of ionizing radiation, leading to increased tumor cell death. However, the immunomodulatory effects stem from the quality of this cell death and subsequent downstream signaling.[1] Radiotherapy-activated this compound induces immunogenic cell death (ICD), a form of apoptosis that is visible to the immune system.[2] This process is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to initiate an anti-tumor immune response.[2]
Furthermore, this compound has been shown to enhance the activation of the cGAS-STING pathway.[3][4][5] The increased DNA damage caused by this compound-enhanced radiotherapy leads to the accumulation of cytosolic DNA fragments, which are detected by the cyclic GMP-AMP synthase (cGAS). This triggers the production of cyclic GMP-AMP (cGAMP), which in turn activates the stimulator of interferon genes (STING).[4] Activated STING promotes the transcription of type I interferons and other pro-inflammatory cytokines, crucial for the recruitment and activation of dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs).[4][6]
Signaling Pathway of this compound-Mediated Immune Activation
Caption: this compound-mediated immune activation pathway.
Impact on the Tumor Microenvironment and Systemic Immunity
The immunomodulatory effects of this compound culminate in a profound reshaping of the tumor microenvironment (TME) from an immunosuppressive "cold" state to an inflamed "hot" state, more susceptible to immune attack.[7] This is evidenced by a significant increase in the infiltration of effector immune cells and a decrease in immunosuppressive cells.
Quantitative Impact on Immune Cell Infiltration
The following tables summarize quantitative data from key preclinical and clinical studies demonstrating the impact of this compound on the tumor immune landscape.
Table 1: Preclinical Murine Models - Immune Cell Infiltration
| Cell Type | Model | Treatment | Change vs. RT Alone | Reference |
| CD8+ T cells | CT26 (colorectal) | This compound + RT | Significant Increase | [8] |
| CD4+ T cells | CT26 (colorectal) | This compound + RT | Significant Increase | [8] |
| CD68+ (macrophages) | CT26 (colorectal) | This compound + RT | Significant Increase | [8] |
| Regulatory T cells (Tregs) | 344SQR (lung) | This compound + RT + αCTLA4 + αPD1 | Near complete absence in primary tumor | [9] |
| CD8+ T cells | 4T1 (breast) | This compound + RT | Marked Increase | [2] |
Table 2: Clinical Studies - Immune Cell Infiltration and Biomarker Expression
| Biomarker / Cell Type | Cancer Type | Treatment | Change vs. RT Alone | Reference |
| CD3+ & CD8+ T cells | Soft Tissue Sarcoma | This compound + RT | Significant Increase (p<0.01) | [7] |
| PD-1 Expression | Soft Tissue Sarcoma | This compound + RT | Marked Increase | [2] |
| CD103+ Immune Cells | Soft Tissue Sarcoma | This compound + RT | Marked Increase | [2] |
| Immunoscore (CD3+CD8) | Soft Tissue Sarcoma | This compound + RT | Increased (p<0.07) | [7] |
The Abscopal Effect and Long-Term Memory
A critical outcome of this compound-mediated immune activation is the induction of a systemic anti-tumor response, known as the abscopal effect, where unirradiated tumors also regress.[8] This systemic effect is driven by the circulation of tumor-specific T cells primed in the irradiated tumor. Preclinical studies have demonstrated that the combination of this compound with radiotherapy can significantly delay the growth of both irradiated and unirradiated tumors.[10] Furthermore, survivor mice from these studies have shown long-term anti-tumor memory, being resistant to tumor rechallenge.[9]
Experimental Methodologies
This section details the protocols for key experiments used to evaluate the immunomodulatory properties of this compound.
Preclinical Murine Tumor Models
Experimental Workflow for In Vivo Studies
Caption: General workflow for preclinical evaluation of this compound.
-
Animal Models: Immunocompetent mouse strains such as BALB/c or 129Sv/Ev are typically used.[10][11]
-
Tumor Cell Lines: Syngeneic tumor cell lines like CT26 (murine colorectal carcinoma) and 344SQR (anti-PD1 resistant murine lung cancer) are commonly employed.[8][9]
-
This compound Administration: A single intratumoral injection of this compound is administered directly into the primary tumor. The volume is often a percentage of the baseline tumor volume (e.g., 10%).[12][13] International guidelines for the injection procedure in clinical settings have been established.
-
Radiotherapy: Radiation is typically delivered in fractionated doses (e.g., 3 fractions of 4 Gy or 12 Gy) starting 24 hours after this compound injection.[9][11]
-
Combination Therapies: this compound is often evaluated in combination with immune checkpoint inhibitors such as anti-PD-1 and anti-CTLA-4 antibodies, administered intraperitoneally.[9]
Immunological Analysis Techniques
-
Immunohistochemistry (IHC):
-
Objective: To visualize and quantify immune cell infiltrates within the tumor tissue.
-
Protocol Outline:
-
Tumor tissues are fixed in formalin and embedded in paraffin.
-
Sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using heat and a citrate (B86180) buffer.
-
Endogenous peroxidase activity is blocked.
-
Sections are incubated with primary antibodies against immune cell markers (e.g., anti-CD8, anti-CD4, anti-FoxP3).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.
-
A chromogenic substrate (e.g., DAB) is added to visualize the antibody-antigen complexes.
-
Sections are counterstained (e.g., with hematoxylin).
-
Digital pathology is used for quantitative analysis of cell densities.[8]
-
-
-
Flow Cytometry:
-
Objective: To identify and quantify different immune cell populations within a single-cell suspension of the tumor.
-
Protocol Outline:
-
Harvested tumors are mechanically and enzymatically digested (e.g., with Liberase and DNAse) to create a single-cell suspension.[9]
-
Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, CD19, FoxP3). For intracellular markers like Granzyme B, a fixation and permeabilization step is required.[9][14]
-
A viability dye is included to exclude dead cells from the analysis.
-
Samples are acquired on a flow cytometer.
-
Data is analyzed using specialized software to gate on and quantify specific immune cell populations.
-
-
-
NanoString nCounter PanCancer Immune Profiling:
-
Objective: To perform multiplex gene expression analysis of hundreds of immune-related genes from tumor RNA.[15][16]
-
Protocol Outline:
-
Total RNA is extracted from tumor tissue.
-
The RNA is hybridized with a CodeSet of gene-specific probes.
-
The hybridized probes are purified and immobilized on a cartridge.
-
The cartridge is read by the nCounter instrument, which digitally counts the individual mRNA transcripts.
-
Data is normalized and analyzed to determine the activity of various immune pathways and the relative abundance of different immune cell types.[9] This technique has been used to show upregulation of a wide range of antitumor immune pathways following this compound treatment.[17]
-
-
Clinical Evidence and Future Directions
The immunomodulatory properties of this compound observed in preclinical models are being translated into the clinic. The Phase II/III Act.In.Sarc trial (NCT02379845) in patients with locally advanced soft tissue sarcoma showed a higher pathological complete response rate in the this compound plus radiotherapy arm compared to radiotherapy alone.[12][18] Importantly, post-treatment tumor analysis revealed a significant increase in T-cell infiltrates in the this compound group.[7]
Ongoing clinical trials, such as NCT03589339, are evaluating this compound in combination with anti-PD-1 therapy in patients with advanced cancers, including those who have developed resistance to checkpoint inhibitors.[10][19] Early results from this trial have shown promising signs of efficacy, with tumor regression observed in patients who had previously progressed on anti-PD-1 therapy.[10]
The ability of this compound to prime an anti-tumor immune response positions it as a promising agent to be used in combination with a wide range of immunotherapies. By turning "cold" tumors "hot," this compound has the potential to increase the proportion of patients who respond to immune checkpoint inhibitors and other immuno-oncology agents, addressing a major challenge in cancer therapy.[7]
References
- 1. m.youtube.com [m.youtube.com]
- 2. NANOBIOTIX Presented New Clinical and Pre-Clinical Data Confirming this compound's Significant Potential Role in Immuno-Oncology at SITC Annual Meeting - BioSpace [biospace.com]
- 3. 2019 – Radiother Oncol – this compound improves cGAS-STING activation | Nano Publications [bibliography.nanobiotix.com]
- 4. nanobiotix.com [nanobiotix.com]
- 5. DNA damage enhancement by radiotherapy-activated hafnium oxide nanoparticles improves cGAS-STING pathway activation in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobiotix.com [nanobiotix.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Radiotherapy-activated this compound nanoparticles modulate cancer cell immunogenicity and TCR repertoire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound improves the efficacy of immunoradiotherapy combining nonfucosylated anti-CTLA4 in an anti-PD1 resistant lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. nanobiotix.com [nanobiotix.com]
- 12. This compound, a first-in-class radioenhancer hafnium oxide nanoparticle, plus radiotherapy versus radiotherapy alone in patients with locally advanced soft-tissue sarcoma (Act.In.Sarc): a multicentre, phase 2-3, randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biomere.com [biomere.com]
- 15. nanostring.com [nanostring.com]
- 16. nCounter® PanCancer Immune Profiling Panel (NanoString Technologies, Inc., Seattle, WA) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nanobiotix.com [nanobiotix.com]
- 18. onclive.com [onclive.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
NBTXR3: A Nanoparticle-Based Radioenhancer Driving Immunogenic Cell Death for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
NBTXR3 (brand name Hensify®), a novel, first-in-class radioenhancer, is poised to revolutionize radiation therapy by amplifying its efficacy and inducing a robust anti-tumor immune response. Composed of functionalized hafnium oxide nanoparticles, this compound is administered directly into the tumor, where it leverages the physical properties of high-Z elements to magnify the dose of ionizing radiation within cancer cells. This targeted energy deposition leads to a significant increase in tumor cell destruction and, critically, triggers immunogenic cell death (ICD). The induction of ICD transforms the tumor into an in situ vaccine, priming the immune system to recognize and eliminate cancer cells, both locally and at distant metastatic sites. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, its role in promoting immunogenic cell death, relevant experimental protocols, and a summary of key preclinical and clinical findings.
Core Mechanism of Action: From Physics to Physiology
This compound's primary mode of action is rooted in fundamental physics. The hafnium oxide nanoparticles possess a high electron density, which increases the probability of interaction with ionizing radiation compared to soft tissues.[1] Upon activation by standard radiotherapy beams, this compound nanoparticles absorb a significantly greater amount of energy, leading to a localized and amplified release of electrons and the generation of reactive oxygen species (ROS). This results in up to a nine-fold increase in energy deposition within the tumor cells.[2] This amplified energy dose overwhelms the cellular repair mechanisms, leading to extensive DNA damage, cell cycle arrest, and ultimately, enhanced tumor cell death.[1][3]
The key innovation of this compound lies in its ability to concentrate this amplified cell-killing effect within the tumor, thereby sparing surrounding healthy tissues from additional radiation-induced toxicity.[2][4] Preclinical and clinical studies have consistently shown that this compound remains within the tumor throughout the course of radiotherapy.[1]
Induction of Immunogenic Cell Death (ICD): Turning "Cold" Tumors "Hot"
Beyond its direct cytotoxic effects, this compound-enhanced radiotherapy is a potent inducer of immunogenic cell death (ICD).[5][6] ICD is a specialized form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), which alert and activate the adaptive immune system.[2] This process effectively transforms an immunologically "cold" tumor, which is largely ignored by the immune system, into a "hot" tumor that is infiltrated and attacked by immune cells.[7]
The key signaling pathways and events involved in this compound-mediated ICD are outlined below:
Release of Damage-Associated Molecular Patterns (DAMPs)
This compound-amplified radiotherapy triggers the release of several critical DAMPs:
-
Calreticulin (B1178941) (CRT) Exposure: Stressed and dying cancer cells translocate CRT from the endoplasmic reticulum to the cell surface. Surface-exposed CRT acts as a potent "eat-me" signal, promoting the phagocytosis of tumor cells by dendritic cells (DCs).[8][9]
-
ATP Secretion: Dying tumor cells release adenosine (B11128) triphosphate (ATP) into the extracellular space. This extracellular ATP acts as a "find-me" signal, recruiting antigen-presenting cells (APCs) to the tumor microenvironment.[10][11]
-
High Mobility Group Box 1 (HMGB1) Release: HMGB1, a nuclear protein, is passively released from necrotic cells. Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and antigen presentation capabilities.[12]
Activation of the cGAS-STING Pathway
The extensive DNA damage induced by this compound-enhanced radiotherapy leads to the accumulation of micronuclei and cytosolic double-stranded DNA (dsDNA).[13] This cytosolic dsDNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which in turn synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum.[6][13]
Activated STING triggers a downstream signaling cascade that culminates in the phosphorylation and activation of the transcription factor IRF3. Activated IRF3 translocates to the nucleus and drives the expression of type I interferons (IFN-α and IFN-β).[13] Type I interferons play a crucial role in orchestrating the anti-tumor immune response by promoting DC maturation, enhancing the cross-presentation of tumor antigens, and stimulating the cytotoxic activity of CD8+ T cells.[13]
Enhanced T-Cell Mediated Anti-Tumor Immunity
The culmination of DAMP release and cGAS-STING activation is a robust and durable anti-tumor immune response characterized by:
-
Increased Infiltration of CD8+ T Cells: Preclinical studies have consistently demonstrated that this compound-activated radiotherapy leads to a significant increase in the infiltration of cytotoxic CD8+ T cells into the treated tumor.[3][14]
-
Modulation of the T-Cell Receptor (TCR) Repertoire: this compound has been shown to broaden the diversity of the T-cell receptor repertoire, indicating the activation of a wider range of T-cell clones capable of recognizing different tumor antigens.[3]
-
Abscopal Effect: The systemic immune response triggered by localized this compound-enhanced radiotherapy can lead to the regression of distant, non-irradiated metastases, a phenomenon known as the abscopal effect.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound-Enhanced Radiotherapy
| Cancer Model | Treatment Group | Outcome Measure | Result | Citation |
| Various Human Cancer Cell Lines | This compound + Radiotherapy | In vitro cell death (Clonogenic assay) | Significantly increased cell death compared to radiotherapy alone in a dose-dependent manner. | [1] |
| CT26 (Colorectal Carcinoma) | This compound + Radiotherapy | Infiltration of CD8+ T cells | Significant increase in CD8+ T cell infiltrates compared to radiotherapy alone. | [3] |
| 344SQR (Anti-PD1 Resistant Lung Cancer) | This compound + Immunoradiotherapy | Animal Survival | Increased animal survival to 75%. | [13] |
| Various Tumor Models | This compound + Radiotherapy | Tumor Growth Control | Markedly increased the doubling time of tumor growth and improved median survival compared to radiotherapy alone. | [1] |
Table 2: Clinical Efficacy of this compound in Locally Advanced Soft Tissue Sarcoma (Act.In.Sarc Phase II/III Trial)
| Parameter | This compound + Radiotherapy (n=89) | Radiotherapy Alone (n=90) | p-value | Citation |
| Pathological Complete Response (pCR) | 16.1% | 7.9% | 0.045 | |
| R0 Resection Rate (Negative Margins) | 77.0% | 64.0% | 0.042 | |
| Serious Adverse Events (SAEs) related to RT (On-treatment) | 5.6% | 5.6% | - | |
| Post-treatment SAEs (Follow-up period) | 13.5% | 24.4% | - |
Table 3: Clinical Efficacy of this compound in Head and Neck Squamous Cell Carcinoma (LA-HNSCC)
| Parameter | Result | Citation |
| Objective Response Rate (ORR) | 85% | [14] |
| Complete Response (CR) | 63% | [14] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the efficacy and mechanism of action of this compound.
In Vitro Clonogenic Assay for Cell Death Quantification
This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cytotoxicity.
Protocol:
-
Seed cancer cells in 6-well plates at a density that allows for discrete colony formation.
-
Allow cells to adhere overnight.
-
Add this compound at the desired concentrations to the cell culture medium.
-
After a specified incubation period (e.g., 16 hours), irradiate the cells with varying doses of X-rays.
-
Culture the cells for 10-15 days to allow for colony formation.
-
Fix the colonies with a solution of crystal violet in ethanol.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
(Adapted from Zhang P, et al. Int J Nanomedicine. 2021)[1]
Flow Cytometry for Calreticulin (CRT) Exposure
This method quantifies the percentage of cells expressing CRT on their surface, a hallmark of ICD.
Protocol:
-
Treat cancer cells with this compound and radiotherapy as described above.
-
Harvest the cells at an early time point post-treatment.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a primary antibody specific for calreticulin.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody.
-
Co-stain with a viability dye (e.g., DAPI or Propidium Iodide) to exclude non-viable cells from the analysis.
-
Analyze the cells using a flow cytometer to determine the percentage of CRT-positive cells within the viable cell population.
(Adapted from Obeid M, et al. Nat Med. 2007 and Bio-protocol. 2016)[9]
Luminescence-Based ATP Release Assay
This assay measures the amount of ATP released into the cell culture supernatant, another key indicator of ICD.
Protocol:
-
Plate cells in a 96-well plate and treat with this compound and radiotherapy.
-
At various time points post-treatment, collect the cell culture supernatant.
-
Use a commercially available ATP luminescence assay kit (e.g., CellTiter-Glo®).
-
Add the assay reagent, which contains luciferase and its substrate, to the supernatant.
-
Measure the luminescence signal using a luminometer.
-
Quantify the ATP concentration based on a standard curve.
(Adapted from Promega Corporation technical literature)[11][15]
Immunohistochemistry (IHC) for CD8+ T Cell Infiltration
This technique is used to visualize and quantify the presence of CD8+ T cells within tumor tissue sections.
Protocol:
-
Harvest tumor tissues from in vivo experiments at a specified endpoint.
-
Fix the tissues in formalin and embed in paraffin.
-
Cut thin sections of the paraffin-embedded tissue and mount them on microscope slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the target epitope.
-
Block non-specific antibody binding sites.
-
Incubate the sections with a primary antibody specific for the CD8 marker.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chromogenic substrate that produces a colored precipitate at the site of antibody binding.
-
Counterstain the sections (e.g., with hematoxylin) to visualize cell nuclei.
-
Dehydrate and mount the sections for microscopic analysis.
-
Quantify the number of CD8-positive cells per unit area of the tumor.
(Adapted from general immunohistochemistry protocols)[16][17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.
Diagram 1: this compound Mechanism of Action and ICD Induction
Caption: this compound-mediated induction of immunogenic cell death.
Diagram 2: Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical workflow for evaluating this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the field of radiation oncology, offering a novel approach to enhance the local efficacy of radiotherapy while simultaneously stimulating a systemic anti-tumor immune response. The induction of immunogenic cell death by this compound-activated radiotherapy holds the promise of improving outcomes for patients with a wide range of solid tumors, including those that are traditionally resistant to immunotherapy.
Ongoing and future research will continue to explore the full potential of this compound, including its combination with various immunotherapeutic agents such as checkpoint inhibitors, and its application in a broader range of cancer types. The ability of this compound to turn "cold" tumors "hot" positions it as a key potential component of next-generation cancer combination therapies.
References
- 1. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobiotix.com [nanobiotix.com]
- 3. Radiotherapy-activated this compound nanoparticles modulate cancer cell immunogenicity and TCR repertoire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echanges.dila.gouv.fr [echanges.dila.gouv.fr]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. nanobiotix.com [nanobiotix.com]
- 7. dovepress.com [dovepress.com]
- 8. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro Assays for the Detection of Calreticulin Exposure, ATP and HMGB1 Release upon Cell Death [bio-protocol.org]
- 10. Assessment of the immunogenic cell death pathway [bio-protocol.org]
- 11. youtube.com [youtube.com]
- 12. In vitro Assays for the Detection of Calreticulin Exposure, ATP and HMGB1 Release upon Cell Death [en.bio-protocol.org]
- 13. This compound improves the efficacy of immunoradiotherapy combining nonfucosylated anti-CTLA4 in an anti-PD1 resistant lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mellalta.com [mellalta.com]
- 15. Immunogenic Cell Death: Methods to Measure Damage Associated Molecular Patterns (DAMPS) [promega.sg]
- 16. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunohistochemical expression of tumor-infiltrating lymphocytes CD8 and FOXP3 in invasive ductal carcinoma of breast - PMC [pmc.ncbi.nlm.nih.gov]
NBTXR3: A Paradigm Shift in Immuno-Oncology Through Tumor Microenvironment Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
NBTXR3, a first-in-class, hafnium oxide-based radioenhancer, is engineered to fundamentally reshape the therapeutic landscape of solid tumors. Administered via a single intratumoral injection, this compound is activated by standard radiotherapy, leading to a significant amplification of the radiation dose within the tumor. This targeted energy deposition not only enhances direct tumor cell killing but, crucially, remodels the tumor microenvironment (TME) from an immunosuppressive "cold" state to an immunologically active "hot" state. This guide provides a comprehensive technical overview of this compound's core mechanism of action and its profound impact on the TME, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Core Mechanism of Action: From Radioenhancement to Immune Priming
This compound's primary mechanism is physical. Composed of crystalline hafnium oxide nanoparticles, this compound possesses a high electron density, enabling it to absorb significantly more energy from ionizing radiation than soft tissue.[1] Upon activation by radiotherapy, this compound delivers up to nine times the energy dose within the tumor cells compared to radiotherapy alone.[2][3] This amplified energy deposition results in a massive increase in tumor cell death.[2] Beyond this direct cytotoxic effect, the intense, localized cell stress and death induced by this compound triggers a cascade of immunological events.
Induction of Immunogenic Cell Death (ICD)
This compound activated by radiotherapy promotes immunogenic cell death (ICD), a form of apoptosis that stimulates an adaptive immune response.[2][4][5] This process is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system.[2][3] Key ICD markers observed to be upregulated following this compound treatment include:
-
Calreticulin (CRT) Exposure: Translocation of CRT to the cell surface acts as an "eat me" signal for dendritic cells (DCs).
-
ATP Secretion: Extracellular ATP serves as a "find me" signal, attracting antigen-presenting cells (APCs) to the tumor site.
-
High Mobility Group Box 1 (HMGB1) Release: HMGB1 is a potent pro-inflammatory cytokine that further activates immune cells.
Activation of the cGAS-STING Pathway
A critical component of the innate immune response, the cGAS-STING pathway, is significantly activated by this compound in combination with radiotherapy.[6][7][8][9] The enhanced DNA damage caused by this compound-amplified radiation leads to the accumulation of micronuclei and cytosolic DNA fragments.[7][9] This cytosolic DNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cGAMP. cGAMP, in turn, activates the STING (Stimulator of Interferon Genes) protein, leading to the production of type I interferons (IFNs), such as IFN-β, and other pro-inflammatory cytokines.[8][10][11] This IFN response is crucial for the recruitment and activation of various immune cells, including cytotoxic T lymphocytes (CTLs).[10][11] Studies have shown a significant increase in IFN-β secretion in cancer cells treated with this compound and radiotherapy compared to radiotherapy alone.[10][11]
Remodeling the Tumor Microenvironment: A Shift Towards Anti-Tumor Immunity
The induction of ICD and activation of the cGAS-STING pathway by this compound orchestrate a profound shift in the TME, transforming it from a sanctuary for cancer cells into a hostile environment infiltrated by a robust anti-tumor immune response.
Enhanced Immune Cell Infiltration
A hallmark of this compound's immunomodulatory effect is the significant increase in the infiltration of key effector immune cells into the tumor.[4][6][12] This "heating up" of the tumor is critical for effective anti-cancer immunity.
-
CD8+ Cytotoxic T Lymphocytes (CTLs): Preclinical and clinical data consistently demonstrate a marked increase in the density of CD8+ T cells within tumors treated with this compound and radiotherapy.[4][6][13][14] These CTLs are the primary effectors of anti-tumor immunity, directly recognizing and killing cancer cells.
-
CD4+ T Helper Cells: An increase in CD4+ T cells is also observed, which play a crucial role in orchestrating the overall adaptive immune response and supporting the function of CD8+ T cells.[12]
-
Macrophages: this compound treatment also leads to a significant influx of CD68+ macrophages.[6][12] Further research suggests a polarization towards the anti-tumoral M1 phenotype.[15]
-
Regulatory T cells (Tregs): In some models, a reduction in immunosuppressive Tregs has been observed, further tipping the balance towards an effective anti-tumor response.[16]
Modulation of Cytokine and Chemokine Profiles
The influx of immune cells is driven by a favorable shift in the local cytokine and chemokine milieu. This compound in combination with radiotherapy has been shown to upregulate the expression of genes associated with T cell activation, and dendritic/macrophage markers.[4] This includes the upregulation of chemokines that attract CTLs and other immune cells to the tumor site.[16]
Improved Antigen Presentation
This compound has been shown to increase the expression of cell-surface proteins that enhance the presentation of tumor antigens to immune cells.[2][3] This, coupled with the increased release of tumor antigens from dying cancer cells, improves the recognition and subsequent destruction of cancer cells by the adaptive immune system.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the impact of this compound on the tumor microenvironment.
Table 1: Clinical Efficacy of this compound in Combination with Radiotherapy
| Indication | Phase | This compound + RT Arm | RT Alone Arm | p-value | Reference(s) |
| Locally Advanced Soft Tissue Sarcoma | II/III (Act.In.Sarc) | Pathological Complete Response (pCR): 16% | pCR: 8% | 0.044 | [17][18] |
| R0 Resection Rate: 77% | R0 Resection Rate: 64% | 0.042 | [17] | ||
| Locally Advanced Head and Neck Squamous Cell Carcinoma (Elderly Patients) | I (Study 102) | Objective Response Rate (ORR) in injected lesion: 81.8% | N/A (Single Arm) | N/A | [19][20][21] |
| Complete Response (CR) in injected lesion: 63.6% | N/A (Single Arm) | N/A | [19][20][21] | ||
| Median Overall Survival (mOS): 23.1 months | Historical mOS: ~12 months | N/A | [20][21] | ||
| Metastatic Head and Neck Squamous Cell Carcinoma (Anti-PD-1 Resistant/Naïve) | I (Study 1100) | Overall Tumor Response Rate: 31.3% | N/A (Single Arm) | N/A | [22] |
| Disease Control Rate: 75.0% | N/A (Single Arm) | N/A | [22] |
Table 2: Impact of this compound on Immune Cell Infiltration (Preclinical and Clinical)
| Cell Type | Model/Indication | This compound + RT | RT Alone | Fold Change/Significance | Reference(s) |
| CD8+ T Cells | Murine Colon Cancer (CT26.WT) | Median 193 cells/mm² | Median 69 cells/mm² | ~2.8-fold increase (p<0.05) | [6] |
| Soft Tissue Sarcoma (Patients) | Marked Increase | No Difference | Significant Increase | [23] | |
| Murine Breast Cancer (4T1) | Marked Increase | - | Significant Increase | [4] | |
| CD4+ T Cells | Murine Colon Cancer (CT26.WT) | Median 290 cells/mm² | Median 62 cells/mm² | ~4.7-fold increase (p<0.01) | [6] |
| CD68+ Macrophages | Murine Colon Cancer (CT26.WT) | Median 707 cells/mm² | Median 94 cells/mm² | ~7.5-fold increase (p<0.01) | [6] |
Experimental Protocols
Immunohistochemistry (IHC) for CD8+ T Cell Staining
This protocol provides a general framework for the immunohistochemical detection of CD8+ tumor-infiltrating lymphocytes in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 90%, 70%; 5 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a sodium citrate (B86180) buffer (10 mM, pH 6.0) and heating in a microwave or pressure cooker for 15-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Rinse slides in phosphate-buffered saline (PBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a blocking serum (e.g., 5% normal goat serum in PBS) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against CD8 (e.g., rabbit monoclonal clone SP57) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides in PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash slides in PBS.
-
Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB), resulting in a brown precipitate at the antigen site.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate slides through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Image Analysis:
Flow Cytometry for Tumor-Infiltrating Lymphocyte (TIL) Analysis
This protocol outlines the general steps for isolating and analyzing TILs from fresh tumor tissue.
-
Tumor Dissociation:
-
Mechanically mince the fresh tumor tissue into small fragments.
-
Enzymatically digest the tissue using a cocktail of enzymes (e.g., collagenase, hyaluronidase, and DNase) to generate a single-cell suspension.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.
-
-
Red Blood Cell Lysis:
-
If necessary, lyse red blood cells using a lysis buffer.
-
-
Cell Staining:
-
Wash the single-cell suspension in FACS buffer (PBS with 2% FBS).
-
Stain for cell viability using a live/dead stain to exclude dead cells from the analysis.
-
Incubate cells with a cocktail of fluorescently-labeled antibodies against surface markers of interest (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs) on ice in the dark.
-
-
Intracellular Staining (Optional):
-
For intracellular markers like cytokines (e.g., IFN-γ, TNF-α) or transcription factors (e.g., FoxP3), fix and permeabilize the cells after surface staining.
-
Incubate with fluorescently-labeled antibodies against the intracellular targets.
-
-
Data Acquisition and Analysis:
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound's mechanism of action.
References
- 1. news.cancerconnect.com [news.cancerconnect.com]
- 2. nanobiotix.com [nanobiotix.com]
- 3. Possible New Weapon to Fight Esophageal Cancer Magnifies Impact of Radiation on Tumors, Not Healthy Tissue - Esophageal Cancer Action Network [ecan.org]
- 4. NANOBIOTIX Presented New Clinical and Pre-Clinical Data Confirming this compound's Significant Potential Role in Immuno-Oncology at SITC Annual Meeting - BioSpace [biospace.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. nanobiotix.com [nanobiotix.com]
- 7. DNA damage enhancement by radiotherapy-activated hafnium oxide nanoparticles improves cGAS-STING pathway activation in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. 2019 – Radiother Oncol – this compound improves cGAS-STING activation | Nano Publications [bibliography.nanobiotix.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. nanobiotix.com [nanobiotix.com]
- 12. Radiotherapy-activated this compound nanoparticles modulate cancer cell immunogenicity and TCR repertoire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanobiotix’s Radiotherapy Enhancer this compound for Tumors Also Primes the Immune System - BioSpace [biospace.com]
- 14. mellalta.com [mellalta.com]
- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 16. This compound improves the efficacy of immunoradiotherapy combining nonfucosylated anti-CTLA4 in an anti-PD1 resistant lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. Final Safety and Health-Related Quality of LIfe Results of the Phase 2/3 Act.In.Sarc Study With Preoperative this compound Plus Radiation Therapy Versus Radiation Therapy in Locally Advanced Soft-Tissue Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. Nanobiotix Announces the Presentation of the Final Efficacy Analysis From Phase 1 Cohort Expansion Evaluating this compound in Locally Advanced Head and Neck Cancer Showing Median Progression-Free Survival of 16.9 Months and Median Overall Survival of 23.1 Month – Nanobiotix [ir.nanobiotix.com]
- 21. Nanobiotix Announces the Presentation of the Final Efficacy Analysis From Phase 1 Cohort Expansion Evaluating this compound in Locally Advanced Head and Neck Cancer Showing Median Progression-Free Survival of 16.9 Months and Median Overall Survival of 23.1 Month – Nanobiotix [ir.nanobiotix.com]
- 22. ascopubs.org [ascopubs.org]
- 23. ASCO – American Society of Clinical Oncology [asco.org]
- 24. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measuring multiple parameters of CD8+ tumor-infiltrating lymphocytes in human cancers by image analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. crownbio.com [crownbio.com]
- 29. miltenyibiotec.com [miltenyibiotec.com]
- 30. researchgate.net [researchgate.net]
Methodological & Application
NBTXR3 Administration Protocol for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBTXR3 (also known as Hensify®) is a first-in-class radioenhancer composed of functionalized hafnium oxide nanoparticles.[1][2][3] Administered via a single intratumoral injection, this compound is designed to amplify the energy dose from radiotherapy within the tumor, leading to greater tumor cell destruction without increasing damage to surrounding healthy tissues.[4] Preclinical and clinical studies have demonstrated its potential to improve tumor control across a variety of solid tumors.[1][5][6] This document provides detailed application notes and protocols for the in vivo administration of this compound in preclinical research settings, summarizing key quantitative data and experimental methodologies.
Mechanism of Action
This compound nanoparticles are biologically inert before activation.[5][7] Upon exposure to ionizing radiation, the high electron density of the hafnium oxide core allows for a significant increase in the absorption of radiation energy compared to soft tissue.[8] This leads to a localized amplification of energy deposition within the tumor cells, up to nine times greater than with radiotherapy alone.[4] The primary mechanism of action is physical, resulting in an increased production of reactive oxygen species (ROS) that enhance cytotoxicity.[3] This enhanced tumor cell killing can trigger an immunogenic cell death, leading to the release of tumor-associated antigens and potentially stimulating an anti-tumor immune response.[4][9]
Below is a diagram illustrating the proposed mechanism of action.
Caption: this compound Mechanism of Action.
Quantitative Data Summary
The following tables summarize key quantitative parameters from preclinical and clinical studies of this compound.
Table 1: this compound Formulation and Dosage
| Parameter | Value | Source |
| Composition | Suspension of functionalized hafnium oxide (HfO2) nanoparticles in aqueous medium | [9][10] |
| Concentration | 53.3 g/L or 54.2 g/L | [9][10] |
| Administration Route | Intratumoral (IT) or Intranodal (IN) Injection | [3][5][11] |
| Dosage (Preclinical) | Volume corresponding to 25% of the baseline tumor volume | [5] |
| Dosage (Clinical, Soft Tissue Sarcoma) | Escalating doses of 2.5%, 5%, 10%, and 20% of baseline tumor volume. Recommended dose is 10%. | [10] |
| Dosage (Clinical, Head & Neck Cancer) | Volume corresponding to 33% of the pretreatment tumor volume | [9] |
| Dosage (Clinical, Rectal Cancer) | Escalating doses of 5%, 10%, 15%, and 22% of baseline tumor volume | [12] |
Table 2: In Vivo Experimental Parameters
| Parameter | Description | Source |
| Animal Models | Mice bearing subcutaneous human cancer cell line xenografts (e.g., NCI-H460) | [5] |
| Tumor Volume at Treatment | 50-120 mm³ | [5] |
| Timing of Radiotherapy | 24 hours post-NBTXR3 injection | [5][10] |
| Radiotherapy Shielding | Non-tumor parts of the mice shielded by lead blocks | [5] |
| Chemoradiotherapy Combination | Cisplatin (1mg/kg) administered intraperitoneally 2 hours prior to radiotherapy for 5 consecutive days | [5] |
| This compound Persistence | Nanoparticles persist within the tumor throughout radiotherapy treatment | [1][5][8] |
Experimental Protocols
In Vivo Tumor Growth Control Assay
This protocol describes the administration of this compound in a subcutaneous tumor model to evaluate its efficacy in combination with radiotherapy.
Materials:
-
This compound suspension (53.3 g/L)
-
Vehicle control (aqueous medium)
-
Tumor-bearing mice (e.g., nude mice with subcutaneously implanted human cancer cells)
-
Calipers for tumor measurement
-
Sterile syringes and needles
-
Anesthesia (e.g., isoflurane)
-
Radiotherapy equipment with appropriate shielding
Procedure:
-
Tumor Implantation and Growth: Subcutaneously inject cancer cells into the flank of the mice. Allow tumors to grow to a volume of 50-120 mm³.
-
Animal Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle + RT, this compound + RT).
-
This compound Preparation: Gently resuspend the this compound nanoparticles by inverting the vial.
-
Dosage Calculation: Measure the tumor volume using calipers (Volume = 0.5 x Length x Width²). Calculate the required volume of this compound suspension, which is 25% of the baseline tumor volume.[5]
-
Intratumoral Injection:
-
Anesthetize the mouse.
-
Using a sterile syringe, slowly inject the calculated volume of this compound (or vehicle) directly into the center of the tumor.
-
To minimize leakage, position the needle to avoid the peripheral region of the tumor and leave the needle in place for at least one minute before withdrawal.[10]
-
-
Radiotherapy:
-
24 hours after the this compound injection, anesthetize the mice.
-
Shield the non-tumor parts of the mice with lead blocks.
-
Deliver the prescribed dose of radiation directly to the tumor.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Monitor animal health according to institutional guidelines.
-
Continue monitoring until the tumor reaches a predetermined endpoint.
-
The workflow for this experimental protocol is visualized below.
Caption: In Vivo Experimental Workflow for this compound.
Concluding Remarks
This compound represents a novel and promising approach to enhance the efficacy of radiotherapy for solid tumors. The administration protocol is straightforward, involving a single intratumoral injection prior to the initiation of radiotherapy. Preclinical studies have consistently shown that this compound is retained within the tumor and, when activated by radiation, leads to superior tumor growth control compared to radiotherapy alone.[1][2][5] The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals seeking to evaluate this compound in in vivo settings. International guidelines for the clinical administration of this compound have been established and may also serve as a valuable reference for preclinical study design.[11][13]
References
- 1. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "this compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticl" by Ping Zhang, Julie Marill et al. [jdc.jefferson.edu]
- 3. researchgate.net [researchgate.net]
- 4. nanobiotix.com [nanobiotix.com]
- 5. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. nanobiotix.com [nanobiotix.com]
- 9. nanobiotix.com [nanobiotix.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. International guidelines for intratumoral and intranodal injection of this compound nanoparticles in head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating NBTXR3 Radioenhancement In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
NBTXR3 is a first-in-class radioenhancer composed of functionalized hafnium oxide nanoparticles.[1] Administered directly into the tumor, this compound is designed to amplify the dose of radiotherapy within cancer cells, leading to greater tumor destruction without increasing damage to surrounding healthy tissues.[2] The high electron density of the hafnium oxide core increases the probability of interaction with ionizing radiation, resulting in an enhanced energy deposition within the tumor.[3] This document provides detailed protocols for key in vitro assays to evaluate the radioenhancing effects of this compound.
Mechanism of Action
This compound nanoparticles are rapidly internalized by cancer cells, primarily through macropinocytosis and clathrin-mediated endocytosis.[1][4] Following uptake, the nanoparticles accumulate in lysosomes.[1][4] Upon activation by radiotherapy, this compound amplifies the generation of reactive oxygen species (ROS), leading to increased DNA damage, lysosomal membrane permeabilization, and ultimately, enhanced cancer cell death through mechanisms including ferroptosis.[1][4] This enhanced cell death can also stimulate an anti-tumor immune response through activation of the cGAS-STING pathway.[3][5]
Key In Vitro Assays for this compound Radioenhancement
Several key in vitro assays are essential for quantifying the radioenhancing effects of this compound. These include:
-
Clonogenic Survival Assay: To assess the long-term reproductive viability of cancer cells after treatment.
-
γ-H2AX Foci Assay: To quantify DNA double-strand breaks, a critical form of cytotoxic damage.
-
Cell Cycle Analysis: To determine the effects of treatment on cell cycle progression.
-
Reactive Oxygen Species (ROS) Assay: To measure the intracellular production of ROS, a key mediator of this compound's mechanism.
Data Presentation
Table 1: Summary of this compound Radioenhancement on Clonogenic Survival
| Cell Line | This compound Concentration (µM) | Radiation Dose (Gy) | Dose Enhancement Factor (DEF) | Reference |
| DU-145 (Prostate) | 400 | 4 | 1.49 ± 0.14 | [6] |
| PC-3 (Prostate) | 400 | 4 | 1.42 ± 0.12 | [6] |
| HEP-3B (Liver) | 400 | 4 | 1.58 ± 0.21 | [6] |
| T98G (Glioblastoma) | 800 | 4 | 1.63 ± 0.18 | [6] |
| MIA PaCa-2 (Pancreas) | 800 | 4 | 1.94 ± 0.27 | [6] |
| NCI-H460-Luc2 (Lung) | 400 | 4 | ~1.5 (Estimated from graph) | [7] |
DEF is calculated as the ratio of the radiation dose required to achieve a certain survival fraction in the absence of this compound to the dose required for the same survival fraction in the presence of this compound.
Table 2: Quantification of γ-H2AX Foci in Response to this compound and Radiotherapy
| Cell Line | This compound Concentration (µM) | Radiation Dose (Gy) | Mean γ-H2AX Foci per Cell (Fold Increase vs. RT alone) | Time Post-Irradiation | Reference |
| V79-4 (Hamster Lung) | Not Specified | 2 | ~1.5 - 2 (Estimated) | 30 min | [8] |
| PC3 (Prostate) | Not Specified | 2 | ~1.3 (Estimated from graph) | 30 min | [9] |
| A549 (Lung) | Not Specified | 10 (Etoposide Induced) | Significant Increase | 1.5 hours | [10] |
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive integrity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound nanoparticle suspension
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Radiation source (X-ray irradiator)
Protocol:
-
Cell Seeding: Harvest and count cells. Seed a predetermined number of cells (e.g., 200-10,000 cells/well, dependent on radiation dose) into 6-well plates. Allow cells to attach overnight.
-
This compound Incubation: The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 50-800 µM). Incubate for 16-24 hours.
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6 Gy).
-
Colony Formation: Replace the medium with fresh, this compound-free medium and incubate the plates for 10-15 days, or until colonies of at least 50 cells are visible.
-
Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with 70% ethanol (B145695) for 10 minutes.
-
Aspirate the ethanol and allow the plates to dry.
-
Stain the colonies with Crystal Violet solution for 10-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies containing ≥50 cells.
-
-
Data Analysis: Calculate the surviving fraction (SF) for each treatment condition: SF = (number of colonies formed / number of cells seeded) / (plating efficiency of control). Plot the SF on a logarithmic scale against the radiation dose on a linear scale.
γ-H2AX Foci Assay
This immunofluorescence-based assay quantifies DNA double-strand breaks.
Materials:
-
Cancer cell line of interest grown on coverslips or in chamber slides
-
This compound nanoparticle suspension
-
Radiation source
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorochrome-conjugated anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Seed cells on coverslips or chamber slides. Treat with this compound and irradiate as described for the clonogenic assay.
-
Fixation and Permeabilization:
-
At a specified time post-irradiation (e.g., 30 minutes to 24 hours), wash cells with PBS.
-
Fix with 4% PFA for 15-30 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.3% Triton X-100 for 10-30 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis: Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ).
Cell Cycle Analysis
This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
This compound nanoparticle suspension
-
Radiation source
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in culture dishes. Treat with this compound and irradiate as previously described.
-
Cell Harvesting and Fixation:
-
At the desired time point post-irradiation, harvest the cells (including any floating cells) by trypsinization.
-
Wash the cells with cold PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to the cell pellet to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular generation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Cancer cell line of interest
-
This compound nanoparticle suspension
-
Radiation source
-
Serum-free cell culture medium
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., H₂O₂)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
This compound Incubation: Treat cells with this compound as described previously.
-
DCFH-DA Loading:
-
Remove the medium and wash the cells with serum-free medium.
-
Load the cells with DCFH-DA (e.g., 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
-
Irradiation and Measurement:
-
Wash the cells with serum-free medium to remove excess probe.
-
Add fresh serum-free medium.
-
Irradiate the plate.
-
Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader. Measurements can be taken at multiple time points post-irradiation.
-
-
Data Analysis: Normalize the fluorescence intensity of treated samples to that of untreated controls. A positive control (e.g., H₂O₂) should be included to validate the assay.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound radioenhancement in vitro.
Caption: this compound cellular uptake and proposed radioenhancement signaling pathway.
References
- 1. Radiotherapy-activated this compound nanoparticles promote ferroptosis through induction of lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobiotix.com [nanobiotix.com]
- 3. nanobiotix.com [nanobiotix.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound improves the efficacy of immunoradiotherapy combining nonfucosylated anti-CTLA4 in an anti-PD1 resistant lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clonogenic Survival Assay with NBTXR3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a clonogenic survival assay to evaluate the radioenhancing effects of NBTXR3 (Hensify®). This document outlines the mechanism of action of this compound, a comprehensive experimental protocol, and a summary of expected quantitative outcomes.
Introduction
The clonogenic survival assay is a fundamental method in radiobiology used to determine the reproductive viability of cells after exposure to ionizing radiation.[1][2][3] When assessing the efficacy of a radioenhancer like this compound, this assay provides a quantitative measure of its ability to increase radiation-induced cell death. This compound is a novel, first-in-class radioenhancer composed of functionalized hafnium oxide nanoparticles.[4][5] Designed for direct intratumoral injection, this compound amplifies the energy dose from radiotherapy within the tumor, leading to enhanced cancer cell destruction without increasing damage to surrounding healthy tissues.[6][7][8]
Mechanism of Action of this compound
This compound's mechanism is primarily physical.[5] The high electron density of the hafnium oxide nanoparticles leads to a greater absorption of ionizing radiation compared to soft tissues.[9] Upon activation by radiation, this compound nanoparticles emit a burst of electrons, which increases the local energy deposition within the tumor cells up to nine times that of radiation alone.[6][7] This amplified energy dose results in increased generation of reactive oxygen species (ROS) and a higher degree of DNA damage, ultimately leading to enhanced tumor cell death.[10] Preclinical and clinical studies have shown that this compound is internalized by cancer cells and remains within the tumor throughout the course of radiotherapy.[11][12] Recent research also suggests that this compound-mediated cell death can trigger an adaptive immune response.[5][13]
Experimental Protocol: Clonogenic Survival Assay with this compound
This protocol is adapted from established methods for clonogenic assays and studies involving this compound.[11][14][15]
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., DU-145, PC-3, T98G)[9][11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound nanoparticle suspension
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Radiation source (e.g., X-ray irradiator)
-
Fixative solution (e.g., 10% formalin or 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
2. Cell Culture and Plating:
-
Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 6-well plates at a density that will result in approximately 50-100 colonies per well in the untreated control group. The seeding density will need to be optimized for each cell line and radiation dose. A typical starting range is 200-10,000 cells per well.[11]
3. This compound Treatment:
-
Allow the cells to adhere overnight.
-
The following day, replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 50 µM, 100 µM, 200 µM, 400 µM, 800 µM).[11] Include a vehicle control (medium without this compound).
-
Incubate the cells with this compound for a predetermined time, typically overnight (16-24 hours), to allow for nanoparticle uptake.[9][11]
4. Irradiation:
-
After the incubation period with this compound, irradiate the plates with a range of radiation doses (e.g., 0 Gy, 2 Gy, 4 Gy, 6 Gy).[11]
-
Ensure that for each this compound concentration, there is a corresponding set of plates for each radiation dose, including a 0 Gy (sham-irradiated) control.
5. Colony Formation:
-
Following irradiation, carefully remove the medium containing this compound, wash the cells gently with PBS, and add fresh complete medium.
-
Return the plates to the incubator and allow the cells to form colonies for a period of 10-14 days, depending on the growth rate of the cell line.[15]
6. Staining and Counting:
-
After the incubation period, aspirate the medium and wash the wells with PBS.
-
Fix the colonies with a fixative solution for at least 30 minutes.[16]
-
Remove the fixative and stain the colonies with crystal violet solution for 30-60 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
7. Data Analysis:
-
Plating Efficiency (PE):
-
PE = (Number of colonies in control wells / Number of cells seeded in control wells) x 100%
-
-
Surviving Fraction (SF):
-
SF = (Number of colonies in treated wells) / (Number of cells seeded in treated wells x (PE / 100))
-
-
Dose Enhancement Factor (DEF) or Sensitizer (B1316253) Enhancement Ratio (SER):
-
DEF is the ratio of the radiation dose required to produce a given level of cell killing in the absence of the sensitizer to the dose required for the same level of killing in its presence. This is typically calculated at a specific survival fraction (e.g., SF = 0.5).
-
Quantitative Data Summary
The following table summarizes representative data from a study evaluating the effect of this compound on the clonogenic survival of various cancer cell lines.[11]
| Cell Line | This compound Conc. (µM) | Radiation Dose (Gy) | Surviving Fraction (SF) (%) | Dose Enhancement Factor (DEF) |
| DU-145 | 0 | 2 | 60.1 ± 4.5 | - |
| 400 | 2 | 45.2 ± 3.8 | 1.33 | |
| 800 | 2 | 35.1 ± 3.1 | 1.71 | |
| 0 | 4 | 25.3 ± 2.9 | - | |
| 400 | 4 | 15.2 ± 1.8 | 1.67 | |
| 800 | 4 | 8.9 ± 1.1 | 2.84 | |
| PC-3 | 0 | 2 | 75.4 ± 5.1 | - |
| 400 | 2 | 60.3 ± 4.7 | 1.25 | |
| 800 | 2 | 48.2 ± 4.2 | 1.56 | |
| 0 | 4 | 40.1 ± 3.8 | - | |
| 400 | 4 | 28.1 ± 3.1 | 1.43 | |
| 800 | 4 | 19.5 ± 2.5 | 2.06 | |
| T98G | 0 | 2 | 80.2 ± 6.2 | - |
| 400 | 2 | 65.7 ± 5.5 | 1.22 | |
| 800 | 2 | 53.1 ± 4.9 | 1.51 | |
| 0 | 4 | 50.3 ± 4.8 | - | |
| 400 | 4 | 35.2 ± 3.9 | 1.43 | |
| 800 | 4 | 24.1 ± 2.9 | 2.09 |
Data are presented as mean ± SEM. DEF values are illustrative and depend on the specific survival fraction chosen for calculation.
Visualizations
Caption: Experimental workflow for the clonogenic survival assay with this compound.
Caption: Proposed mechanism of this compound-mediated radioenhancement.
References
- 1. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 2. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clonogenic Assay [en.bio-protocol.org]
- 4. This compound, a first-in-class radioenhancer for pancreatic ductal adenocarcinoma: Report of first patient experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NANOBIOTIX: New Data Featuring this compound Plus Chemoradiation and in the Preoperative Setting Support Broad Applicability for Head and Neck Cancer and Other Solid Tumor Indications – Nanobiotix [ir.nanobiotix.com]
- 6. Possible New Weapon to Fight Esophageal Cancer Magnifies Impact of Radiation on Tumors, Not Healthy Tissue - Esophageal Cancer Action Network [ecan.org]
- 7. nanobiotix.com [nanobiotix.com]
- 8. Nanobiotix receives European approval for Hensify therapy for sarcoma - The Cancer Letter [cancerletter.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Metal-Based NanoEnhancers for Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. massbio.org [massbio.org]
- 14. Clonogenic survival assay [bio-protocol.org]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 16. Clonogenic assay and computational modeling using real cell images to study physical enhancement and cellular sensitization induced by metal nanoparti ... - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06257K [pubs.rsc.org]
Application Notes and Protocols for the Characterization of NBTXR3 Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBTXR3 is a novel radioenhancer composed of functionalized hafnium oxide (HfO₂) nanoparticles.[1][2][3] Designed to be administered intratumorally, this compound nanoparticles are activated by radiation therapy to amplify the dose of radiation within the tumor, leading to enhanced tumor cell destruction.[2][4] Beyond its primary radioenhancing effect, this compound has been shown to trigger an anti-tumor immune response.[5][6] Accurate and reproducible characterization of the physicochemical properties of this compound nanoparticles, specifically their size and surface charge, is critical for quality control, understanding their biological interactions, and ensuring consistent therapeutic outcomes.
These application notes provide detailed protocols for the characterization of this compound nanoparticle size and charge using common analytical techniques: Dynamic Light Scattering (DLS), Zeta Potential analysis, and Transmission Electron Microscopy (TEM).
Physicochemical Properties of this compound Nanoparticles
The size and surface charge of this compound nanoparticles are key parameters influencing their stability, cellular uptake, and overall efficacy. The nanoparticles are designed to have a core of high-Z hafnium oxide, which is efficient at absorbing radiation.[2][7] They possess a negative surface charge that aids in their stability and interaction with cancer cells.[3][7][8]
Quantitative Data Summary
The following table summarizes the typical size and zeta potential values for this compound nanoparticles as reported in the literature.
| Parameter | Method | Reported Value | References |
| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | Centered on 50 nm | [1][8][9] |
| Average diameter of 50 nm | [10] | ||
| Surface Charge (Zeta Potential) | Electrophoretic Light Scattering (ELS) | -50 mV (in aqueous solution at pH 6-8) | [1][9] |
| Marked negative surface charge | [1] |
Experimental Protocols
Characterization of Nanoparticle Size by Dynamic Light Scattering (DLS)
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light from a suspension of particles undergoing Brownian motion. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate the hydrodynamic diameter using the Stokes-Einstein equation.
Protocol:
-
Sample Preparation:
-
This compound is supplied as a sterile aqueous suspension.[1][2] For analysis, dilute the stock suspension to a suitable concentration (typically in the range of 0.1 - 1.0 mg/mL) to achieve an appropriate scattering intensity for the DLS instrument.
-
The recommended dispersant is a low ionic strength buffer, such as 10 mM NaCl, to ensure nanoparticle stability and minimize aggregation.
-
Filter the dispersant using a 0.22 µm syringe filter before use to remove any dust or particulate contaminants.
-
Gently vortex or pipette the diluted this compound suspension to ensure homogeneity before measurement. Avoid vigorous shaking or sonication unless aggregation is suspected, as this may alter the nanoparticle surface.
-
-
Instrument Setup:
-
Use a clean, dust-free cuvette. Rinse the cuvette multiple times with the filtered dispersant before adding the sample.
-
Set the instrument parameters, including the laser wavelength, scattering angle (typically 90° or 173°), and temperature (e.g., 25°C).
-
Input the viscosity and refractive index of the dispersant (e.g., for 10 mM NaCl at 25°C, the viscosity is approximately 0.89 mPa·s and the refractive index is 1.333).
-
-
Measurement:
-
Equilibrate the sample in the instrument for at least 2 minutes to ensure temperature stability.
-
Perform at least three replicate measurements for each sample to assess reproducibility.
-
The instrument software will generate a correlation function from the scattered light intensity fluctuations.
-
-
Data Analysis:
-
The software will analyze the correlation function to determine the diffusion coefficient and subsequently calculate the hydrodynamic diameter (Z-average) and the polydispersity index (PDI).
-
The Z-average represents the intensity-weighted mean hydrodynamic size, while the PDI is a measure of the breadth of the size distribution. A PDI value below 0.3 generally indicates a monodisperse sample.
-
Report the Z-average diameter and PDI with the standard deviation from the replicate measurements.
-
Characterization of Nanoparticle Charge by Zeta Potential Measurement
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is determined by measuring the electrophoretic mobility of the nanoparticles in an applied electric field.
Protocol:
-
Sample Preparation:
-
Prepare the this compound nanoparticle suspension in a low ionic strength medium, such as 10 mM NaCl. High ionic strength solutions can compress the electrical double layer and lead to an underestimation of the zeta potential.
-
The concentration of the nanoparticle suspension should be optimized for the instrument, ensuring sufficient scattering for signal detection without causing multiple scattering effects. A concentration similar to that used for DLS measurements is often a good starting point.
-
Ensure the pH of the suspension is recorded, as it can significantly influence the zeta potential. This compound has a negative surface charge at a neutral pH.[8]
-
-
Instrument Setup:
-
Use a dedicated, clean zeta potential cell. Rinse the cell thoroughly with the filtered dispersant before loading the sample.
-
Ensure there are no air bubbles in the cell, as these can interfere with the measurement.
-
Set the instrument parameters, including the temperature (e.g., 25°C) and the properties of the dispersant (viscosity, dielectric constant).
-
-
Measurement:
-
Place the cell in the instrument and allow it to equilibrate to the set temperature.
-
The instrument applies an electric field, causing the charged nanoparticles to move. The velocity of this movement is measured using a laser Doppler velocimetry technique.
-
Perform at least three replicate measurements.
-
-
Data Analysis:
-
The instrument software calculates the electrophoretic mobility and then converts this to the zeta potential using the Henry equation. For aqueous media, the Smoluchowski approximation is often used.
-
Report the mean zeta potential and the standard deviation of the replicate measurements, along with the pH and composition of the dispersant.
-
Characterization of Nanoparticle Size and Morphology by Transmission Electron Microscopy (TEM)
Principle: TEM uses a beam of electrons transmitted through an ultrathin specimen to form an image. It provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.
Protocol:
-
Sample Preparation (Grid Preparation):
-
Dilute the this compound suspension significantly in a volatile solvent like ethanol (B145695) or ultrapure water to prevent aggregation upon drying. Sonication for a short period (e.g., 5-15 minutes) can help to disperse any existing agglomerates.[11]
-
Place a drop of the diluted suspension (typically 5-10 µL) onto a TEM grid (e.g., carbon-coated copper grid).[11]
-
Allow the solvent to evaporate completely at room temperature in a dust-free environment. This process is often referred to as "drop-casting".
-
-
Imaging:
-
Insert the dried grid into the TEM holder and transfer it into the microscope.
-
Operate the TEM at a suitable accelerating voltage (e.g., 80-200 kV).
-
Acquire images at different magnifications to observe both the overall distribution of nanoparticles and the detailed morphology of individual particles.
-
For this compound, which consists of a high-Z hafnium oxide core, high-contrast images are expected. No additional staining is typically required to visualize the inorganic core.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameter of a statistically significant number of individual nanoparticles (at least 100) from multiple TEM images.
-
From these measurements, a size distribution histogram can be generated, and the average core diameter and standard deviation can be calculated.
-
Observe and report on the morphology of the nanoparticles (e.g., spherical, crystalline). TEM can reveal the core-shell structure if a functional coating is sufficiently thick or has a different electron density.[12]
-
Visualizations
Experimental Workflow for this compound Characterization
Caption: Workflow for the physicochemical characterization of this compound nanoparticles.
This compound Mechanism of Action: From Radioenhancement to Immune Activation
Caption: Simplified signaling pathway of this compound-mediated radioenhancement and subsequent immune activation.
References
- 1. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. nanobiotix.com [nanobiotix.com]
- 4. nanobiotix.com [nanobiotix.com]
- 5. This compound improves the efficacy of immunoradiotherapy combining nonfucosylated anti-CTLA4 in an anti-PD1 resistant lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NANOBIOTIX Presented New Clinical and Pre-Clinical Data Confirming this compound's Significant Potential Role in Immuno-Oncology at SITC Annual Meeting - BioSpace [biospace.com]
- 7. nanobiotix.com [nanobiotix.com]
- 8. Endobronchial ultrasound-guided injection of this compound radio-enhancing nanoparticles into mediastinal and hilar lymph nodes: a swine model to evaluate feasibility, injection technique, safety, nanoparticle retention and dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiotherapy-activated this compound nanoparticles promote ferroptosis through induction of lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Biodistribution and Retention Studies of NBTXR3 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to NBTXR3
This compound is a first-in-class radioenhancer composed of functionalized hafnium oxide (HfO₂) nanoparticles.[1][2] Designed for a single, direct intratumoral (IT) injection, this compound remains inert until activated by ionizing radiation. Upon activation, the high electron density of hafnium oxide increases the absorption of the radiation dose within the tumor cells, leading to enhanced cancer cell destruction compared to radiotherapy alone.[3] This physically induced cell death can also stimulate an anti-tumor immune response.[4][5] Preclinical and clinical studies have consistently demonstrated that this compound nanoparticles are retained within the tumor for the duration of radiotherapy treatment with no significant leakage into surrounding healthy tissues.[6][7]
These application notes provide a comprehensive overview of the methodologies used to evaluate the biodistribution and retention of this compound in preclinical animal models.
Quantitative Data Summary
The primary characteristic of this compound's biodistribution is its high retention at the site of injection—the tumor. The following table summarizes the qualitative and observational data on the persistence of this compound within tumors across various animal models as assessed by micro-computed tomography (µCT).
Table 1: Summary of this compound Intratumoral Retention in Preclinical Models
| Animal Model | Tumor Type | Assessment Method | Observation Time Points | Summary of Findings | Reference(s) |
| Mouse | Human Lung Cancer (NCI-H460-Luc2) | µCT | Day 2, Day 8 post-injection | Nanoparticles were well-distributed and remained localized within the tumor mass. | [6] |
| Mouse | Human Prostate Cancer (PC-3) | µCT | Day 2, Day 8 post-injection | This compound persisted within the tumor throughout the observation period. | [6] |
| Mouse | Human Liposarcoma (LPS80T3) | µCT | Day 2, Day 15 post-injection | Nanoparticles were still localized in the tumor two weeks after injection. | [6] |
| Mouse | Human Prostate Cancer (DU-145) | µCT | Day 2, Day 8 post-injection | Good distribution and persistence of nanoparticles were observed. | [6] |
| Mouse | Human Pharynx Cancer (FaDu) | µCT | Day 2, Day 8 post-injection | This compound remained within the tumor for the duration of the study. | [6] |
| Mouse | Human Tongue Cancer (CAL-33) | µCT | Day 2, Day 15 post-injection | Nanoparticles were still present in the tumor after two weeks. | [6] |
| Mouse | Patient-Derived Xenograft (PAC-120) | µCT | Day 2, Day 50 post-injection | In this slow-growing tumor model, nanoparticles were still present 50 days post-injection. | [6] |
| Mouse | Murine Colorectal Cancer (CT26.WT) | µCT | Day 1, Day 7 post-injection | Good distribution and persistence of nanoparticles were confirmed at least one week post-injection. | [8][9] |
Note: While systemic passage is evaluated, specific quantitative data on the percentage of injected dose in various organs is not extensively detailed in the cited preclinical literature, reflecting the product's design for local administration and high intratumoral retention.
Experimental Protocols
Protocol for In Vivo Administration and Tumor Model Establishment
This protocol describes the establishment of subcutaneous tumors in mice and the subsequent intratumoral administration of this compound.
Materials:
-
Cancer cell line of interest (e.g., CT26.WT, NCI-H460)
-
Appropriate cell culture medium and supplements
-
Immunocompromised or syngeneic mice (e.g., Nude, C57BL/6), age 6-8 weeks
-
Sterile phosphate-buffered saline (PBS)
-
This compound suspension (e.g., 53.3 g/L)
-
Insulin syringes with 25G-30G needles
-
Calipers
-
Anesthetic for animals (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells using standard trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 3 x 10⁵ cells in 100 µL).
-
Tumor Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor the animals regularly for tumor growth. Measure tumor volume using calipers with the formula: Volume = (Length x Width²) / 2.
-
Randomization: Once tumors reach a volume of 50-120 mm³, randomize the animals into control and treatment groups.[6][8]
-
This compound Administration:
-
Calculate the volume of this compound to be injected. This is typically a percentage of the baseline tumor volume, for example, 25%.[6][8]
-
Anesthetize the tumor-bearing mouse.
-
Using a sterile syringe, perform a single, slow intratumoral injection of the calculated volume of this compound suspension. To ensure even distribution, the injection can be performed using multiple needle insertions and different angulations.[7]
-
The vehicle (the aqueous solution without nanoparticles) is injected into the control group tumors.
-
Protocol for Assessing this compound Retention via Micro-CT Imaging
This protocol details the use of µCT to visualize and confirm the persistence of this compound within the tumor.
Materials:
-
Tumor-bearing mice injected with this compound
-
Micro-CT (µCT) scanner
-
Anesthesia system
-
Image analysis software
Procedure:
-
Imaging Schedule: Plan imaging at multiple time points post-injection (e.g., Day 1, Day 7, Day 14, and longer for slow-growing tumors).[6][8]
-
Animal Preparation: Anesthetize the mouse and place it in the µCT scanner. Maintain anesthesia throughout the scan.
-
Image Acquisition: Perform a µCT scan of the tumor region. The high atomic number of hafnium in this compound makes the nanoparticles appear as hyperdense (bright white) areas on the scan, allowing for clear visualization against the soft tissue of the tumor.[6]
-
Image Analysis:
-
Reconstruct the µCT images to create 3D representations of the tumor and the this compound distribution within it.[6]
-
Qualitatively assess the distribution and persistence of the hyperdense signal within the tumor boundaries at each time point.
-
Confirm that there is no significant leakage or presence of the hyperdense signal in the surrounding healthy tissues.
-
Protocol for Quantifying Systemic Hafnium Levels
This protocol is for evaluating the potential passage of this compound into systemic circulation by measuring hafnium concentrations in blood and urine.
Materials:
-
Tumor-bearing mice injected with this compound
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Metabolic cages for urine collection
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument
-
Nitric acid (trace metal grade) for sample digestion
Procedure:
-
Sample Collection:
-
Blood: Collect whole blood samples at predetermined time points after this compound injection (e.g., immediately after, 5, 15, 60, 120 minutes, and on subsequent days).[7]
-
Urine: House animals in metabolic cages to collect urine over specific intervals (e.g., 0-24h, 24-48h).
-
-
Sample Preparation:
-
Accurately weigh or measure the volume of each blood and urine sample.
-
Digest the samples using a validated method, typically involving strong acids like nitric acid, to bring the hafnium into solution.
-
-
ICP-MS Analysis:
-
Prepare calibration standards of hafnium across a range of concentrations.
-
Analyze the digested samples using ICP-MS to determine the concentration of hafnium.
-
Express the results as mass of hafnium per volume of fluid (e.g., ng/mL).
-
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate key experimental and biological processes related to this compound studies.
Caption: Experimental workflow for this compound biodistribution and retention studies.
Caption: this compound-mediated activation of the cGAS-STING signaling pathway.
References
- 1. This compound, a first-in-class radioenhancer for pancreatic ductal adenocarcinoma: Report of first patient experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobiotix.com [nanobiotix.com]
- 3. nanobiotix.com [nanobiotix.com]
- 4. researchgate.net [researchgate.net]
- 5. echanges.dila.gouv.fr [echanges.dila.gouv.fr]
- 6. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Radiotherapy-Activated Hafnium Oxide Nanoparticles Produce Abscopal Effect in a Mouse Colorectal Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobiotix.com [nanobiotix.com]
Application Notes and Protocols for NBTXR3 in Combination with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of NBTXR3, a novel radioenhancer, in combination with anti-PD-1 checkpoint inhibitor therapy. The information is compiled from preclinical studies and clinical trial data to guide researchers in designing and executing experiments to evaluate this promising cancer treatment strategy.
Introduction to this compound and its Mechanism of Action
This compound is a first-in-class radioenhancer composed of functionalized hafnium oxide nanoparticles.[1] Administered via a single intratumoral injection, this compound is designed to amplify the energy dose delivered by radiotherapy directly within tumor cells.[1][2] This localized energy amplification leads to increased tumor cell killing compared to radiotherapy alone, without increasing damage to surrounding healthy tissues.[3]
Beyond its primary radio-enhancing effect, this compound activated by radiotherapy promotes an anti-tumor immune response. This is achieved, in part, through the induction of immunogenic cell death (ICD), which is characterized by the release of damage-associated molecular patterns (DAMPs) such as calreticulin (B1178941), HSP70, HSP90, and high mobility group box 1 (HMGB1).[4] These DAMPs act as "eat me" signals to antigen-presenting cells (APCs), leading to enhanced tumor antigen presentation and the activation of a systemic, tumor-specific T-cell response. Furthermore, preclinical studies have shown that this compound-enhanced radiotherapy activates the cGAS-STING pathway, a key signaling cascade in the innate immune response to cytosolic DNA, further contributing to the anti-tumor immune effect.[4]
Rationale for Combining this compound with Anti-PD-1 Therapy
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint molecules that regulate T-cell activation and prevent excessive immune responses. Many tumors exploit this pathway to evade immune surveillance. Anti-PD-1 therapies block this interaction, restoring the ability of T-cells to recognize and attack cancer cells.
The combination of this compound-enhanced radiotherapy with anti-PD-1 therapy is based on a synergistic mechanism. This compound-activated radiotherapy can turn "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors by increasing the infiltration of cytotoxic CD8+ T-cells.[4] This creates a more favorable tumor microenvironment for the action of anti-PD-1 antibodies. Preclinical and clinical data suggest that this combination can overcome resistance to anti-PD-1 therapy, enhance local and systemic (abscopal) tumor control, and lead to durable anti-tumor responses.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies evaluating this compound in combination with anti-PD-1 therapy.
Table 1: Preclinical Efficacy of this compound and Anti-PD-1 Combination Therapy in Mouse Models
| Mouse Model | Treatment Group | Tumor Growth Inhibition | Survival Benefit | Key Immunological Changes | Reference |
| 344SQR (anti-PD-1 resistant lung cancer) | This compound + RT + anti-PD-1 | Significant delay in primary and secondary tumor growth | 75% animal survival | Increased CD8+ T-cell infiltration in secondary tumors; Increased CD8+/Treg ratio | [6][7][8] |
| CT26 (colorectal cancer) | This compound + RT + anti-CTLA-4 | Improved tumor growth control on both treated and untreated flanks | Not Reported | Not Reported | [9] |
Table 2: Clinical Efficacy from Phase I/II Trials of this compound and Anti-PD-1 Combination Therapy
| Clinical Trial ID | Cancer Type | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (mOS) | Reference |
| NCT03589339 (Study 1100) | Head and Neck Squamous Cell Carcinoma (HNSCC) | Anti-PD-1 Naïve | 37% (15/41) | 63% (26/41) | 15.5 months | [10] |
| NCT03589339 (Study 1100) | Head and Neck Squamous Cell Carcinoma (HNSCC) | Anti-PD-1 Resistant | 32% (16/50) | 74% (37/50) | 11.4 months | [10] |
| NCT02379845 (Act.In.Sarc) | Soft Tissue Sarcoma | Locally Advanced | 16% (pathologic complete response) | Not Applicable | Not Reported | [11][12] |
Experimental Protocols
In Vivo Murine Tumor Model Protocol
This protocol outlines a general procedure for establishing and treating a bilateral tumor model in mice to evaluate the local and systemic (abscopal) effects of this compound in combination with radiotherapy and anti-PD-1 therapy.
Materials:
-
6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6)
-
Murine tumor cell line (e.g., CT26, 344SQR)
-
This compound solution (53.3 g/L)
-
Anti-mouse PD-1 antibody
-
Small animal irradiator
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Inoculation:
-
Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the right flank of each mouse to establish the primary (treated) tumor.
-
After 4-7 days, inject 0.5 x 10^6 tumor cells in 100 µL of PBS into the left flank to establish the secondary (abscopal) tumor.
-
-
This compound Administration:
-
When the primary tumors reach a volume of 50-100 mm³, perform a single intratumoral injection of this compound.
-
The volume of this compound to be injected is calculated as 25-33% of the measured tumor volume.
-
-
Radiotherapy:
-
Beginning 24 hours after this compound injection, deliver fractionated radiotherapy to the primary tumor.
-
A common preclinical dosing schedule is 3 fractions of 12 Gy on consecutive days.
-
-
Anti-PD-1 Administration:
-
Administer the first dose of anti-PD-1 antibody (e.g., 200 µg) via intraperitoneal injection on the same day as the first radiotherapy fraction.
-
Continue anti-PD-1 injections every 3-4 days for a total of 3-6 doses.
-
-
Monitoring:
-
Measure tumor volumes with calipers every 2-3 days.
-
Monitor animal weight and overall health.
-
At the end of the study, tumors can be harvested for immunological analysis.
-
Immunohistochemistry (IHC) for CD8+ T-Cell Infiltration
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Citrate (B86180) buffer (pH 6.0) for antigen retrieval
-
Primary antibody: Rabbit anti-mouse CD8a
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol (B145695).
-
Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with the primary anti-CD8a antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply DAB substrate and monitor for color development.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate sections through graded ethanol and xylene, and mount with a coverslip.
-
Analysis: Quantify the number of CD8+ T-cells per unit area using image analysis software.
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
Materials:
-
Freshly harvested tumor tissue
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
GentleMACS Dissociator
-
70 µm cell strainer
-
Red blood cell lysis buffer
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3)
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Mince the tumor tissue and digest using a tumor dissociation kit and a gentleMACS Dissociator to obtain a single-cell suspension.
-
Cell Straining and Lysis: Pass the cell suspension through a 70 µm cell strainer. Lyse red blood cells using a lysis buffer.
-
Cell Staining:
-
Resuspend cells in FACS buffer and block Fc receptors with Fc block.
-
Incubate cells with a cocktail of fluorochrome-conjugated antibodies against surface markers.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells before adding the intracellular antibody.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the percentages of different immune cell populations.
ELISA for HMGB1 Release
Materials:
-
Cell culture supernatant from treated tumor cells
-
HMGB1 ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: Culture tumor cells and treat with this compound and radiotherapy. Collect the cell culture supernatant at various time points after treatment.
-
ELISA Assay: Perform the HMGB1 ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate and stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader and calculate the concentration of HMGB1 in the samples based on the standard curve.
Immunogenic Cell Death (ICD) Assay - Calreticulin Exposure
Materials:
-
Tumor cells
-
This compound
-
Radiation source
-
Anti-calreticulin antibody (conjugated to a fluorophore)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat tumor cells in vitro with this compound followed by radiotherapy.
-
Cell Staining:
-
Harvest the cells and wash with PBS.
-
Stain the cells with a fluorophore-conjugated anti-calreticulin antibody.
-
Co-stain with a viability dye like PI to exclude dead cells from the analysis of calreticulin exposure on the cell surface.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the percentage of live cells with surface-exposed calreticulin.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound and anti-PD-1 combination therapy.
Experimental Workflow
Caption: Experimental workflow for in vivo evaluation.
Logical Relationship
Caption: Logical relationship of the combination therapy components.
References
- 1. 2020 – Phase I study of intratumoral this compound in combination with anti-PD-1 in patients with advanced cancers | Nano Publications [bibliography.nanobiotix.com]
- 2. ascopubs.org [ascopubs.org]
- 3. 2020 – ASCO-SITC – this compound with anti-PD-1 therapy | Nano Publications [bibliography.nanobiotix.com]
- 4. 2021 – Overcoming Resistance to Anti-PD-1 With Tumor Agnostic this compound: From Bench to Bedside | Nano Publications [bibliography.nanobiotix.com]
- 5. ascopubs.org [ascopubs.org]
- 6. This compound improves the efficacy of immunoradiotherapy combining nonfucosylated anti-CTLA4 in an anti-PD1 resistant lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobiotix.com [nanobiotix.com]
- 8. This compound improves the efficacy of immunoradiotherapy combining nonfucosylated anti-CTLA4 in an anti-PD1 resistant lung cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2021 – Radiotherapy-activated this compound nanoparticles Increase CD8+ T cell infiltration and diversity in tumors, and modulate the immunopeptidome of cancer cells | Nano Publications [bibliography.nanobiotix.com]
- 10. NANOBIOTIX Announces Updated Phase 1 Results Continuing to Support JNJ-1900 (this compound) Plus Anti-PD-1 as a Potential New 1L or 2L+ Option in Anti-PD-1 Naïve or Resistant R/M-HNSCC – Nanobiotix [ir.nanobiotix.com]
- 11. onclive.com [onclive.com]
- 12. This compound, a first-in-class radioenhancer hafnium oxide nanoparticle, plus radiotherapy versus radiotherapy alone in patients with locally advanced soft-tissue sarcoma (Act.In.Sarc): a multicentre, phase 2-3, randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
NBTXR3 Delivery and Visualization Using Micro-CT Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBTXR3 is a novel, first-in-class radioenhancer composed of functionalized hafnium oxide (HfO₂) nanoparticles.[1][2] Designed for direct intratumoral administration, this compound amplifies the energy dose delivered by radiation therapy within the tumor, leading to enhanced tumor cell destruction without increasing damage to surrounding healthy tissues.[1][3][4] The high atomic number of hafnium makes this compound inherently radiopaque, enabling its visualization and quantification using standard imaging techniques such as computed tomography (CT) and high-resolution micro-CT.[2][5][6]
These application notes provide detailed protocols for the intratumoral delivery of this compound and its subsequent visualization and analysis using micro-CT imaging, based on preclinical and clinical findings.
Mechanism of Action and Therapeutic Rationale
Upon intratumoral injection, this compound nanoparticles accumulate within cancer cells.[7][8] When activated by ionizing radiation, these nanoparticles absorb significantly more energy than soft tissue, leading to a localized amplification of the radiation dose.[3][4] This results in an increased production of reactive oxygen species (ROS) and enhanced DNA damage within the cancer cells, ultimately leading to greater tumor destruction.[9] Studies have shown that this compound can increase the energy deposited in tumor cells by up to nine times compared to radiation alone.[3][4]
Furthermore, radiotherapy-activated this compound has been shown to induce immunogenic cell death, which can trigger an anti-tumor immune response.[3][4] This involves the release of damage-associated molecular patterns (DAMPs) that can activate the immune system to recognize and attack cancer cells, not only at the primary tumor site but also potentially at distant metastatic sites (abscopal effect).[3][4][10]
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data related to the delivery and visualization of this compound.
| Parameter | Value | Reference |
| This compound Nanoparticle Size | ~50 nm | [5][6] |
| Mean CT Attenuation | 1516 Hounsfield Units (HU) | [2][5] |
| Radiation Dose Enhancement | Up to 9x greater energy deposition | [3][4] |
Table 1: Key Quantitative Parameters of this compound
| Study Population | Pathological Complete Response (this compound + RT) | Pathological Complete Response (RT alone) | p-value | Reference |
| Locally Advanced Soft Tissue Sarcoma | 16% | 8% | 0.044 | [8][9] |
Table 2: Clinical Efficacy Data from Phase II/III Trial
Experimental Protocols
Protocol 1: Intratumoral Injection of this compound (Preclinical Model)
This protocol describes the intratumoral administration of this compound in a murine tumor model.
Materials:
-
This compound nanoparticle suspension
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Insulin syringe with a 29G or 30G needle
-
Anesthesia (e.g., isoflurane)
-
Caliper
Procedure:
-
Tumor Volume Calculation: Measure the tumor dimensions (length and width) with a caliper. Calculate the tumor volume using the formula: Volume = (length × width²) / 2.
-
This compound Volume Calculation: The volume of this compound to be injected is typically a percentage of the tumor volume. This has been tested at various percentages in clinical trials, with doses up to 33% of the tumor volume showing no dose-limiting toxicity.[11] For preclinical studies, this percentage should be optimized based on the tumor model.
-
Animal Preparation: Anesthetize the mouse using isoflurane.
-
Injection:
-
Carefully insert the needle into the center of the tumor.
-
Slowly inject the calculated volume of the this compound suspension. To ensure even distribution, the injection can be performed at multiple sites within the tumor, especially for larger tumors.
-
Slowly withdraw the needle to minimize leakage.
-
-
Post-injection Monitoring: Monitor the animal for any adverse reactions. Allow the animal to recover from anesthesia on a warming pad.
Protocol 2: Micro-CT Imaging for this compound Visualization and Quantification
This protocol outlines the use of micro-CT to visualize and quantify the distribution of this compound within the tumor.
Materials:
-
Micro-CT scanner (e.g., Siemens Micro-CAT II or similar)[7]
-
Anesthetized mouse with this compound-injected tumor
-
Image analysis software
Procedure:
-
Animal Positioning: Place the anesthetized mouse on the scanner bed. Ensure the tumor is within the scanning field of view.
-
Image Acquisition:
-
Image Reconstruction: Reconstruct the acquired projection images into a 3D volume using the manufacturer's software.
-
Image Analysis:
-
Visualization: The high density of hafnium in this compound will make the injected areas appear hyperattenuating (bright) on the micro-CT images.[5][6]
-
Quantification:
-
Delineate the tumor volume and the regions of this compound distribution using the image analysis software.
-
Measure the mean Hounsfield Unit (HU) value within the this compound-containing regions to quantify its concentration. A calibration curve can be created using phantoms with known concentrations of this compound to correlate HU values with nanoparticle concentration.[13]
-
Assess the percentage of the tumor volume covered by this compound.
-
-
Visualization of Key Processes
Caption: this compound Mechanism of Action Workflow.
Caption: Experimental Workflow for this compound Evaluation.
Caption: this compound-mediated Signaling Pathways.
References
- 1. This compound, a first-in-class radioenhancer for pancreatic ductal adenocarcinoma: Report of first patient experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging Features of Intratumoral Injection of this compound for Head and Neck Squamous Cell Carcinoma Lymph Node Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible New Weapon to Fight Esophageal Cancer Magnifies Impact of Radiation on Tumors, Not Healthy Tissue - Esophageal Cancer Action Network [ecan.org]
- 4. nanobiotix.com [nanobiotix.com]
- 5. Imaging Features of Intratumoral Injection of this compound for Head and Neck Squamous Cell Carcinoma Lymph Node Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobiotix.com [nanobiotix.com]
- 7. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. targetedonc.com [targetedonc.com]
- 12. Enhancing Micro-CT Imaging with NanoPartz Gold Nanoparticles | NanoPartz⢠[nanopartz.com]
- 13. Micro-CT enables microlocalisation and quantification of Her2-targeted gold nanoparticles within tumour regions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Studying NBTXR3 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBTXR3 is a first-in-class radioenhancer composed of functionalized hafnium oxide nanoparticles.[1][2] Designed for intratumoral injection, this compound is activated by ionizing radiation to locally amplify the energy dose deposited within the tumor, leading to enhanced tumor cell destruction without increasing damage to surrounding healthy tissues.[2][3] Its physical mechanism of action suggests broad applicability across solid tumors.[3] Preclinical and clinical studies are actively exploring the synergistic potential of this compound-mediated radiotherapy with chemotherapy to further improve treatment outcomes.[4][5][6]
These application notes provide a comprehensive guide for designing and conducting preclinical and clinical experimental studies to evaluate the combination of this compound and chemotherapy. Detailed protocols for key in vitro and in vivo assays are provided, along with templates for data presentation and visualization of the underlying biological pathways.
Mechanism of Action: this compound and Chemotherapy Synergy
When activated by radiation, this compound nanoparticles increase the energy deposited within tumor cells by up to nine times compared to radiotherapy alone.[3] This amplified energy deposition results in increased DNA damage and the production of reactive oxygen species (ROS), ultimately leading to enhanced cancer cell death.[7][8]
The combination with chemotherapy, such as cisplatin (B142131), offers a multi-pronged attack on cancer cells. Cisplatin primarily acts by forming DNA adducts, which obstruct DNA replication and transcription, triggering cell cycle arrest and apoptosis.[9][10] The synergistic effect with this compound-activated radiotherapy is thought to arise from several mechanisms:
-
Enhanced DNA Damage: Radiation-induced single-strand breaks can be converted into more lethal double-strand breaks in the vicinity of cisplatin-DNA adducts.[11]
-
Inhibition of DNA Repair: Cisplatin can impair DNA repair mechanisms, making cancer cells more susceptible to the DNA damage induced by this compound-enhanced radiotherapy.[9][11]
-
Induction of Immunogenic Cell Death (ICD): Both radiotherapy and certain chemotherapies can induce ICD, a form of apoptosis that triggers an anti-tumor immune response.[7][12] this compound has been shown to enhance the immunomodulatory effects of radiotherapy.[2] This combined stimulus can lead to the release of damage-associated molecular patterns (DAMPs), such as surface-exposed calreticulin (B1178941) (CRT), secreted ATP, and released high mobility group box 1 (HMGB1), which promote the maturation of dendritic cells and the activation of tumor-specific T cells.[12][13]
Data Presentation: Quantitative Analysis of Treatment Efficacy
Preclinical In Vitro Data
| Treatment Group | Cell Line | Radiation Dose (Gy) | Cisplatin Concentration | Dose Enhancement Factor (DEF)* | Citation |
| CDDP + this compound + RT (6h pre-incubation) | FaDu | 2 | IC50 | 1.4 ± 0.14 | [14] |
| CDDP + this compound + RT (16h pre-incubation) | FaDu | 2 | IC50 | 1.8 ± 0.23 | [14] |
| CDDP + this compound + RT (6h pre-incubation) | NCI-H460-Luc2 | 2 | IC50 | 1.6 ± 0.12 | [14] |
| CDDP + this compound + RT (16h pre-incubation) | NCI-H460-Luc2 | 2 | IC50 | 2.6 ± 0.45 | [14] |
| CDDP + this compound + RT (6h pre-incubation) | FaDu | 4 | IC50 | 3.1 ± 0.64 | [14] |
| CDDP + this compound + RT (16h pre-incubation) | FaDu | 4 | IC50 | 5.3 ± 0.97 | [14] |
| CDDP + this compound + RT (6h pre-incubation) | NCI-H460-Luc2 | 4 | IC50 | 3.8 ± 0.48 | [14] |
| CDDP + this compound + RT (16h pre-incubation) | NCI-H460-Luc2 | 4 | IC50 | 7.6 ± 2.76 | [14] |
*DEF is the ratio of the survival fraction in the control (radiotherapy alone) to the survival fraction of the treatment group for a given radiation dose.[14]
Clinical Trial Data
| Trial ID | Cancer Type | Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Complete Response (CR) | Pathological Complete Response (pCR) | Citation |
| NCT01946867 (Phase I/II) | Head and Neck Squamous Cell Carcinoma (HNSCC) | This compound + IMRT | 44 (evaluable) | 81.8% (injected lesion) | 63.6% (injected lesion) | N/A | [15] |
| NCT02465593 (Phase Ib/II) | Rectal Cancer | This compound + CCRT | 31 | 64.5% (cCR + PR) | 3.2% (cCR) | 20% | [5][6] |
CCRT: Concurrent Chemoradiotherapy; cCR: clinical Complete Response; PR: Partial Response
Experimental Protocols
In Vitro Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., FaDu, NCI-H460)
-
Complete cell culture medium
-
This compound nanoparticle suspension
-
Chemotherapeutic agent (e.g., Cisplatin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Radiation source (X-ray irradiator)
Protocol:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well, dependent on cell line and radiation dose) into 6-well plates and allow them to adhere overnight.
-
This compound Incubation: The following day, replace the medium with fresh medium containing this compound at the desired concentration (e.g., 800 µM).[14] Incubate for a specified period (e.g., 16 hours).[14]
-
Chemotherapy Treatment: Add the chemotherapeutic agent at its IC50 concentration at a specific time point before irradiation (e.g., 6 or 16 hours prior).[14]
-
Irradiation: Irradiate the plates with a single dose of radiation (e.g., 2, 4, 6 Gy).
-
Incubation: After irradiation, remove the treatment-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis: Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed / number of cells seeded) / (plating efficiency of control).
In Vivo Tumor Growth Delay Study
This study evaluates the efficacy of the combination treatment in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound nanoparticle suspension
-
Chemotherapeutic agent (e.g., Cisplatin)
-
Calipers
-
Radiation source
Protocol:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS or a Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length x width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, chemotherapy alone, this compound + RT, this compound + chemotherapy + RT).
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This compound Administration: Administer a single intratumoral injection of this compound. The volume of this compound is typically a percentage of the tumor volume (e.g., 25%).[14]
-
Chemotherapy Administration: Administer the chemotherapeutic agent via the appropriate route (e.g., intraperitoneal injection). A low-dose, fractionated schedule is often used (e.g., 1 mg/kg for 5 consecutive days).[14]
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Radiotherapy: Begin fractionated radiotherapy (e.g., 5 x 2 Gy) 24 hours after this compound injection, with chemotherapy administered a few hours prior to each radiation dose.[14]
-
Tumor Growth and Survival Monitoring: Continue to monitor tumor volume and body weight regularly. The primary endpoint is typically the time for the tumor to reach a specific volume (tumor growth delay). Overall survival can also be assessed.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth delay for each treatment compared to the control group.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways activated by this compound in combination with chemotherapy and radiotherapy.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation of this compound and chemotherapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. 2017 – AACR Abstract – this compound combination with cisplatin in vivo and in vitro | Nano Publications [bibliography.nanobiotix.com]
- 4. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. Results of phase Ib/II trial of PEP503 (this compound, radioenhancer) with chemoradiotherapy in patients with rectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisplatin and Oxaliplatin Induce Similar Immunogenic Changes in Preclinical Models of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms involved in cisplatin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of Chemotherapy and Radiation | Clinical Gate [clinicalgate.com]
- 12. Ischemia and reperfusion injury combined with cisplatin induces immunogenic cell death in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunogenic Cell Death and Elimination of Immunosuppressive Cells: A Double-Edged Sword of Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanobiotix.com [nanobiotix.com]
- 15. onclive.com [onclive.com]
Troubleshooting & Optimization
NBTXR3 Clinical Translation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to navigate the challenges in the clinical translation of NBTXR3. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class radioenhancer composed of functionalized hafnium oxide nanoparticles.[1][2] Its primary mechanism of action is physical.[2] Following a single intratumoral injection, this compound nanoparticles are designed to accumulate within tumor cells.[2] When activated by ionizing radiation, these high-Z (high atomic number) nanoparticles absorb a significantly greater amount of radiation energy than surrounding tissues.[3] This leads to an amplified and localized energy deposition within the tumor, resulting in increased cancer cell death without escalating the radiation dose to adjacent healthy tissues.[1][4]
Q2: What are the main challenges in the clinical translation of this compound?
A2: The clinical translation of this compound, like other nanoparticle-based therapies, faces several challenges. These include ensuring consistent manufacturing and scalability, optimizing the intratumoral injection technique for uniform distribution, and managing potential local toxicities. Furthermore, understanding the full spectrum of its biological effects, including its interaction with the immune system, is crucial for maximizing its therapeutic potential and identifying optimal combination strategies.[3]
Q3: How does this compound interact with the immune system?
A3: Preclinical studies have shown that radiotherapy-activated this compound can prime an anti-tumor immune response.[5] The enhanced tumor cell destruction leads to an increased release of tumor-associated antigens and damage-associated molecular patterns (DAMPs).[4] This process, known as immunogenic cell death (ICD), can stimulate the immune system to recognize and attack cancer cells, potentially leading to both local and systemic (abscopal) effects.[3][4] this compound has also been shown to enhance the activation of the cGAS-STING pathway, a key component in the anti-tumor immune response.[6][7]
Q4: In which cancer types is this compound being investigated?
A4: this compound is being investigated across a broad range of solid tumors where radiotherapy is a standard treatment. Clinical trials have been conducted or are ongoing in soft tissue sarcoma, head and neck squamous cell carcinoma (HNSCC), liver cancer, rectal cancer, and pancreatic cancer.[2][8] Its tumor-agnostic mechanism of action suggests potential applicability in any solid tumor accessible for intratumoral injection.[2]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low cellular uptake of this compound | Suboptimal nanoparticle concentration. | Titrate this compound concentration to determine the optimal range for your specific cell line. Cellular uptake is concentration-dependent. |
| Cell line-specific differences in endocytosis. | Characterize the endocytosis pathway in your cell line. This compound uptake is primarily through macropinocytosis and clathrin-dependent endocytosis. | |
| Inconsistent results in clonogenic assays | Uneven plating of cells. | Ensure a single-cell suspension before plating and use appropriate cell densities for the radiation doses being tested. |
| Variation in this compound incubation time. | Standardize the incubation time with this compound before irradiation. A 16-hour incubation is a common starting point. | |
| Nanoparticle aggregation in culture medium | Incompatibility with media components. | Ensure the culture medium pH is between 6 and 8. Consider using a serum-free medium during the initial incubation with this compound if aggregation is observed. |
| Improper storage of this compound. | Store this compound at room temperature (15-25°C) and avoid refrigeration or freezing. |
In Vivo Preclinical Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Leakage of this compound from the tumor post-injection | Injection too close to the tumor margin. | Inject this compound into the central part of the tumor, avoiding the periphery. |
| Rapid injection pressure. | Inject the this compound suspension slowly to allow for even distribution and minimize backpressure. | |
| Uneven distribution of this compound within the tumor | Single injection point in a large tumor. | For larger tumors, use a multi-injection site approach to ensure better coverage of the tumor volume. |
| Needle tract leakage. | After injection, wait for a minute before slowly withdrawing the needle to minimize leakage along the needle path. | |
| Inconsistent tumor growth delay | Variation in tumor volume at the time of treatment. | Randomize animals into treatment groups when tumors reach a consistent, predefined volume. |
| Inaccurate radiation targeting. | Use appropriate shielding to protect non-tumor areas and ensure the radiation beam is accurately focused on the tumor. |
Quantitative Data Summary
Preclinical Efficacy of this compound in Combination with Radiotherapy
| Cancer Model | Treatment Group | Outcome Measure | Result | Citation |
| Human Colorectal Cancer (HCT116) | This compound + RT | Cell Killing | Significant increase compared to RT alone | [6] |
| Human Colorectal Cancer (HCT116) | This compound + RT | DNA Double Strand Breaks | Significant increase compared to RT alone | [6] |
| Human Colorectal Cancer (HCT116) | This compound + RT | Micronuclei Formation | Significant increase compared to RT alone | [6] |
| Murine Lung Cancer (344SQR) | This compound + RT + anti-PD1 | Tumor Growth Delay (Irradiated Tumor) | Significant improvement compared to RT + anti-PD1 | |
| Murine Lung Cancer (344SQR) | This compound + RT + anti-PD1 | Tumor Growth Delay (Abscopal Tumor) | Significant improvement compared to RT + anti-PD1 | |
| Murine Lung Cancer (344SQR) | This compound + RT + anti-PD1 + anti-CTLA4 | Survival Rate | 75% |
Clinical Safety and Efficacy of this compound in Soft Tissue Sarcoma (Phase I)
| Dose Level (% of Tumor Volume) | Number of Patients | Dose-Limiting Toxicities (DLTs) | Median Tumor Shrinkage | Pathological Complete Response | Citation |
| 2.5% | 6 | 0 | - | - | [8][9] |
| 5% | 6 | 0 | - | - | [8][9] |
| 10% (Recommended Dose) | 8 | 0 | 40% | - | [8][9] |
| 20% (Maximum Tolerated Dose) | 2 | 2 (injection-site pain, postoperative scar necrosis) | - | Observed in some patients | [8][9] |
Experimental Protocols
Clonogenic Survival Assay
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Cell Seeding: Plate cells in 6-well plates at a density that will yield approximately 50-100 colonies per well after treatment. Allow cells to attach overnight.
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This compound Treatment: Add this compound to the culture medium at the desired concentrations. A common starting range is 50-800 µM. Incubate for 16 hours.
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Irradiation: Irradiate the plates with a single dose of X-rays (e.g., 2, 4, 6 Gy).
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Colony Formation: Remove the this compound-containing medium, wash the cells with PBS, and add fresh medium. Incubate for 7-14 days, depending on the cell line's doubling time, to allow for colony formation.
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Staining and Counting: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
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Data Analysis: Calculate the surviving fraction for each treatment condition relative to the non-irradiated control.
In Vivo Subcutaneous Tumor Model
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Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised or syngeneic mice.
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Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
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Randomization: When tumors reach a predetermined volume (e.g., 100-150 mm³), randomize the animals into treatment groups.
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This compound Injection: Administer a single intratumoral injection of this compound. The volume is typically a percentage of the tumor volume (e.g., 25%).
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Irradiation: 24 hours post-NBTXR3 injection, irradiate the tumors. Use appropriate shielding to protect the rest of the animal.
-
Tumor Growth and Survival Monitoring: Continue to monitor tumor volume and the overall health of the animals. Record survival data.
Quantification of this compound in Tissues by ICP-MS
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Tissue Digestion: Excise the tumor and other relevant tissues. Digest the tissue samples using a mixture of strong acids (e.g., nitric acid and hydrochloric acid) under heat.
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Sample Preparation: Dilute the digested samples to a suitable concentration with deionized water.
-
ICP-MS Analysis: Analyze the samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the hafnium content, which is the core component of this compound.
-
Standard Curve: Prepare a standard curve using known concentrations of hafnium to ensure accurate quantification.
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Data Analysis: Calculate the concentration of this compound in the tissue samples based on the hafnium measurements.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Mechanism of Action
Caption: In Vivo Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanobiotix presents new preclinical data for its nano-radioenhancer combined with checkpoint inhibitors | BioWorld [bioworld.com]
- 4. nanobiotix.com [nanobiotix.com]
- 5. Nanobiotix Announces New Preclinical Data Highlighting this compound Immune Priming and Checkpoint Inhibitor Combination – Nanobiotix [ir.nanobiotix.com]
- 6. DNA damage enhancement by radiotherapy-activated hafnium oxide nanoparticles improves cGAS-STING pathway activation in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2019 – Radiother Oncol – this compound improves cGAS-STING activation | Nano Publications [bibliography.nanobiotix.com]
- 8. bibliography.nanobiotix.com [bibliography.nanobiotix.com]
- 9. aacrjournals.org [aacrjournals.org]
NBTXR3 Radiotherapy Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBTXR3.
Frequently Asked Questions (FAQs)
General
-
Q1: What is this compound and how does it work?
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A1: this compound is a sterile aqueous suspension of functionalized hafnium oxide (HfO₂) nanoparticles designed to act as a radioenhancer.[1][2] The nanoparticles have a core of hafnium oxide and a surface coating of phosphate (B84403) groups, giving them a negative charge.[2][3] Due to the high electron density of hafnium, this compound nanoparticles increase the probability of interaction with ionizing radiation, leading to a greater energy dose deposit within the tumor cells where they are present.[4][5] This amplification of the radiation dose enhances cancer cell destruction without increasing the dose to surrounding healthy tissues.[6] this compound is inert in the absence of radiation and is activated only during radiotherapy sessions, a mechanism described as an "on/off" activation.[1][4][5]
-
-
Q2: What is the intended route of administration for this compound?
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Q3: Is this compound effective for all types of solid tumors?
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A3: Due to its physical mode of action, which is not dependent on specific biological pathways, this compound has the potential to be effective in all types of solid tumors where radiotherapy is indicated.[4][7] Preclinical studies have demonstrated its efficacy across a large panel of human cancer models.[4][7][8]
-
-
Q4: What is the evidence for the immune-modulatory effects of this compound?
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A4: Preclinical data suggest that radiotherapy-activated this compound may make cancer cells more visible to the immune system.[6] This may occur through the release of damage-associated molecular patterns (DAMPs) that trigger an immune response.[6] Additionally, this compound has been shown to increase the expression of cell-surface proteins that enhance the presentation of tumor antigens, potentially leading to improved recognition and destruction of cancer cells by the immune system.[6] Studies have also shown that this compound can facilitate the infiltration of CD8+ T cells into tumors.[9]
-
Experimental Design & Protocols
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Q5: How is the dosage of this compound determined in preclinical and clinical studies?
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A5: In clinical studies, the this compound dose is often determined as a percentage of the baseline tumor volume.[3] For example, in a phase I study in soft tissue sarcoma, dose escalation was based on levels equivalent to 2.5%, 5%, 10%, and 20% of the baseline tumor volume.[3] The recommended dose was defined as 10% of the tumor volume in that study.[3][10] In preclinical in vivo studies, a volume of this compound suspension corresponding to 25% of the baseline tumor volume has been used.[11]
-
-
Q6: How long does this compound persist within the tumor?
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A6: Preclinical and clinical studies have shown that this compound nanoparticles are retained within the tumor throughout the course of radiotherapy treatment with no significant leakage into surrounding tissues.[3][4][5] In one preclinical model, this compound was observed to persist for more than 50 days.[5] Even several months after tumor destruction in patients, the nanoparticles can still be present at the injection site.[12]
-
-
Q7: How is the uptake of this compound by cancer cells mediated?
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A7: The cellular uptake of this compound nanoparticles is mediated by endocytosis, primarily through macropinocytosis and to a lesser extent by clathrin-dependent endocytosis.[12][13] Following internalization, the nanoparticles form clusters in the cytoplasm and are found within endosomes which then fuse with lysosomes.[12][13][14]
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Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low this compound uptake by cells | Cell line-specific differences in endocytosis efficiency.[15][12] | 1. Increase the concentration of this compound in the culture medium.[15]2. Increase the incubation time of cells with this compound.3. Verify the nanoparticle dispersion in the medium; sonication may be required.4. Test different cell lines to find a model with higher uptake if the specific cell line is not a requirement. |
| No enhanced cell killing with this compound + RT compared to RT alone | Insufficient intracellular concentration of this compound.Incorrect radiation dosage or delivery. | 1. Confirm this compound uptake using methods like Transmission Electron Microscopy (TEM).[4]2. Increase this compound concentration or incubation time to ensure adequate intracellular levels.3. Calibrate the X-ray source and verify the delivered radiation dose.4. Ensure a proper time interval between this compound administration and irradiation (e.g., 24 hours).[11] |
| High variability in clonogenic assay results | Inconsistent cell seeding density.Uneven distribution of this compound nanoparticles.Inconsistent radiation delivery. | 1. Ensure accurate cell counting and seeding for consistent colony formation.2. Gently swirl the culture plates after adding this compound to ensure even distribution.3. Ensure uniform irradiation across all culture plates. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Leakage of this compound from the tumor post-injection | Injection pressure is too high.Incorrect needle placement or puncture technique.[2] | 1. Inject this compound slowly to minimize pressure within the tumor.[2]2. Use imaging guidance (e.g., ultrasound) to ensure the needle tip is within the tumor mass.3. To avoid leakage, puncture points should be more than 0.5 cm from the tumor edge.[2]4. A single puncture can be used to access adjacent target areas to minimize breaches in the tumor capsule.[2] |
| Inconsistent tumor growth delay with this compound + RT | Heterogeneous distribution of this compound within the tumor.Inaccurate tumor volume measurement for dose calculation. | 1. Ensure a homogeneous distribution of this compound throughout the tumor by using multiple injection tracts.2. Use precise imaging techniques like MRI or CT to measure the baseline tumor volume for accurate this compound dosage calculation.[3][16]3. Confirm this compound distribution within the tumor post-injection using CT imaging.[2] |
| Adverse events in animal models | Off-target exposure to radiation.Systemic toxicity of this compound (though generally considered inert). | 1. Use lead shielding to protect the rest of the animal's body during tumor irradiation.[4]2. Monitor animals for signs of toxicity and perform regular blood work to check for systemic effects.[17]3. Ensure the this compound suspension is sterile and non-pyrogenic.[3] |
Quantitative Data Summary
Table 1: this compound Clinical Trial Dosage and Efficacy
| Cancer Type | Phase | This compound Dose (% of Tumor Volume) | Key Efficacy Results | Reference |
| Soft Tissue Sarcoma | I | 2.5%, 5%, 10% (RD), 20% | At RD (10%), median tumor shrinkage was 40%. Pathologic complete responses were observed at 20%. | [3][10] |
| Soft Tissue Sarcoma | II/III | 10% | 16% of this compound-treated patients had a complete pathological response, compared to 8% in the radiotherapy alone arm. | [1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | I | 5%, 10%, 15%, 22% (RP2D) | Recommended Phase II Dose (RP2D) was 22%. Preliminary signs of anti-tumor activity were observed. | [18] |
| HNSCC (Elderly Patients) | I (Expansion) | Not specified | Overall response rate of 81.8% and complete response rate of 63.6% in the evaluable population. Median Overall Survival of 23.1 months. | [19] |
| Rectal Cancer | Ib/II | 5%, 10%, 15%, 22% | Study protocol to investigate safety and anti-tumor activity. | [15] |
Table 2: Preclinical In Vitro Radioenhancement with this compound
| Cell Line | Cancer Type | This compound Concentration (µM) | Radiation Dose (Gy) | Observed Effect | Reference |
| Multiple Human Cancer Models | Various | 100 - 800 | Various | Increased cancer cell death in a dose-dependent manner compared to RT alone. | [4][11] |
| NCI-H460-Luc2 | Non-small-cell lung | Not specified | Not specified | Enhanced cell death in combination with cisplatin-based chemoradiotherapy. | [11] |
Experimental Protocols
Protocol 1: In Vitro this compound Uptake Analysis by Transmission Electron Microscopy (TEM)
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Cell Seeding: Seed cells in 6-well plates at a density of 20,000 cells/cm².
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This compound Incubation: Once cells are attached, add this compound at the desired concentration (e.g., 100 µM to 800 µM, depending on the cell line) and incubate overnight.
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Fixation: Pre-fix the cells with 2.5% glutaraldehyde (B144438) in 0.1M cacodylate buffer (pH 7.4) for 2 hours.
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Post-fixation: Post-fix with 1% osmium tetroxide for 45 minutes.
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Dehydration and Embedding: Wash the cells and dehydrate in a graded series of ethanol (B145695) (50%, 70%, 95%, 100%). Embed the cell samples in EPON resin.
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Sectioning: Cut 70 nm thin sections from the resin block.
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Staining and Imaging: Collect sections on copper grids, counterstain with lead citrate, and examine with a TEM at 80 kV.
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Analysis: Acquire microphotographs and analyze them to estimate this compound nanoparticle uptake within the cells.[4]
Protocol 2: In Vivo Tumor Growth Control Assay
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Tumor Implantation: Subcutaneously inject cancer cells into one flank of immunocompromised mice.
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Tumor Growth: Allow tumors to grow to a specific size (e.g., 50-120 mm³).
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Randomization: Randomize mice into different treatment groups (e.g., Control, this compound alone, Radiotherapy alone, this compound + Radiotherapy).
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This compound Injection: Inject a volume of this compound suspension (or vehicle for control groups) corresponding to a percentage of the baseline tumor volume (e.g., 25%) directly into the tumor.
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Irradiation: After 24 hours, irradiate the tumors with the specified dose of X-rays. Shield the rest of the mouse's body with lead.
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Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. Monitor animal survival.
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Data Analysis: Compare tumor growth delay, doubling time, and median survival between the different treatment groups.[11]
Visualizations
References
- 1. news.cancerconnect.com [news.cancerconnect.com]
- 2. nanobiotix.com [nanobiotix.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. dovepress.com [dovepress.com]
- 5. nanobiotix.com [nanobiotix.com]
- 6. nanobiotix.com [nanobiotix.com]
- 7. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "this compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticl" by Ping Zhang, Julie Marill et al. [jdc.jefferson.edu]
- 9. This compound improves the efficacy of immunoradiotherapy combining nonfucosylated anti-CTLA4 in an anti-PD1 resistant lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-in-Human Study Testing a New Radioenhancer Using Nanoparticles (this compound) Activated by Radiation Therapy in Patients with Locally Advanced Soft Tissue Sarcomas - Institut Curie [institut-curie.org]
- 11. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Radiotherapy-activated this compound nanoparticles promote ferroptosis through induction of lysosomal membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nanobiotix.com [nanobiotix.com]
- 16. nanobiotix.com [nanobiotix.com]
- 17. Endobronchial ultrasound-guided injection of this compound radio-enhancing nanoparticles into mediastinal and hilar lymph nodes: a swine model to evaluate feasibility, injection technique, safety, nanoparticle retention and dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase I dose-escalation study of this compound activated by intensity-modulated radiation therapy in elderly patients with locally advanced squamous cell carcinoma of the oral cavity or oropharynx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nanobiotix Announces the Presentation of the Final Efficacy Analysis From Phase 1 Cohort Expansion Evaluating this compound in Locally Advanced Head and Neck Cancer Showing Median Progression-Free - BioSpace [biospace.com]
Addressing potential Nbtxr3 nanoparticle aggregation in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBTXR3 nanoparticles in vitro.
Frequently Asked Questions (FAQs)
Extracellular Aggregation
Q1: I am observing visible precipitation or aggregation of this compound nanoparticles in my cell culture medium upon dilution. What could be the cause and how can I prevent this?
A1: Extracellular aggregation of this compound nanoparticles can be influenced by several factors related to their formulation and the composition of the cell culture medium. This compound is a sterile, aqueous suspension of hafnium oxide nanoparticles functionalized with phosphate (B84403) groups, which impart a negative surface charge and contribute to their stability in the provided formulation (pH 6-8).[1][2][3] When diluted into complex biological media, interactions with media components can lead to instability and aggregation.
Potential Causes and Troubleshooting Strategies:
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High Ionic Strength: Standard cell culture media often contain high concentrations of salts. The positively charged ions in the media can shield the negative surface charge of the this compound nanoparticles, reducing electrostatic repulsion and leading to aggregation.
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Troubleshooting:
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Use Serum-Free Media for Initial Dilution: If your experimental design allows, consider diluting the this compound nanoparticles in a serum-free, low-salt buffer or basal medium before adding them to cells or complete medium.
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Test Different Media Formulations: The composition of different cell culture media varies. If you suspect media-induced aggregation, test the dispersion of this compound in a few different types of media to identify one that is more compatible.
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-
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pH Shift: The provided this compound suspension has a pH range of 6-8.[2] A significant shift in pH upon dilution into your cell culture medium could affect the surface charge and stability of the nanoparticles.
-
Troubleshooting:
-
Ensure Proper pH of Culture Medium: Before adding the nanoparticles, ensure your cell culture medium is properly buffered and at the correct physiological pH (typically 7.2-7.4).
-
-
-
Protein Corona Formation: When nanoparticles are introduced into biological fluids containing proteins, such as fetal bovine serum (FBS), proteins can adsorb to the nanoparticle surface, forming a "protein corona." While this can sometimes stabilize nanoparticles, it can also lead to aggregation depending on the nature of the protein-nanoparticle interaction.
-
Troubleshooting:
-
Pre-coat with Serum Albumin: For some nanoparticle types, pre-incubating them with a solution of purified serum albumin can create a more uniform and stable protein corona, preventing uncontrolled aggregation in complete medium. This should be tested for its effect on this compound's biological activity in your specific assay.
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-
-
Improper Handling:
-
Troubleshooting:
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Gentle Mixing: When diluting the this compound suspension, use gentle pipetting or inversion to mix. Avoid vigorous vortexing, which can introduce shear stress and promote aggregation.
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Use Low-Binding Tubes: Prepare dilutions in low-protein-binding microcentrifuge tubes to prevent loss of nanoparticles to the tube surface.
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-
Intracellular Aggregation
Q2: After incubating cells with this compound, I observe large intracellular clusters or aggregates using microscopy. Is this expected, and what is the mechanism of uptake?
A2: Yes, the formation of intracellular clusters of this compound nanoparticles is an expected observation.[4][5][6][7]
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Mechanism of Uptake and Trafficking: this compound nanoparticles are internalized by cancer cells primarily through endocytosis, with evidence pointing towards macropinocytosis and, to a lesser extent, clathrin-dependent endocytosis.[8][9] Following uptake, the nanoparticles are trafficked into endosomes, which then fuse with lysosomes.[9][10][11] The observed intracellular clusters are these nanoparticle-loaded lysosomes.[9][10][11]
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Autophagy: While autophagy has been suggested as a possible mechanism for nanoparticle aggregation within cells, studies have shown that this compound aggregates are also observed in autophagy-deficient cell lines, indicating that other processes are involved.[4]
Q3: Does the extent of intracellular aggregation vary between different cell lines?
A3: Yes, the efficiency of this compound nanoparticle uptake and the resulting level of intracellular clustering can vary significantly among different cancer cell lines.[4][5] This is likely due to differences in the endocytic capacity and other cellular characteristics of each cell line.
Troubleshooting Guides
Guide 1: Characterizing this compound Aggregation
If you suspect unwanted aggregation, it is crucial to characterize the size distribution of the nanoparticles in your experimental medium.
| Technique | Principle | Information Provided | Considerations |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion to determine the hydrodynamic diameter. | Provides the average particle size, polydispersity index (PDI), and size distribution profile. A high PDI value indicates a broad size distribution and potential aggregation. | Highly sensitive to the presence of a small number of large aggregates. The viscosity of the medium must be known. |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the nanoparticles. | Allows for direct visualization of individual nanoparticles and aggregates, providing information on their size, shape, and morphology. Can confirm if primary particles are aggregated. | Requires specialized sample preparation (e.g., drying on a grid), which could potentially introduce artifacts. |
| Scanning Electron Microscopy (SEM) | Scans the surface of the sample with a focused beam of electrons to produce an image. | Provides information on the surface topography and morphology of nanoparticle aggregates. | Generally provides lower resolution than TEM for individual nanoparticles. |
| Nanoparticle Tracking Analysis (NTA) | Tracks the Brownian motion of individual particles to determine their size. | Provides a particle-by-particle size distribution and concentration measurement. | Can be more accurate than DLS for polydisperse samples. |
Guide 2: Experimental Workflow for Assessing this compound Dispersion in Cell Culture Medium
This workflow helps to systematically assess the stability of this compound nanoparticles in your specific in vitro experimental conditions.
Caption: Workflow for assessing this compound stability.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
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Bring the this compound stock suspension and all diluents (e.g., sterile water, basal medium) to room temperature.
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Gently invert the stock vial several times to ensure a homogenous suspension. Do not vortex.
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Using sterile, low-protein-binding pipette tips and tubes, perform serial dilutions of the this compound stock to achieve the desired final concentration. It is recommended to first dilute in sterile water or a simple buffer before further dilution in complex cell culture medium.
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For a final concentration of 400 µM in a clonogenic assay, as an example, calculate the required volume from the stock concentration (e.g., 53.3 g/L).[2][10]
-
Add the final diluted this compound suspension to the cell culture plates gently and swirl to mix.
Protocol 2: Quantification of this compound Cellular Uptake
Cellular uptake of this compound can be quantified by measuring the hafnium content in cell lysates using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Plate cells at a known density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound nanoparticles for various time points (e.g., 1, 4, 24 hours).
-
At each time point, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized nanoparticles.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and determine the total protein concentration using a BCA or similar assay.
-
Analyze the hafnium content in the lysates using ICP-MS.
-
Normalize the hafnium content to the total protein concentration to determine the amount of this compound uptake per milligram of cell protein.
Signaling Pathways
This compound-Mediated Activation of the cGAS-STING Pathway
Radiotherapy (RT) can cause DNA damage, leading to the presence of cytosolic DNA fragments. This compound enhances the localized energy deposition from RT, leading to increased DNA double-strand breaks and micronuclei formation.[12][13] This cytosolic DNA is detected by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cGAMP. cGAMP binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. Activated STING translocates and activates transcription factors, such as IRF3, leading to the production of type I interferons and other pro-inflammatory cytokines.[14][15] This process enhances the anti-tumor immune response.[14][16]
Caption: this compound enhances RT-induced cGAS-STING activation.
This compound and Immunogenic Cell Death (ICD)
The enhanced cell death induced by this compound activated by radiotherapy can promote immunogenic cell death (ICD).[17][18][19] This is a form of regulated cell death that activates an adaptive immune response against dead-cell-associated antigens. Key features of ICD include the surface exposure of calreticulin (B1178941) (an "eat-me" signal for dendritic cells), the release of ATP (a "find-me" signal), and the secretion of high-mobility group box 1 (HMGB1) protein. These damage-associated molecular patterns (DAMPs) promote the maturation of dendritic cells and the subsequent priming of tumor-specific T cells.[17]
Caption: this compound promotes immunogenic cell death.
References
- 1. nanobiotix.com [nanobiotix.com]
- 2. nanobiotix.com [nanobiotix.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Radiotherapy-activated this compound nanoparticles promote ferroptosis through induction of lysosomal membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiotherapy-activated this compound nanoparticles promote ferroptosis through induction of lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DNA damage enhancement by radiotherapy-activated hafnium oxide nanoparticles improves cGAS-STING pathway activation in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2019 – Radiother Oncol – this compound improves cGAS-STING activation | Nano Publications [bibliography.nanobiotix.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. nanobiotix.com [nanobiotix.com]
- 17. nanobiotix.com [nanobiotix.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. NANOBIOTIX Presented New Clinical and Pre-Clinical Data Confirming this compound's Significant Potential Role in Immuno-Oncology at SITC Annual Meeting - BioSpace [biospace.com]
Technical Support Center: In Vivo Toxicity Assessment of NBTXR3 Nanoparticles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBTXR3 nanoparticles in in vivo toxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound nanoparticles?
A1: this compound nanoparticles are composed of functionalized hafnium oxide.[1] When activated by ionizing radiation, they enhance the dose of radiation delivered to tumor cells, leading to increased tumor cell death.[2] This is a physical mode of action.[2] Preclinical studies have also suggested that this compound may have immunomodulatory properties, potentially triggering an anti-tumor immune response.[3]
Q2: What is the expected toxicity profile of this compound nanoparticles alone (without radiation)?
A2: In their inert state (without activation by radiation), this compound nanoparticles are expected to have a low toxicity profile.[2] Preclinical studies have suggested that the nanoparticles themselves are designed to be safe.[4] In vitro studies have shown no specific toxicity for cells exposed only to this compound.[5]
Q3: What are the most common adverse events observed with this compound in clinical trials when combined with radiotherapy?
A3: In clinical trials, the most common grade 3-4 adverse events related to the administration of this compound with radiotherapy include injection site pain and hypotension.[6]
Q4: How are this compound nanoparticles administered in preclinical in vivo studies?
A4: The primary route of administration for this compound is direct intratumoral injection.[5] However, preclinical safety assessments have also evaluated intravenous administration to mimic a worst-case scenario of systemic exposure.
Q5: What happens to this compound nanoparticles after intratumoral injection?
A5: Following intratumoral injection, this compound nanoparticles are largely retained within the tumor. If some nanoparticles enter systemic circulation, they are expected to be taken up by the reticuloendothelial system, primarily the liver and spleen.[5]
Troubleshooting Guides
Issue 1: Variability in Tumor Response or Toxicity Data
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Possible Cause: Inconsistent intratumoral injection and distribution of this compound nanoparticles.
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Troubleshooting Steps:
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Standardize Injection Technique: Develop a detailed and standardized protocol for intratumoral injection, including needle gauge, injection speed, and depth.
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Image-Guided Injection: Whenever possible, use imaging techniques (e.g., ultrasound) to guide the injection and ensure the nanoparticles are delivered to the intended tumor area.
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Multi-point Injection: For larger tumors, consider injecting smaller volumes at multiple points within the tumor to improve distribution.
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Monitor Injection Site: After injection, monitor the site for any leakage of the nanoparticle suspension.
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Issue 2: Unexpected Systemic Toxicity
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Possible Cause: Unintended leakage of this compound nanoparticles from the tumor into systemic circulation.
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Troubleshooting Steps:
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Optimize Injection Volume: Ensure the injected volume is appropriate for the tumor size to avoid over-pressurization and leakage. A common starting point is a volume of this compound suspension equivalent to 10% of the tumor volume.
-
Slow Injection Rate: A slower injection rate can reduce the risk of backflow and leakage.
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Post-injection Monitoring: Carefully observe the animal immediately after injection for any signs of distress. Monitor for changes in behavior, breathing, or skin color.
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Biodistribution Study: If systemic toxicity is a recurring issue, conduct a biodistribution study to quantify the amount of hafnium in non-target organs.
-
Issue 3: Interference of this compound with Colorimetric or Fluorometric Assays
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Possible Cause: The high density and composition of hafnium oxide nanoparticles may interfere with certain analytical methods.
-
Troubleshooting Steps:
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Assay Validation: Before starting a large-scale study, validate your toxicology assays (e.g., liver function tests, kidney function tests) in the presence of this compound nanoparticles to check for any interference.
-
Sample Preparation: Investigate if centrifugation or other sample preparation steps can remove the nanoparticles without affecting the analyte of interest.
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Alternative Assays: If interference is confirmed, explore alternative assay methods that are less susceptible to nanoparticle interference.
-
Experimental Protocols
Representative Protocol: 14-Day Repeated Dose Intratumoral Toxicity Study in Rats
This protocol is a representative example based on general principles of GLP toxicology studies and information available on this compound.
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Animal Model: Sprague-Dawley rats, 8-10 weeks old, equal numbers of males and females.
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Group Size: 10 animals per sex per group.
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Test Article: this compound nanoparticle suspension (concentration to be specified).
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Control Article: Vehicle control (e.g., sterile water for injection).
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Administration:
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Tumors are induced in the flank of each rat.
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Once tumors reach a specified size (e.g., 100-200 mm³), a single intratumoral injection of this compound or vehicle is performed on Day 1.
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The injection volume is typically calculated as a percentage of the tumor volume (e.g., 10%).
-
-
Dosage Groups:
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Group 1: Vehicle control
-
Group 2: Low dose this compound
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Group 3: Mid dose this compound
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Group 4: High dose this compound
-
-
Observations:
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Clinical Signs: Daily observation for any signs of toxicity, including changes in behavior, appearance, and injection site reactions.
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Body Weight: Measured weekly.
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Food Consumption: Measured weekly.
-
-
Terminal Procedures (Day 15):
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Hematology: Blood samples collected for complete blood count (CBC) and differential.
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Clinical Chemistry: Serum analysis for liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and other relevant parameters.
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Necropsy: Gross pathological examination of all major organs.
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Organ Weights: Weights of key organs (liver, kidneys, spleen, etc.) are recorded.
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Histopathology: Tissues from all major organs are collected, preserved, and examined microscopically.
-
Data Presentation
Table 1: Representative Hematology Data from a 14-Day Rat Toxicity Study
| Parameter | Control (Male) | This compound (Male) | Control (Female) | This compound (Female) |
| White Blood Cells (x10⁹/L) | 7.5 ± 1.2 | 7.8 ± 1.5 | 6.9 ± 1.1 | 7.2 ± 1.3 |
| Red Blood Cells (x10¹²/L) | 8.2 ± 0.5 | 8.1 ± 0.6 | 7.9 ± 0.4 | 7.8 ± 0.5 |
| Hemoglobin (g/dL) | 15.1 ± 1.0 | 14.9 ± 1.2 | 14.5 ± 0.9 | 14.3 ± 1.1 |
| Hematocrit (%) | 45.3 ± 2.5 | 44.8 ± 2.8 | 43.1 ± 2.2 | 42.9 ± 2.5 |
| Platelets (x10⁹/L) | 850 ± 150 | 870 ± 160 | 900 ± 140 | 910 ± 155 |
Data are presented as mean ± standard deviation. No statistically significant differences were observed.
Table 2: Representative Clinical Chemistry Data from a 14-Day Rat Toxicity Study
| Parameter | Control (Male) | This compound (Male) | Control (Female) | This compound (Female) |
| Alanine Aminotransferase (U/L) | 45 ± 8 | 48 ± 10 | 42 ± 7 | 44 ± 9 |
| Aspartate Aminotransferase (U/L) | 120 ± 20 | 125 ± 25 | 115 ± 18 | 118 ± 22 |
| Blood Urea Nitrogen (mg/dL) | 18 ± 3 | 19 ± 4 | 17 ± 3 | 18 ± 3 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.5 ± 0.1 |
Data are presented as mean ± standard deviation. No statistically significant differences were observed.
Visualizations
Caption: Mechanism of action of this compound nanoparticles.
Caption: Workflow for in vivo toxicity assessment.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Radiotherapy-activated this compound nanoparticles promote ferroptosis through induction of lysosomal membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Nanobiotix Reports Final Preclinical Safety Data: Its 'this compound' Nanoparticles Are Designed to Be Safe and Effective Treatment for Radiosensitive and Radioresistant Tumors - BioSpace [biospace.com]
- 5. Toxicity | Nano Publications [bibliography.nanobiotix.com]
- 6. Preclinical nonGLP Research for Medical Devices [www2.namsa.com]
Nbtxr3 Experimental Results: A Technical Support Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent experimental results with Nbtxr3. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a first-in-class radioenhancer composed of functionalized hafnium oxide nanoparticles.[1][2] Its primary mechanism is physical. Following intratumoral injection, the nanoparticles are taken up by cancer cells.[3][4][5] Due to the high electron density of hafnium, this compound nanoparticles absorb a significantly greater amount of ionizing radiation from radiotherapy than surrounding tissues.[1][6][7] This amplified energy deposit within the tumor cells leads to increased levels of cell death compared to radiotherapy alone, without increasing damage to adjacent healthy tissues.[4][6][7] The nanoparticles remain inert until activated by radiation and can be reactivated with subsequent radiation doses.[6][8]
Q2: Beyond radioenhancement, does this compound have other biological effects?
A2: Yes, studies have shown that this compound possesses immunomodulatory properties. The increased tumor cell death induced by this compound-enhanced radiotherapy can trigger an immune response. This is thought to occur through the release of damage-associated molecular patterns (DAMPs), which can lead to immunogenic cell death and activate an anti-tumor immune response.[6][7] This process may increase the infiltration of cytotoxic T cells (CD8+ T cells) into the tumor, potentially converting an immunologically "cold" tumor into a "hot" one, thereby making it more susceptible to immune checkpoint inhibitors.[9][10][11]
Q3: We are observing significant variability in our in vitro clonogenic assay results. What are the potential causes?
A3: Inconsistent results in clonogenic assays can stem from several factors:
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Nanoparticle Dispersion and Uptake: Incomplete or inconsistent dispersion of this compound in the culture medium can lead to variable uptake by cells. It is crucial to ensure a homogenous suspension before adding it to the cells. Cellular uptake of this compound is concentration-dependent, and different cell lines may exhibit differential uptake profiles.[3][12]
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Cell Line Sensitivity: The intrinsic radiosensitivity of the cancer cell line being used will impact the degree of radioenhancement observed.[12]
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This compound Concentration and Radiation Dose: The dose enhancement factor is dependent on both the concentration of this compound and the dose of radiation applied.[3][12] Ensure precise and consistent dosing of both across experiments.
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Timing of Irradiation: The timing between the addition of this compound to the cells and the application of radiotherapy can influence the results, as cellular uptake is a time-dependent process.[3]
Q4: Our in vivo tumor growth control experiments show inconsistent tumor regression. What should we investigate?
A4: In vivo studies introduce additional layers of complexity. Here are key areas to troubleshoot:
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Intratumoral Injection Technique: The distribution of this compound within the tumor is critical. Uneven injection can lead to "hot" and "cold" spots of radioenhancement within the same tumor. Ensure the injection volume, typically a percentage of the tumor volume, is administered consistently and distributed throughout the tumor mass.[1][3]
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Tumor Model and Microenvironment: The tumor model itself, including its vascularity and the composition of the tumor microenvironment, can influence the distribution and retention of the nanoparticles. The enhanced permeability and retention (EPR) effect can play a role in nanoparticle accumulation.[13][14]
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Batch-to-Batch Consistency: As with any nanoparticle-based therapeutic, it is essential to assess the batch-to-batch consistency of this compound. Variations in size, charge, and purity can affect biological performance.[15]
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Animal Health and Handling: General factors related to animal welfare and consistent experimental procedures (e.g., tumor implantation site, animal age and strain) can impact tumor growth and response to treatment.
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Radiation Delivery: Precise and reproducible irradiation of the tumor is paramount. Any variability in the radiation dose delivered to the tumor will directly impact the activation of this compound and the resulting therapeutic effect.
Q5: How can we confirm the presence and distribution of this compound within the tumor?
A5: The presence and distribution of this compound can be visualized and quantified using imaging techniques. Micro-computed tomography (µCT) can be used to visualize the nanoparticles within the tumor mass due to the high atomic number of hafnium.[3] Transmission electron microscopy (TEM) can confirm the intracellular localization of this compound nanoparticles.[3][4]
Troubleshooting Guides
In Vitro Experimentation
| Issue | Potential Cause | Recommended Action |
| Low or no radioenhancement effect | Insufficient this compound concentration. | Perform a dose-response curve to determine the optimal this compound concentration for your cell line.[3] |
| Low radiation dose. | Ensure the radiation dose is within the therapeutic range for the cell line being tested.[3] | |
| Poor cellular uptake. | Optimize incubation time with this compound before irradiation. Confirm uptake using TEM or other appropriate methods.[3][4] | |
| High variability between replicates | Inconsistent nanoparticle suspension. | Ensure thorough vortexing or sonication of the this compound solution before each use to ensure a homogenous suspension. |
| Inconsistent cell plating density. | Adhere to strict cell counting and plating protocols to ensure consistent cell numbers across all wells. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of plates for experiments, as they are more prone to evaporation and temperature fluctuations. |
In Vivo Experimentation
| Issue | Potential Cause | Recommended Action |
| Inconsistent tumor growth delay | Uneven intratumoral distribution of this compound. | Refine the injection technique to ensure the nanoparticles are distributed throughout the tumor volume. Consider using imaging guidance for injections.[1][3] |
| Leakage of this compound from the tumor. | Ensure the injection is performed slowly and that the needle track is allowed to close to minimize leakage.[1] | |
| Variability in tumor size at the start of treatment. | Randomize animals into treatment groups based on tumor volume to ensure a similar starting point for all groups.[3] | |
| Unexpected toxicity | Systemic exposure to this compound. | While designed for local action, monitor for any signs of systemic toxicity. Blood and urine samples can be analyzed for hafnium content to assess systemic passage.[1] |
| Contaminants in the nanoparticle preparation. | Ensure the this compound formulation is free of toxic contaminants that could confound results.[15] | |
| Lack of abscopal effect in immunotherapy combinations | Insufficient primary tumor response. | The abscopal effect is dependent on a robust initial anti-tumor immune response. Ensure the this compound and radiation dose are sufficient to induce significant immunogenic cell death.[9][16] |
| Immunosuppressive tumor microenvironment. | Characterize the immune cell infiltrate in both the primary and distant tumors to understand the immune landscape.[10][17] |
Experimental Protocols
Key In Vitro Assay: Clonogenic Survival Assay
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Cell Plating: Plate cells at a low density in 6-well plates to allow for individual colony formation. The exact cell number will depend on the cell line and radiation dose.
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This compound Incubation: The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 50-800 µM). Incubate for a predetermined time (e.g., 24 hours) to allow for nanoparticle uptake.[3]
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Irradiation: Irradiate the plates with a range of radiation doses (e.g., 1-6 Gy).[3]
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Colony Formation: Replace the this compound-containing medium with fresh medium and incubate for 10-14 days, or until colonies of at least 50 cells are visible.
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Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies in each well.
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Data Analysis: Calculate the surviving fraction for each treatment condition relative to the non-irradiated control.
Key In Vivo Assay: Tumor Growth Control
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised or syngeneic mice.[3]
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Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 50-120 mm³), randomize the mice into treatment groups.[3]
-
This compound Injection: Administer a single intratumoral injection of this compound. The volume is typically a percentage of the baseline tumor volume (e.g., 10% or 25%).[1][3]
-
Irradiation: 24 hours post-injection, irradiate the tumors with the specified radiation dose and fractionation schedule. Shield the rest of the animal's body.[3]
-
Tumor Measurement: Continue to measure tumor volume regularly (e.g., 2-3 times per week) until the study endpoint.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis can be used to compare the different treatment arms.
Visualizations
Caption: this compound Mechanism of Action
Caption: General Troubleshooting Workflow
Caption: Diagnosing Poor Efficacy
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. "this compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticl" by Ping Zhang, Julie Marill et al. [jdc.jefferson.edu]
- 3. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nanobiotix.com [nanobiotix.com]
- 7. Possible New Weapon to Fight Esophageal Cancer Magnifies Impact of Radiation on Tumors, Not Healthy Tissue - Esophageal Cancer Action Network [ecan.org]
- 8. dovepress.com [dovepress.com]
- 9. Radiation Therapy Enhanced by this compound Nanoparticles Overcomes Anti-PD1 Resistance and Evokes Abscopal Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. nanobiotix.com [nanobiotix.com]
- 12. researchgate.net [researchgate.net]
- 13. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Common Pitfalls in Nanotechnology: Lessons Learned from NCI’s Nanotechnology Characterization Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound improves the efficacy of immunoradiotherapy combining nonfucosylated anti-CTLA4 in an anti-PD1 resistant lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NBTXR3 Administration and Management of Injection-Site Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the administration of NBTXR3 and the mitigation of potential injection-site reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a sterile, aqueous suspension of functionalized hafnium oxide nanoparticles.[1] These nanoparticles are designed to be administered via a one-time intratumoral injection prior to radiation therapy.[2] this compound is inert on its own but becomes activated by ionizing radiation.[3] Upon activation, it significantly enhances the energy dose deposited within the tumor, leading to increased cancer cell destruction without increasing damage to surrounding healthy tissues.[2] Preclinical studies have shown that this enhanced cell death can trigger an adaptive immune response.[1]
Q2: What are the most common injection-site reactions observed with this compound?
A2: The most frequently reported injection-site reaction is pain.[4] Other less common reactions include hematoma, ecchymosis, and tumor pain.[5] In a phase I/II study in head and neck cancer, grade 1 tumor hemorrhage and grade 1 injection-site hemorrhage were also reported.[6]
Q3: How is this compound administered?
A3: this compound is administered as a single intratumoral injection.[7] The volume to be injected is calculated based on the baseline tumor volume.[8] For head and neck cancers, the recommended dose is 33% of the pre-treatment tumor volume, while for soft tissue sarcomas, a volume of 10% of the baseline tumor volume has been established as the recommended dose.[1][7][8] The injection should be performed slowly and under low pressure to ensure even distribution and minimize leakage.[1]
Q4: What is the recommended needle gauge for this compound injection?
A4: For head and neck squamous cell carcinoma (HNSCC), a 25-gauge (25G) needle is recommended.[1] In cases of a stiff tumor, a larger needle up to 22G may be used.[1] For soft tissue sarcomas, 22G needles have been used.[7]
Q5: Can this compound leak out of the tumor after injection?
A5: While this compound is designed for high retention within the tumor, minor leakage into surrounding tissues has been observed in some cases.[9] To minimize this, a slow injection under low pressure is recommended.[1] If leakage is observed on the surface of the tumor during injection, the procedure should be paused, the leaked product aspirated, and the injection resumed in deeper areas of the tumor.[1]
Troubleshooting Guide for Injection-Site Reactions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Injection-Site Pain (During or After Injection) | - Mechanical trauma from the needle- Tumor tissue distension from the injected volume- Local inflammatory response | - For pain during the procedure in accessible tumors, consider local anesthesia.[7]- For deep-seated tumors, systemic analgesics initiated at least 30 minutes prior to the injection are recommended.[10]- Post-injection pain can be managed with standard analgesic medications. |
| Swelling or Edema at the Injection Site | - Inflammatory response to the nanoparticles or the injection procedure | - In some clinical trials for head and neck cancers, prophylactic corticosteroids (e.g., prednisone) are administered before this compound injection to control the severity of acute immune-related adverse effects.[1] |
| Hematoma or Ecchymosis (Bruising) | - Puncture of small blood vessels during needle insertion | - Apply gentle pressure to the injection site after needle withdrawal.- Monitor the site for any signs of expansion or severe pain, which could indicate a larger bleed. |
| Leakage of this compound from the Injection Site | - Injection pressure is too high- Needle is placed too superficially- Puncture of the tumor capsule | - Inject this compound slowly and under low pressure.[1]- Ensure the needle tip is well within the tumor mass before starting the injection.- If leakage is observed, pause the injection, aspirate the leaked product, and reposition the needle to a deeper location within the tumor.[1] |
Quantitative Data on Injection-Site Reactions
The following tables summarize the incidence of injection-site reactions from key clinical trials.
Table 1: Injection-Site Reactions in Phase I/II Study in Head and Neck Squamous Cell Carcinoma (HNSCC) [6]
| Adverse Event | Grade 1 | Grade 2 | Grade 3 | Grade 4 |
| Tumor Hemorrhage | 1 (at 15% tumor volume) | 0 | 0 | 0 |
| Injection-Site Hemorrhage | 1 (at 22% tumor volume) | 0 | 0 | 0 |
| Oral Pain | 0 | 1 (at 22% tumor volume) | 0 | 0 |
Table 2: Injection-Site Reactions in Phase II/III Study in Soft Tissue Sarcoma (Act.In.Sarc) [5][8]
| Adverse Event | This compound + Radiotherapy (n=89) | Radiotherapy Alone (n=90) |
| Injection-Site Pain (All Grades) | 12 (13%) | N/A |
| Injection-Site Pain (Grade 3-4) | 4 (4%) | N/A |
| Hematoma or Ecchymosis (All Grades) | 6 (7%) | N/A |
| Tumor Pain (All Grades) | 5 (6%) | N/A |
Experimental Protocols
Key Experiment: Intratumoral Injection of this compound in a Soft Tissue Sarcoma Clinical Trial
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Objective: To assess the safety and efficacy of this compound combined with radiotherapy.
-
Methodology:
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Patient Selection: Adults with locally advanced soft-tissue sarcoma of the extremity or trunk wall requiring preoperative radiotherapy.[8]
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Dosage Calculation: The volume of this compound to be injected corresponds to 10% of the baseline tumor volume, as determined by MRI. The concentration of the this compound suspension is 53.3 g/L.[8]
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Administration:
-
A single intratumoral injection of this compound is performed.[8]
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The injection is administered percutaneously under ultrasound guidance.[7]
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Local anesthesia and anxiolytic treatment are provided to the patient.[7]
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Standard syringes and 22G needles are used for the injection.[7]
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The needle is inserted every 1.5 to 2.0 cm, using different angulations to ensure maximum coverage of the tumor.[7]
-
-
Post-Injection:
-
Visualizations
Signaling Pathway of this compound-Mediated Immune Response
Caption: this compound-mediated activation of the anti-tumor immune response.
Experimental Workflow for this compound Administration
Caption: Clinical workflow for this compound administration and follow-up.
References
- 1. nanobiotix.com [nanobiotix.com]
- 2. nanobiotix.com [nanobiotix.com]
- 3. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. icm.unicancer.fr [icm.unicancer.fr]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, a first-in-class radioenhancer hafnium oxide nanoparticle, plus radiotherapy versus radiotherapy alone in patients with locally advanced soft-tissue sarcoma (Act.In.Sarc): a multicentre, phase 2-3, randomised, controlled trial [pubmed.ncbi.nlm.nih.gov]
- 9. Endobronchial ultrasound-guided injection of this compound radio-enhancing nanoparticles into mediastinal and hilar lymph nodes: a swine model to evaluate feasibility, injection technique, safety, nanoparticle retention and dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Overcoming limitations of intratumoral Nbtxr3 delivery
Welcome to the technical support center for overcoming the limitations of intratumoral NBTXR3 delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a first-in-class radioenhancer composed of functionalized hafnium oxide nanoparticles.[1][2] It is administered via a one-time, intratumoral injection prior to standard ionizing radiotherapy.[3] The nanoparticles are designed to increase the dose of radiation absorbed and deposited within tumor cells without increasing the dose in surrounding healthy tissues.[3] When activated by radiation, this compound can increase the energy deposited in tumor cells by up to nine times compared to radiation alone, leading to significant tumor cell death.[3]
Q2: What is the proposed mechanism of action for this compound's anti-tumor effect?
A2: this compound's primary mechanism is physical. The high electron density of the hafnium oxide nanoparticles increases the probability of interaction with ionizing radiation, leading to an amplified energy dose within the cancer cells.[4] Beyond this direct cytotoxic effect, radiotherapy-activated this compound can induce immunogenic cell death (ICD).[5] This process involves the release of damage-associated molecular patterns (DAMPs), which can trigger an anti-tumor immune response.[3] Preclinical studies have shown that this compound-mediated radiotherapy can also activate the cGAS-STING pathway in cancer cells, further promoting antitumor immunity.[6][7] This can lead to increased infiltration of CD8+ T cells into the tumor.[6][7]
Q3: What are the common challenges associated with the intratumoral delivery of this compound?
A3: Like other nanoparticle-based therapies, the intratumoral delivery of this compound can be affected by the tumor microenvironment. Key challenges include:
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Uneven Distribution: High interstitial fluid pressure and a dense extracellular matrix can hinder the uniform distribution of nanoparticles throughout the tumor.
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Leakage: The injected nanoparticles may leak from the tumor into surrounding tissues or the systemic circulation.[1]
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Agglomeration: Nanoparticles can sometimes aggregate, which may affect their dispersal and efficacy.
-
Tumor Heterogeneity: The consistency of the tumor, such as the presence of necrotic regions, can impact the dispersion of the injected material.[1][8]
Q4: How can I optimize the intratumoral injection of this compound in my preclinical model?
A4: To ensure consistent and effective delivery, consider the following:
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Controlled Injection Rate: Using a syringe pump for a slow and controlled injection can help minimize leakage and improve distribution.
-
Image Guidance: When possible, using imaging techniques like ultrasound can help guide the needle to the desired location within the tumor.
-
Multi-point Injections: For larger tumors, multiple injections at different points can help achieve a more uniform distribution.
-
Appropriate Vehicle: this compound is typically suspended in a sterile aqueous solution. Ensure you are using the recommended formulation.[2]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Poor tumor response despite this compound administration and radiotherapy. | 1. Inadequate distribution of this compound within the tumor. 2. Suboptimal this compound concentration in the tumor. 3. Incorrect timing of radiotherapy post-injection. | 1. Verify this compound distribution using micro-CT imaging. Consider optimizing the injection technique (e.g., slower injection rate, multiple injection sites).2. Ensure the injected volume corresponds to the recommended percentage of the tumor volume (e.g., 10-33% as seen in various studies).[2][8]3. Initiate radiotherapy shortly after this compound injection (e.g., within 24 hours) to ensure the nanoparticles are present during irradiation.[2] |
| High variability in tumor response across experimental animals. | 1. Inconsistent injection technique. 2. Tumor size and heterogeneity. | 1. Standardize the injection procedure, including needle gauge, injection depth, and injection speed (a syringe pump is recommended).2. Ensure tumors are within a consistent size range at the start of the experiment. For heterogeneous tumors, consider image-guided injection to target viable tumor tissue.[8] |
| Evidence of this compound leakage on imaging (e.g., micro-CT). | 1. Injection rate is too fast. 2. Injection volume is too large for the tumor size. 3. Needle tract leakage. | 1. Reduce the injection speed.2. Recalculate the injection volume based on accurate tumor measurements.3. After injection, leave the needle in place for a short period (e.g., a few minutes) before withdrawal to minimize backflow. |
| This compound appears agglomerated on imaging. | 1. Improper formulation or handling. | 1. Ensure this compound is stored and handled according to the manufacturer's instructions. Do not refrigerate or freeze the suspension.[9] Gently vortex or invert the vial before drawing the suspension into the syringe to ensure homogeneity. |
Quantitative Data Summary
Table 1: this compound Intratumoral Injection Parameters from Preclinical and Clinical Studies
| Study Type | Tumor Model/Indication | This compound Concentration | Injected Volume (% of Tumor Volume) | Reference |
| Preclinical | Murine anti-PD1-resistant lung cancer | 5% glucose suspension | 25% | [6] |
| Clinical (Phase I) | Soft Tissue Sarcoma | 53.3 g/L | Dose escalation: 2.5%, 5%, 10%, 20% (Recommended Dose: 10%) | [2] |
| Clinical (Phase I) | Head and Neck Squamous Cell Carcinoma | Not specified | Dose escalation: 5%, 10%, 15%, 22% (Recommended Phase 2 Dose: 22%) | [10] |
| Clinical (Phase Ib/II) | Rectal Cancer | 53.3 g/l | Dose escalation: 5%, 10%, 15%, 22% | [9] |
| Clinical Guidelines | Head and Neck Squamous Cell Carcinoma | 54.2 g/L | 33% | [8] |
Table 2: Preclinical Efficacy of this compound with Radiotherapy (RT)
| Tumor Model | Treatment Group | Outcome Measure | Result | Reference |
| DU-145 (Prostate Cancer) | RT alone | Tumor Doubling Time | 9 days | [11] |
| This compound + RT | Tumor Doubling Time | 20 days | [11] | |
| 344SQR (Lung Cancer) | Immunoradiotherapy | Animal Survival | ~25% | [6] |
| This compound + Immunoradiotherapy | Animal Survival | 75% | [6] |
Experimental Protocols
Protocol 1: Intratumoral Injection of this compound in a Murine Tumor Model
-
Animal Preparation: Anesthetize the tumor-bearing mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Tumor Measurement: Measure the tumor volume using calipers.
-
This compound Preparation: Gently invert the this compound vial to ensure a uniform suspension. Draw the calculated volume of this compound (based on a percentage of the tumor volume, e.g., 25%) into a sterile syringe fitted with a small gauge needle (e.g., 27-30G).[6][12]
-
Injection: Carefully insert the needle into the center of the tumor. To minimize variability, use a syringe pump for a slow, controlled injection.
-
Needle Withdrawal: After the injection is complete, leave the needle in place for 1-5 minutes to allow for diffusion and minimize leakage along the needle tract.[13]
-
Post-injection Monitoring: Monitor the animal for any adverse reactions and allow for recovery from anesthesia.
Protocol 2: Assessment of this compound Distribution using Micro-Computed Tomography (Micro-CT)
-
Imaging Schedule: Perform a baseline micro-CT scan before this compound injection. Post-injection scans can be performed at various time points (e.g., immediately after, 24 hours, and several days later) to assess initial distribution and retention.[14][15]
-
Animal Positioning: Anesthetize the mouse and place it in the micro-CT scanner. Ensure the tumor is within the field of view.
-
Image Acquisition: Acquire images using appropriate parameters. Example parameters from a study using gold nanoparticles are: 80 kV tube voltage, 500 µA tube current, and 240 ms (B15284909) exposure time.[14][15]
-
Image Analysis: Reconstruct the acquired images into a 3D volume. The high attenuation of hafnium oxide allows for clear visualization of this compound.[1] Use imaging software to quantify the distribution and volume of this compound within the tumor.
Protocol 3: Immunohistochemistry (IHC) for CD8+ T Cell Infiltration
-
Tissue Preparation: At the experimental endpoint, excise the tumors and fix them in 10% neutral buffered formalin for 24 hours. Process the tissues and embed them in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks and mount them on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against CD8 (e.g., clone SP16) at an appropriate dilution overnight at 4°C.[16]
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogen substrate (e.g., DAB) to visualize the staining.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.
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Image Analysis: Acquire images of the stained sections and quantify the number of CD8+ T cells per unit area or as a percentage of total cells.
Visualizations
Caption: this compound Mechanism of Action.
Caption: Troubleshooting Workflow for Suboptimal Tumor Response.
References
- 1. Imaging Features of Intratumoral Injection of this compound for Head and Neck Squamous Cell Carcinoma Lymph Node Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. nanobiotix.com [nanobiotix.com]
- 4. nanobiotix.com [nanobiotix.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. This compound improves the efficacy of immunoradiotherapy combining nonfucosylated anti-CTLA4 in an anti-PD1 resistant lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobiotix.com [nanobiotix.com]
- 8. nanobiotix.com [nanobiotix.com]
- 9. nanobiotix.com [nanobiotix.com]
- 10. Phase I dose-escalation study of this compound activated by intensity-modulated radiation therapy in elderly patients with locally advanced squamous cell carcinoma of the oral cavity or oropharynx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Magnetic nanoparticle biodistribution following intratumoral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Zonal Intratumoral Delivery of Nanoparticles Guided by Surface Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunohistochemical expression of tumor-infiltrating lymphocytes CD8 and FOXP3 in invasive ductal carcinoma of breast - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve Nbtxr3 distribution within large tumors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding strategies to improve the distribution of NBTXR3 within large solid tumors. The information is intended to assist researchers in designing and executing experiments to optimize the intratumoral delivery of this novel radioenhancer.
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for this compound administration?
A1: this compound is administered via a single intratumoral injection prior to the first session of radiotherapy.[1][2] The volume of this compound to be injected is determined as a percentage of the baseline tumor volume, which is typically measured by MRI or CT scan.[2][3] International consensus guidelines for head and neck cancers recommend an injection volume of 33% of the pre-treatment tumor volume.[3] The injection is performed under image guidance, such as ultrasound or CT, to ensure accurate delivery and to cover as much of the tumor as possible.[2][3]
Q2: How can I assess the distribution of this compound within the tumor after injection?
A2: this compound is composed of hafnium oxide nanoparticles, which are radio-opaque. This property allows for the visualization of this compound distribution within the tumor using standard CT scans.[2][4] A CT scan is typically performed 24 hours after the injection to confirm the presence and assess the dispersion of the nanoparticles within the tumor mass.[2] The nanoparticles appear as hyperdense areas on the CT images.[4]
Q3: What are the main challenges in achieving homogenous this compound distribution in large tumors?
A3: Large solid tumors present several physiological barriers that can impede the uniform distribution of nanoparticles like this compound. These challenges include:
-
High Interstitial Fluid Pressure (IFP): Rapidly proliferating cancer cells and leaky tumor vasculature contribute to elevated pressure within the tumor, which can oppose the convective transport of nanoparticles from the injection site.[5]
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Dense Extracellular Matrix (ECM): The ECM in tumors is often dense and rich in collagen and hyaluronic acid, creating a physical barrier that hinders the diffusion of nanoparticles.[5][6]
-
Tumor Heterogeneity: Large tumors are often heterogeneous, with areas of necrosis, varying vascular density, and different cell densities.[7] Injecting into or near necrotic regions should be avoided to ensure the nanoparticles are taken up by viable tumor cells.[3][8]
Q4: Has leakage of this compound into surrounding healthy tissues been observed?
A4: Preclinical and clinical studies have generally shown that this compound remains within the tumor throughout the course of radiotherapy with no significant leakage into surrounding healthy tissues.[2][9] However, minor leakage has been reported in some cases, particularly in solid tumors as opposed to necrotic ones.[7] Careful injection technique, including avoiding peritumoral injection and slow injection under low pressure, can help minimize this risk.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor this compound distribution observed on post-injection CT | Heterogeneous tumor microenvironment (e.g., dense stroma, high interstitial pressure). | Consider investigational strategies to modify the tumor microenvironment prior to this compound injection. This could include enzymatic depletion of the ECM or physical methods to reduce intratumoral pressure. |
| Suboptimal injection technique for a large, complex tumor. | For large tumors, a multi-injection strategy with needles inserted every 1.5 to 2.0 cm using different angulations is recommended to achieve better coverage.[2] Ensure the injection plan is based on a thorough 3D reconstruction of the tumor from baseline imaging. | |
| Injection into a necrotic core. | Utilize contrast-enhanced imaging (MRI or CT) to identify and avoid necrotic regions during injection planning and execution.[3][8] | |
| Evidence of this compound leakage into surrounding tissue | Injection too close to the tumor margin. | The injection needle tip should be positioned well within the tumor boundaries. |
| High injection pressure. | Inject this compound slowly and at a low, steady pressure to prevent backflow and leakage.[3] | |
| Difficulty penetrating a dense, fibrotic tumor | High concentration of extracellular matrix components like collagen and hyaluronan. | Consider a pre-treatment step with matrix-degrading enzymes as an experimental approach. |
Investigational Strategies to Enhance this compound Distribution
For researchers aiming to optimize this compound delivery in challenging large tumor models, the following experimental strategies, based on general principles of nanoparticle delivery, can be considered for investigation.
Enzymatic Pre-treatment to Degrade the Extracellular Matrix
Hypothesis: Pre-treating the tumor with enzymes that degrade major components of the ECM will reduce the physical barrier to this compound diffusion, leading to a more homogenous distribution.
Experimental Protocol:
-
Enzyme Selection:
-
Hyaluronidase: To degrade hyaluronic acid, a major component of the tumor interstitium.
-
Collagenase: To break down the collagen network that provides structural rigidity to the tumor.
-
-
Administration: Administer the selected enzyme(s) via intratumoral injection prior to the this compound injection. The optimal time interval between enzymatic treatment and this compound administration will need to be determined empirically (e.g., ranging from a few hours to 24 hours).
-
This compound Injection: Following the enzymatic pre-treatment, inject this compound according to the standard protocol.
-
Assessment of Distribution: Perform CT imaging at 24 hours post-NBTXR3 injection to compare the nanoparticle distribution between tumors that received enzymatic pre-treatment and control tumors (this compound alone). Quantitative analysis of the hyperdense regions on CT scans can be used to assess the volume of distribution.
-
Efficacy Evaluation: Following radiotherapy, monitor tumor growth and survival in both experimental and control groups to determine if improved distribution translates to enhanced therapeutic efficacy.
Caption: Workflow for investigating enzymatic pre-treatment.
Ultrasound-Mediated Reduction of Intratumoral Pressure
Hypothesis: Applying focused ultrasound to the tumor prior to this compound injection will temporarily reduce interstitial fluid pressure, thereby facilitating better penetration and distribution of the nanoparticles.
Experimental Protocol:
-
Ultrasound Application: Use a focused ultrasound system to deliver low-intensity ultrasound to the tumor for a defined period.
-
This compound Injection: Immediately following the ultrasound application, inject this compound intratumorally.
-
Distribution Assessment: Acquire CT scans at 24 hours post-injection to compare this compound distribution in ultrasound-treated tumors versus control tumors.
-
Efficacy Studies: After radiotherapy, compare tumor response and survival between the groups.
Caption: Strategies to overcome physical barriers in tumors.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies of this compound.
Table 1: this compound Dose Escalation in a Phase I/II Trial in Head & Neck Cancer [10]
| Dose Level (% of Tumor Volume) | Number of Patients |
| 5% | 3 |
| 10% | 3 |
| 15% | 3 |
| 22% | 1 |
Note: This table presents early data from a dose-escalation study and does not represent the final recommended dose.
Table 2: Recommended Phase 2 Dose (RP2D) and Efficacy Signals from a Phase 1 Study in Melanoma [11]
| Parameter | Value |
| Recommended Phase 2 Dose (RP2D) | 33% of Gross Tumor Volume (GTV) |
| Best Observed Objective Response Rate (ORR) in all lesions | 47.4% (9/19 patients) |
| Best Observed Disease Control Rate (DCR) in all lesions | 78.9% (15/19 patients) |
| Disease Control Rate (DCR) in injected & irradiated tumors | 100% (19/19 patients) |
Table 3: Efficacy Data from a Phase 1 Study in Head & Neck Cancer (Anti-PD-1 Naïve and Resistant Cohorts) [12]
| Patient Cohort | Disease Control Rate (DCR) | Objective Response Rate (ORR) |
| Anti-PD-1 Naïve | 63% | 37% |
| Anti-PD-1 Resistant | 74% | 32% |
| Local Control in Injected Tumors (Aggregate) | 95% | N/A |
References
- 1. nanobiotix.com [nanobiotix.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. nanobiotix.com [nanobiotix.com]
- 4. Imaging Features of Intratumoral Injection of this compound for Head and Neck Squamous Cell Carcinoma Lymph Node Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to improve tumor penetration of nanomedicines through nanoparticle design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanomedicine Penetration to Tumor: Challenges, and Advanced Strategies to Tackle This Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a first-in-class radioenhancer for pancreatic ductal adenocarcinoma: Report of first patient experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Nanobiotix Reports Successful Results From Phase I/II Trial Of this compound In Head & Neck Cancer [clinicalleader.com]
- 11. NANOBIOTIX Announces New Results From a Phase 1 Study [globenewswire.com]
- 12. This compound Shows 95% Control Rate in Head & Neck Cancer Trial Results | NBTX Stock News [stocktitan.net]
NBTXR3 Technical Support Center: Assessing and Managing Potential Systemic Side Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and managing potential systemic side effects of NBTXR3. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected systemic exposure to this compound after intratumoral injection?
A1: this compound is designed for local administration via intratumoral injection, and preclinical and clinical studies have shown that the nanoparticles are primarily retained within the tumor with negligible leakage into surrounding healthy tissues.[1][2][3][4] Preclinical studies, even when using systemic intravenous injection to simulate accidental bloodstream passage, have shown that this compound nanoparticles are mainly taken up by the mononuclear phagocyte system, particularly in the liver and spleen, without evidence of crossing the blood-brain barrier.[5] Bloodstream concentration of hafnium (the core component of this compound) after intratumoral injection is generally low and transient.
Q2: What are the most commonly observed systemic side effects of this compound in clinical trials?
A2: this compound is generally well-tolerated with a favorable safety profile.[6][7] Most adverse events are local and related to the injection procedure or the radiotherapy itself.[8] The most frequently reported systemic side effect in some clinical trials has been grade 1-2 transient hypotension.[9] Immune-related reactions have also been observed, which is consistent with this compound's mechanism of action that can prime an anti-tumor immune response.[10][11][12]
Q3: Is there a risk of cytokine release syndrome (CRS) with this compound treatment?
A3: While this compound can modulate the tumor microenvironment and induce an immune response, widespread, severe cytokine release syndrome has not been a prominent feature in clinical trials to date.[10][11][12] However, as with any therapy that stimulates the immune system, researchers should be vigilant for signs of systemic inflammation. Monitoring pro-inflammatory cytokine levels in preclinical models can be a valuable assessment tool.
Q4: How does this compound impact hematological parameters?
A4: Preclinical toxicology studies and clinical trial data have not shown significant adverse effects on hematological parameters.[5] Routine monitoring of complete blood counts (CBC) is a standard part of preclinical toxicology assessments and clinical trials.
Troubleshooting Guide
Issue: Unexpected signs of systemic toxicity (e.g., weight loss, lethargy) in animal models.
Possible Cause & Solution:
-
Improper injection technique: Accidental intravascular administration could lead to higher systemic exposure.
-
Troubleshooting Step: Refine the intratumoral injection technique to minimize leakage. Use imaging guidance if possible.
-
-
Immune response to the nanoparticle or tumor antigens: The observed effects may be a consequence of a robust anti-tumor immune response.
-
Troubleshooting Step: Correlate signs of toxicity with immunological parameters (e.g., cytokine profiling, immune cell infiltration in the tumor and spleen).
-
-
Off-target accumulation: Although minimal, some nanoparticle accumulation in organs like the liver and spleen is expected.
-
Troubleshooting Step: Conduct biodistribution studies using techniques like inductively coupled plasma mass spectrometry (ICP-MS) to quantify hafnium content in various organs.
-
Issue: Difficulty in distinguishing between this compound-related systemic effects and radiation-induced effects.
Possible Cause & Solution:
-
Overlapping toxicities: Both radiation and a systemic immune response can cause similar non-specific symptoms.
-
Troubleshooting Step: Include appropriate control groups in your experimental design:
-
Vehicle control (no this compound, no radiation)
-
This compound only
-
Radiation only
-
This compound + Radiation
-
-
Quantitative Data Summary
The following table summarizes systemic adverse events reported in key clinical trials of this compound. It is important to note that these trials involve different cancer types, patient populations, and treatment combinations.
| Adverse Event | Grade 1-2 Incidence | Grade 3-4 Incidence | Clinical Trial Context |
| Hypotension | Not consistently reported | 7% | Phase 2/3 study in Soft Tissue Sarcoma (this compound + Radiotherapy vs. Radiotherapy alone)[9] |
| Fatigue | Grade 1 reported | Not reported | Case report in Pancreatic Ductal Adenocarcinoma[2] |
| Immune-Related Adverse Events | Prophylactic corticosteroids are recommended to manage acute immune-related effects. | Not specified | International guidelines for this compound injection in Head and Neck cancers suggest a potential for immune-related adverse effects. |
Experimental Protocols
Protocol 1: Assessment of Systemic Toxicity in a Murine Model
This protocol provides a general framework for evaluating the systemic toxicity of this compound in a xenograft or syngeneic tumor model.
1. Animal Model and Tumor Implantation:
- Select an appropriate mouse strain (e.g., BALB/c for CT26 colorectal cancer model, or immunodeficient mice for human xenografts).
- Implant tumor cells subcutaneously on the flank of the mice.
- Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
2. This compound Administration and Radiotherapy:
- Randomize mice into treatment groups (Vehicle, this compound alone, Radiotherapy alone, this compound + Radiotherapy).
- Administer this compound via a single intratumoral injection at a volume corresponding to a percentage of the tumor volume.
- At a specified time post-injection (e.g., 24 hours), irradiate the tumors with the planned radiation dose.
3. Monitoring and Sample Collection:
- Monitor animal health daily (body weight, clinical signs of toxicity).
- Collect blood samples at various time points (e.g., baseline, 24h, 7d, and end of study) via submandibular or saphenous vein puncture.
- At the end of the study, euthanize the animals and collect tumors and major organs (liver, spleen, kidneys, lungs, heart, brain).
4. Analysis:
- Hematology: Perform complete blood counts (CBC) on whole blood samples.
- Serum Chemistry: Analyze serum for markers of liver function (ALT, AST), kidney function (BUN, creatinine), and other relevant biomarkers.
- Cytokine Analysis: Use a multiplex immunoassay (e.g., Luminex) to measure levels of pro- and anti-inflammatory cytokines in the serum.
- Histopathology: Fix organs in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for pathological evaluation.
- Biodistribution (optional): Determine the hafnium content in tumors and organs using ICP-MS to assess the extent of systemic distribution.
Visualizations
Caption: this compound mechanism of action leading to a potential systemic immune response.
Caption: Experimental workflow for assessing systemic toxicity of this compound.
Caption: Troubleshooting logic for unexpected systemic toxicity.
References
- 1. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a first-in-class radioenhancer for pancreatic ductal adenocarcinoma: Report of first patient experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nanobiotix.com [nanobiotix.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Nanobiotix Reports Final Preclinical Safety Data: Its 'this compound' Nanoparticles Are Designed to Be Safe and Effective Treatment for Radiosensitive and Radioresistant Tumors - BioSpace [biospace.com]
- 7. journalforclinicalstudies.com [journalforclinicalstudies.com]
- 8. This compound, a first-in-class radioenhancer hafnium oxide nanoparticle, plus radiotherapy versus radiotherapy alone in patients with locally advanced soft-tissue sarcoma (Act.In.Sarc): a multicentre, phase 2-3, randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanobiotix presents new preclinical data for its nano-radioenhancer combined with checkpoint inhibitors | BioWorld [bioworld.com]
- 10. This compound improves the efficacy of immunoradiotherapy combining nonfucosylated anti-CTLA4 in an anti-PD1 resistant lung cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound improves the efficacy of immunoradiotherapy combining nonfucosylated anti-CTLA4 in an anti-PD1 resistant lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
NBTXR3 Technical Support Center: Long-Term Stability and Degradation in Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting guides regarding the long-term stability and degradation of NBTXR3 nanoparticles in tissue.
Frequently Asked Questions (FAQs)
Q1: What is the expected long-term stability of this compound in tissue after intratumoral injection?
A1: this compound nanoparticles are designed for high stability and persistence within the tumor tissue for the duration of radiotherapy.[1][2][3] Preclinical studies have demonstrated that this compound can persist within the tumor mass for over 50 days.[4] Clinical trial data further supports this, showing that this compound remains within the tumor throughout the entire course of radiation therapy, with no significant leakage into surrounding healthy tissues.[3] The nanoparticles are composed of a crystalline hafnium oxide (HfO2) core, which is a chemically stable and biocompatible material.[5][6]
Q2: How is this compound cleared from the tissue post-treatment? What is its ultimate fate?
A2: The current body of publicly available research does not provide a detailed long-term clearance pathway for this compound from the injection site after treatment completion. The primary design focus of this compound is its retention within the tumor during radiotherapy. Hafnium oxide nanoparticles are generally considered to have low toxicity.[7] While some metal oxide nanoparticles can undergo biodegradation over extended periods, specific data on the dissolution or enzymatic degradation of the hafnium oxide core of this compound in vivo is not extensively documented. Further long-term studies are needed to fully elucidate the ultimate fate and clearance mechanisms of this compound from the tissue.
Q3: What is the mechanism of action of this compound, and is it biologically active without radiation?
A3: The mechanism of action of this compound is physical and is only activated by ionizing radiation. The high electron density of the hafnium oxide core allows for a significantly increased absorption of radiation energy compared to soft tissue. This leads to an enhanced localized dose of radiation within the tumor cells that have taken up the nanoparticles, resulting in increased DNA double-strand breaks and tumor cell death.[1][8] Without radiation, this compound is biologically inert.[3]
Q4: How does radiotherapy-activated this compound interact with the immune system?
A4: Radiotherapy-activated this compound has been shown to modulate the tumor microenvironment and elicit an anti-tumor immune response. The enhanced tumor cell destruction leads to the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs). This process can activate the cGAS-STING pathway, a critical component of the innate immune system that senses cytosolic DNA. Activation of this pathway leads to the production of type I interferons and other inflammatory cytokines, which can promote the recruitment and activation of cytotoxic T lymphocytes (CD8+ T cells) against the tumor.[1][8][9][10][11]
Quantitative Data Summary
Table 1: Summary of this compound Persistence in Tissue from Preclinical Studies
| Animal Model | Tumor Type | Duration of Persistence | Method of Detection | Reference |
| Mouse | Pancreatic Cancer (PAC-120) | > 50 days | Not Specified | [4] |
| Mouse | Colorectal Cancer (CT26.WT) | At least 7 days | Micro-Computed Tomography (µCT) | [2] |
Experimental Protocols & Methodologies
Protocol 1: Assessment of this compound Persistence in Tissue using Micro-Computed Tomography (µCT)
This protocol outlines the general steps for monitoring the intratumoral persistence of this compound in preclinical models.
Materials:
-
This compound suspension
-
Tumor-bearing animal model (e.g., subcutaneous xenograft)
-
Micro-Computed Tomography (µCT) scanner
-
Anesthesia for animal imaging
-
Image analysis software
Procedure:
-
Intratumoral Injection: Following ethical guidelines for animal research, administer a single intratumoral injection of the this compound suspension into the established tumor. The volume of injection should be a predetermined percentage of the tumor volume.
-
Baseline Imaging: Within 24 hours of injection, perform a baseline µCT scan of the tumor region to confirm the initial distribution of this compound. The high density of hafnium makes the nanoparticles radiopaque and easily visible.
-
Longitudinal Imaging: At selected time points post-injection (e.g., day 7, day 14, day 28, and post-radiotherapy), perform subsequent µCT scans of the same tumor region.
-
Image Analysis: Utilize image analysis software to co-register the scans from different time points. Quantify the volume and density of the this compound signal within the tumor at each time point to assess its persistence.
-
Data Interpretation: A stable or slowly decreasing signal volume and density over time indicates the long-term retention of this compound within the tumor.
Protocol 2: Visualization of this compound in Histological Sections
This protocol describes how to prepare and visualize this compound nanoparticles in tissue sections.
Materials:
-
Tumor tissue previously injected with this compound
-
Formalin or other appropriate fixative
-
Paraffin (B1166041) embedding reagents and equipment
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Transmission Electron Microscope (TEM) and associated reagents (for higher resolution)
-
Light microscope and/or TEM
Procedure:
-
Tissue Fixation and Processing: Excise the tumor tissue and fix it in 10% neutral buffered formalin for 24-48 hours. Process the fixed tissue through a series of graded alcohols and xylene, and then embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome and mount them on glass slides.
-
H&E Staining: Deparaffinize and rehydrate the tissue sections. Stain with Hematoxylin and Eosin to visualize the overall tissue morphology. This compound aggregates may be visible as dense, dark clusters under a light microscope.[12][13]
-
Transmission Electron Microscopy (TEM) (Optional): For subcellular localization, fix small pieces of the tumor tissue in glutaraldehyde, post-fix in osmium tetroxide, dehydrate, and embed in resin. Cut ultrathin sections, mount on grids, and stain with uranyl acetate (B1210297) and lead citrate. Examine the sections using a TEM to visualize this compound nanoparticles within cellular compartments like lysosomes.[4][13]
Signaling Pathway and Experimental Workflow Diagrams
Troubleshooting Guide
Issue 1: Suspected Aggregation of this compound in Cell Culture Medium
-
Symptom: Visible precipitation or sedimentation of nanoparticles in the culture flask. Inconsistent results in in vitro radio-enhancement assays.
-
Possible Cause: The high ionic strength of cell culture media can sometimes lead to the aggregation of nanoparticles. The presence or absence of serum proteins can also influence nanoparticle stability.[14]
-
Troubleshooting Steps:
-
Optimize Serum Concentration: If using serum-free media, consider adding a low concentration of serum (e.g., 1-2% FBS) as proteins can coat the nanoparticles and prevent aggregation through steric hindrance.[14]
-
Sonication: Briefly sonicate the this compound-media mixture before adding it to the cells to break up any loose aggregates. Use a bath sonicator to avoid sample contamination.
-
Characterize Dispersion: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter of this compound in your specific cell culture medium to confirm if aggregation is occurring.
-
Alternative Media: If aggregation persists, consider testing different types of cell culture media that may have a more suitable ionic composition.
-
Issue 2: Inconsistent or Poor Intratumoral Distribution of this compound
-
Symptom: µCT imaging shows this compound localized to only a small portion of the tumor, or significant leakage outside the tumor mass is observed.
-
Possible Cause: Improper injection technique, rapid tumor growth altering the injection site, or high interstitial fluid pressure within the tumor.
-
Troubleshooting Steps:
-
Injection Technique: Ensure the injection is performed slowly and steadily to allow for even distribution. Use a multi-point injection pattern for larger tumors to cover a wider area.
-
Needle Gauge: Use an appropriate needle gauge to minimize tissue damage and backflow along the needle tract.
-
Image Guidance: Whenever possible, use image guidance (e.g., ultrasound) to ensure accurate needle placement within the tumor mass.
-
Monitor Tumor Growth: In rapidly growing tumor models, consider the timing of injection relative to the start of radiotherapy to ensure the nanoparticles remain within the target volume.
-
Issue 3: Difficulty Visualizing this compound in Histological Sections
-
Symptom: Unable to identify this compound nanoparticles in H&E stained tissue sections where their presence is expected based on µCT data.
-
Possible Cause: The concentration of this compound may be below the detection limit of light microscopy, or the nanoparticles are highly dispersed as single particles or very small clusters.[4][13]
-
Troubleshooting Steps:
-
Higher Magnification: Examine the slides under the highest available magnification. Look for small, refractile, dark-staining deposits.
-
Special Stains: While not specific for hafnium oxide, some heavy metal stains might provide better contrast. However, this would require validation.
-
Correlate with µCT: Use the µCT images to guide the pathological examination to regions of interest where high concentrations of this compound are expected.
-
Electron Microscopy: For definitive visualization and subcellular localization, Transmission Electron Microscopy (TEM) is the recommended method as it has the resolution to detect individual nanoparticles and small clusters.[4][13]
-
References
- 1. nanobiotix.com [nanobiotix.com]
- 2. Radiotherapy-Activated Hafnium Oxide Nanoparticles Produce Abscopal Effect in a Mouse Colorectal Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoscale radiotherapy with hafnium oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJNANO - Overview about the localization of nanoparticles in tissue and cellular context by different imaging techniques [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Advances of hafnium based nanomaterials for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and physicochemical properties of hafnium oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2019 – Radiother Oncol – this compound improves cGAS-STING activation | Nano Publications [bibliography.nanobiotix.com]
- 9. Frontiers | Harnessing the cGAS-STING pathway to potentiate radiation therapy: current approaches and future directions [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Harnessing the cGAS-STING pathway to potentiate radiation therapy: current approaches and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overview about the localization of nanoparticles in tissue and cellular context by different imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serum proteins prevent aggregation of Fe2O3 and ZnO nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of NBTXR3 and Gold Nanoparticles as Clinical Radioenhancers
For Researchers, Scientists, and Drug Development Professionals
The quest to enhance the efficacy of radiotherapy, a cornerstone of cancer treatment, has led to the development of various strategies to sensitize tumor cells to radiation. Among the most promising agents are nanoparticles that can amplify the localized dose of radiation within a tumor, thereby increasing cancer cell death while sparing surrounding healthy tissues. This guide provides an in-depth, objective comparison of two leading classes of radioenhancers: NBTXR3, a hafnium oxide-based nanoparticle, and gold nanoparticles (AuNPs). This comparison is based on their physical and chemical properties, mechanisms of action, and available preclinical and clinical data.
Physical and Chemical Properties
The fundamental characteristics of these nanoparticles dictate their interaction with radiation and biological systems. This compound is a crystalline hafnium oxide (HfO₂) nanoparticle with a precisely controlled size and a functionalized surface. Gold nanoparticles, on the other hand, represent a broader class of materials with tunable sizes and shapes, and their surfaces can be modified with various coatings to enhance stability and targeting.
| Property | This compound (Hafnium Oxide) | Gold Nanoparticles (AuNPs) |
| Core Material | Hafnium Oxide (HfO₂)[1][2] | Gold (Au)[3][4][5][6][7] |
| Atomic Number (Z) | Hafnium: 72[8] | Gold: 79[9] |
| Size | ~50 nm diameter[10] | Typically 2-200 nm; efficacy is size-dependent[3][4][6][7] |
| Shape | Crystalline[11] | Spherical, rods, stars, etc.; efficacy is shape-dependent[4] |
| Surface Functionalization | Phosphate groups for negative surface charge[8] | Citrate, PEG, antibodies, peptides, etc.[3][4][7] |
| Administration Route | Intratumoral injection[2][8][11] | Primarily intravenous injection; intratumoral also explored[12][13] |
Mechanism of Action and Cellular Fate
Both this compound and gold nanoparticles primarily function as radioenhancers through a physical mechanism of action. Their high atomic number cores lead to a greater probability of photoelectric interactions with incoming X-rays, resulting in the emission of secondary electrons that increase the localized radiation dose and generate reactive oxygen species (ROS), ultimately causing enhanced DNA damage and cell death.
This compound
Upon intratumoral injection, this compound nanoparticles are rapidly internalized by cancer cells through endocytosis, primarily macropinocytosis and clathrin-dependent endocytosis.[14] They then accumulate in the cytoplasm, forming clusters within endosomes that subsequently fuse with lysosomes.[14] this compound is designed to be inert in the absence of radiation.[2] When activated by radiotherapy, it significantly amplifies the energy deposition within the tumor cells.[15]
Gold Nanoparticles
The cellular uptake of gold nanoparticles is highly dependent on their size, shape, and surface coating.[3][4] For instance, spherical AuNPs of approximately 50 nm have shown high cellular uptake.[9] Once inside the cell, they are also typically found in the cytoplasm. The primary mechanism of radioenhancement is also through increased photoelectric absorption and subsequent generation of Auger electrons and ROS.[9]
Signaling Pathway for Nanoparticle-Mediated Radioenhancement
Caption: General signaling pathway of nanoparticle-mediated radioenhancement.
Preclinical Performance Data
In Vitro Radiosensitization
The efficacy of radioenhancers is often quantified by the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER), which measure the increased effect of radiation in the presence of the nanoparticles.
Table 2: In Vitro Dose Enhancement for this compound
| Cell Line | This compound Concentration (µM) | Radiation Dose (Gy) | Dose Enhancement Factor (DEF) | Reference |
| DU-145 (Prostate) | 400 | 4 | 1.48 ± 0.16 | [2] |
| PC-3 (Prostate) | 400 | 4 | 1.34 ± 0.12 | [2] |
| HEP-3B (Liver) | 400 | 4 | 1.44 ± 0.15 | [2] |
| T98G (Glioblastoma) | 400 | 4 | 1.36 ± 0.13 | [2] |
| MIA PaCa-2 (Pancreas) | 400 | 4 | 1.43 ± 0.14 | [2] |
Table 3: In Vitro Dose Enhancement for Gold Nanoparticles (Selected Studies)
| Cell Line | AuNP Size (nm) | AuNP Concentration | Radiation Energy | Sensitizer Enhancement Ratio (SER) | Reference |
| HeLa (Cervical) | 50 | Not Specified | 105 kVp | 1.57 | [9] |
| HeLa (Cervical) | 50 | Not Specified | 6 MV | 1.17 | [9] |
| LNCaP (Prostate) | Not Specified | 250 µg/mL | 6 MV | 1.14 - 1.55 (depth-dependent) | [16] |
| MDA-MB-231 (Breast) | 50 | Not Specified | Not Specified | 1.86 | [9] |
| A549 (Lung) | Not Specified | Not Specified | 6 MV | ~1.08 | [15] |
Note: DEF and SER values are calculated differently and depend heavily on experimental conditions. Direct comparison between studies should be made with caution.
Cytotoxicity
An ideal radioenhancer should have minimal toxicity in the absence of radiation.
Table 4: Cytotoxicity Data
| Nanoparticle | Cell Line | IC50 Value | Comments | Reference |
| This compound | Various | Not Applicable | No significant clonogenic toxicity observed without radiation at tested concentrations (50-800µM).[2] | [2] |
| Gold Nanoparticles | MCF-7 (Breast) | Size-dependent | 50 nm AuNPs were more toxic than 13 nm and 70 nm AuNPs. | [4] |
| Gold Nanoparticles | HL-60 (Leukemia), HepG2 (Hepatoma) | > 15 µg/mL | Cytotoxicity was dose and time-dependent. | [17] |
| Gold Nanoparticles | A549 (Lung) | Size-dependent | 5 nm AuNPs were more cytotoxic than 10 nm and 80 nm AuNPs. | [6] |
In Vivo Biodistribution and Retention
The biodistribution profile is critical for efficacy and safety.
Table 5: In Vivo Biodistribution
| Nanoparticle | Administration Route | Key Findings | Reference |
| This compound | Intratumoral | High retention within the tumor for several weeks after a single injection. No significant leakage to surrounding tissues observed.[2][8] | [2][8] |
| Gold Nanoparticles | Intravenous | Accumulation primarily in the liver and spleen. Tumor accumulation is size-dependent, with smaller particles (~15 nm) showing wider distribution.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Clonogenic Survival Assay
This is the gold standard for assessing the radiosensitivity of cancer cells in vitro.
Experimental Workflow for Clonogenic Survival Assay
References
- 1. Dose Enhancement Factor | Nano Publications [bibliography.nanobiotix.com]
- 2. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity and cellular uptake of gold nanoparticles: what we have learned so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biocompatibility and Cytotoxicity of Gold Nanoparticles: Recent Advances in Methodologies and Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gold Nanoparticles Induced Size Dependent Cytotoxicity on Human Alveolar Adenocarcinoma Cells by Inhibiting the Ubiquitin Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold Nanoparticles (AuNPs)—Toxicity, Safety and Green Synthesis: A Critical Review [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Gold Nanoparticles as a Potent Radiosensitizer: A Transdisciplinary Approach from Physics to Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanobiotix presents new preclinical data for its nano-radioenhancer combined with checkpoint inhibitors | BioWorld [bioworld.com]
- 11. This compound, a first-in-class radioenhancer for pancreatic ductal adenocarcinoma: Report of first patient experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. nanobiotix.com [nanobiotix.com]
- 16. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
NBTXR3: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
Paris, France – In a comprehensive review of preclinical data, the novel radioenhancer NBTXR3 (h-nanoparticles) has demonstrated significant and broad-spectrum efficacy in enhancing the effects of radiotherapy across a variety of solid tumor cell lines. This guide provides an in-depth comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a transformative cancer therapy.
This compound is a first-in-class, hafnium oxide nanoparticle designed to physically amplify the energy dose from radiotherapy within the tumor, leading to greater cancer cell destruction without increasing the dose to surrounding healthy tissues.[1][2] Its physical mode of action suggests a universal applicability across all solid tumors treated with radiotherapy.[1][3]
Comparative Efficacy of this compound in Vitro
Clonogenic assays, a measure of a single cell's ability to undergo unlimited division and form a colony, consistently show that this compound activated by radiotherapy (this compound+RT) leads to a dose-dependent increase in cancer cell death compared to radiotherapy alone.[1] This enhanced effect has been demonstrated in at least fifteen different cancer cell lines.[1]
| Cancer Type | Cell Line | This compound Concentration (µM) | Radiation Dose (Gy) | Surviving Fraction (%) (RT alone) | Surviving Fraction (%) (this compound+RT) | Dose Enhancement Factor (DEF) |
| Prostate Cancer | DU-145 | 800 | 4 | ~40 | ~20 | 1.43 |
| PC-3 | 800 | 4 | ~35 | ~15 | 1.63 | |
| Hepatocellular Carcinoma | HEP-3B | 800 | 4 | ~50 | ~30 | 1.34 |
| Glioblastoma | T98G | 800 | 4 | ~60 | ~40 | 1.29 |
| Pancreatic Cancer | MIA PaCa-2 | 800 | 4 | ~45 | ~25 | 1.45 |
| Lung Cancer | NCI-H460-Luc2 | 400 | 4 | ~30 | ~15 | 1.50 |
Table 1: Comparative in vitro efficacy of this compound across various cancer cell lines as determined by clonogenic assays. Data is approximate and derived from graphical representations in the cited source.[2]
Comparative Efficacy of this compound in Vivo
In vivo studies using tumor xenograft models in mice further corroborate the enhanced antitumor activity of this compound+RT. The combination treatment consistently results in improved tumor growth control and, in some cases, complete tumor regression compared to radiotherapy alone.[1][4]
| Cancer Type | Cell Line | Treatment | Outcome |
| Head and Neck Squamous Cell Carcinoma | CAL-33 | This compound+RT | Significant tumor growth delay compared to RT alone. |
| FaDu | This compound+RT | Enhanced tumor growth control. | |
| Soft Tissue Sarcoma | LPS80T3 | This compound+RT | Improved tumor growth inhibition. |
| HT1080 | This compound+RT | Significant delay in tumor regrowth.[5] | |
| Prostate Cancer | DU-145 | This compound+RT | Marked improvement in tumor growth control. |
| PC-3 | This compound+RT | Enhanced tumor growth delay. | |
| Lung Cancer | NCI-H460-Luc2 | This compound+RT | Significant delay in tumor growth. |
Table 2: Summary of in vivo efficacy of this compound in various cancer cell line xenograft models.[3]
Mechanism of Action: Enhanced DNA Damage and Immune Activation
This compound's primary mechanism of action is the localized amplification of the radiation dose, which leads to an increase in the generation of reactive oxygen species (ROS) and subsequent DNA damage within cancer cells.[6][7] This enhanced DNA damage, particularly the formation of DNA double-strand breaks (DSBs) and micronuclei, is a critical upstream event that triggers downstream cellular responses.[8][9]
A key consequence of this increased DNA damage is the activation of the cGAS-STING pathway.[10][11][12] Cytosolic DNA fragments from damaged tumor cells are recognized by the enzyme cGAS, leading to the production of cGAMP. cGAMP then binds to and activates STING, which in turn triggers a signaling cascade culminating in the production of type I interferons, such as IFN-beta.[10][13] This process can convert an immunologically "cold" tumor into a "hot" one, priming an anti-tumor immune response.
Experimental Protocols
In Vitro Clonogenic Assay
The clonogenic assay is a standard method to determine the reproductive viability of cells after treatment.
-
Cell Seeding: Cancer cells are seeded in 6-well plates at a density ranging from 200 to 10,000 cells per well, depending on the anticipated toxicity of the treatment.
-
This compound Incubation: Once the cells have attached, this compound is added to the culture medium at concentrations ranging from 50 to 800 µM and incubated overnight (approximately 16 hours).[3]
-
Irradiation: The cell plates are then irradiated with a single dose of X-rays, typically ranging from 1 to 6 Gy.
-
Colony Formation: The cells are incubated for a period of several days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).
-
Staining and Counting: The colonies are fixed and stained with crystal violet, and the number of colonies in each well is counted.[2]
-
Data Analysis: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of untreated control cells. The Dose Enhancement Factor (DEF) is calculated to quantify the radioenhancing effect of this compound.[2]
In Vivo Tumor Growth Control Assay
These experiments assess the efficacy of this compound in a living organism.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into one flank of immunodeficient mice.[1]
-
Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 50-120 mm³).[1]
-
Randomization: Mice are randomized into different treatment groups (e.g., control, RT alone, this compound alone, this compound+RT).
-
This compound Injection: A single intratumoral injection of this compound suspension (or vehicle for control groups) is administered. The volume is typically a percentage of the baseline tumor volume (e.g., 25%).[1]
-
Irradiation: After 24 hours, the tumors are irradiated with a specified dose and fractionation schedule. The non-tumor parts of the mice are shielded.[1]
-
Tumor Measurement: Tumor volume is measured at regular intervals to monitor growth.
-
Data Analysis: Tumor growth curves are generated, and metrics such as tumor growth delay and survival are calculated to compare the efficacy of the different treatments.[3]
Conclusion
References
- 1. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nanobiotix.com [nanobiotix.com]
- 5. nanobiotix.com [nanobiotix.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nanobiotix.com [nanobiotix.com]
- 9. bibliography.nanobiotix.com [bibliography.nanobiotix.com]
- 10. DNA damage enhancement by radiotherapy-activated hafnium oxide nanoparticles improves cGAS-STING pathway activation in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nanobiotix.com [nanobiotix.com]
- 12. NANOBIOTIX Presented New Clinical and Pre-Clinical Data Confirming this compound's Significant Potential Role in Immuno-Oncology at SITC Annual Meeting - BioSpace [biospace.com]
- 13. nanobiotix.com [nanobiotix.com]
NBTXR3 in Combination with Radiotherapy: A Comparative Guide to Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial results for NBTXR3, a first-in-class radioenhancer, when used in conjunction with standard radiotherapy versus radiotherapy alone. The data presented is intended to offer an objective overview of the product's performance, supported by experimental data from key clinical trials in soft tissue sarcoma and head and neck cancers.
Mechanism of Action
This compound is composed of functionalized hafnium oxide nanoparticles designed to be injected directly into a tumor.[1][2] Due to their high electron density, these nanoparticles absorb a significantly greater amount of ionizing radiation than soft tissues.[3][4] This physical interaction results in a nine-fold increase in the energy dose deposited within the tumor cells upon activation by radiotherapy, leading to enhanced tumor cell destruction without increasing damage to surrounding healthy tissues.[3][5] Preclinical and clinical data suggest that this compound's mechanism of action ultimately induces significant tumor cell death.[3] Furthermore, emerging evidence suggests that this compound may also modulate the tumor microenvironment, making cancer cells more visible to the immune system and potentially triggering an immune response against the tumor.[3][5][6]
Clinical Trial Data: Soft Tissue Sarcoma (STS)
A pivotal Phase II/III trial, Act.In.Sarc (NCT02379845), evaluated the efficacy and safety of this compound activated by radiotherapy compared to radiotherapy alone as a preoperative treatment for patients with locally advanced soft tissue sarcoma.[7][8]
Efficacy Results
| Endpoint | This compound + Radiotherapy (n=87) | Radiotherapy Alone (n=89) | p-value |
| Pathological Complete Response (pCR) Rate | 16% | 8% | 0.044 |
| R0 Resection Rate (Negative Surgical Margins) | 77% | 64% | 0.042 |
Data from the Act.In.Sarc Phase II/III trial.[7][9]
Safety Profile
The addition of this compound to radiotherapy did not significantly increase the rate of serious adverse events.[9]
| Adverse Event Category | This compound + Radiotherapy (n=89) | Radiotherapy Alone (n=90) |
| Radiotherapy-related Serious AEs | 11.2% (10/89) | 13.3% (12/90) |
| Any Grade Post-treatment AEs | 51.7% (46/89) | 57.8% (52/90) |
| Serious Post-treatment AEs | 13.5% (12/89) | 24.4% (22/90) |
| Postoperative Wound Complications (Grade 3-4) | 9% (8/89) | 9% (8/90) |
Data from the Act.In.Sarc Phase II/III trial.[7][9]
Clinical Trial Data: Head and Neck Squamous Cell Carcinoma (HNSCC)
Phase I Dose Escalation and Expansion Study (Study 102 / NCT01946867)
This study evaluated this compound in elderly patients with locally advanced HNSCC who were ineligible for platinum-based chemotherapy.[10]
Efficacy Results (Evaluable Patients, n=44)
| Endpoint | This compound + Radiotherapy |
| Objective Response Rate (ORR) | 81.8% |
| Complete Response (CR) Rate | 63.6% |
Data from the Phase I dose-expansion cohort of Study 102.[11]
Safety Profile
The treatment was found to be tolerable in this patient population.[11] Of the 56 patients treated, 91% completed the planned intensity-modulated radiation therapy (IMRT).[11]
Ongoing and Future Clinical Trials
A global, open-label, randomized Phase III pivotal study, NANORAY-312 (NCT04892173), is currently underway to investigate the efficacy and safety of this compound with or without cetuximab in elderly, platinum-ineligible patients with locally advanced HNSCC.[1][6][12] The primary endpoint is progression-free survival, with overall survival as a key secondary endpoint.[1][10] Interim results are anticipated by mid-2025.[11]
Experimental Protocols
Act.In.Sarc (Phase II/III in STS)
-
Study Design: A prospective, randomized, multi-center, open-label, active-controlled two-arm study.[8]
-
Patient Population: Patients with locally advanced soft tissue sarcoma of the extremity and trunk wall.[8]
-
Treatment Arms:
-
Procedure: Surgical resection of the tumor was performed 5-8 weeks after the completion of radiotherapy in all patients.[8]
-
Primary Endpoint: Pathological complete response rate.[9]
-
Secondary Endpoints: R0 resection rate, safety, and quality of life.[9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. "this compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticl" by Ping Zhang, Julie Marill et al. [jdc.jefferson.edu]
- 3. nanobiotix.com [nanobiotix.com]
- 4. oncnursingnews.com [oncnursingnews.com]
- 5. Possible New Weapon to Fight Esophageal Cancer Magnifies Impact of Radiation on Tumors, Not Healthy Tissue - Esophageal Cancer Action Network [ecan.org]
- 6. Nanoray-312: phase III study of this compound + radiotherapy ± cetuximab in elderly, platinum-ineligible locally advanced HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a first-in-class radioenhancer hafnium oxide nanoparticle, plus radiotherapy versus radiotherapy alone in patients with locally advanced soft-tissue sarcoma (Act.In.Sarc): a multicentre, phase 2-3, randomised, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Nanoray-312: phase III study of this compound + radiotherapy ± cetuximab in elderly, platinum-ineligible locally advanced HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of NBTXR3 and Other Radiosensitizers: A Guide for Researchers
In the quest to enhance the efficacy of radiotherapy, a cornerstone of cancer treatment, various radiosensitizers have been developed to selectively increase the susceptibility of tumor cells to radiation-induced damage. This guide provides a detailed, head-to-head comparison of NBTXR3, a novel nanoparticle-based radioenhancer, with other prominent radiosensitizers, including another clinical-stage nanoparticle, AGuIX, preclinical gold nanoparticles (AuNPs), and the conventional chemotherapeutic agent, cisplatin (B142131). This comparison is based on preclinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance.
Mechanism of Action: A Tale of Two Strategies
Radiosensitizers can be broadly categorized based on their mechanism of action: physically enhancing the radiation dose or biologically interfering with cellular processes.
This compound , a suspension of functionalized hafnium oxide (HfO₂) nanoparticles, operates through a physical mode of action.[1][2] Following intratumoral injection, these high-Z nanoparticles accumulate within cancer cells.[3][4] When activated by ionizing radiation, they absorb a significantly greater amount of energy than soft tissue, leading to a massive localized amplification of energy deposition and the generation of a burst of electrons.[1][2] This purely physical process results in an increased number of radiation-induced DNA double-strand breaks and ultimately, enhanced tumor cell death, without requiring biological interaction.[1]
AGuIX , another nanoparticle-based radiosensitizer, is composed of a polysiloxane matrix and gadolinium chelates.[5] Administered intravenously, AGuIX nanoparticles are designed to accumulate in tumors via the Enhanced Permeability and Retention (EPR) effect.[5] Similar to this compound, their high-Z gadolinium component enhances the local radiation dose.[5] Preclinical studies suggest AGuIX also promotes the generation of reactive oxygen species (ROS) and may interfere with DNA damage repair pathways.[6]
Gold nanoparticles (AuNPs) are a class of preclinical radiosensitizers that also leverage their high atomic number to physically enhance the radiation dose.[7] Their efficacy is dependent on factors like size, shape, and surface coating.[7]
In contrast, Cisplatin , a platinum-based chemotherapy drug, functions as a biological radiosensitizer. Its primary mechanism involves forming adducts with DNA, which inhibits DNA replication and transcription. When combined with radiotherapy, cisplatin is believed to impair the repair of radiation-induced DNA damage, leading to synergistic cytotoxicity.[8]
Figure 1: General classification of the compared radiosensitizers.
Preclinical Efficacy: A Quantitative Comparison
The efficacy of radiosensitizers is often quantified by the Dose Enhancement Factor (DEF) in vitro, which measures the enhancement of radiation-induced cell killing, and by tumor growth inhibition in vivo.
In Vitro Dose Enhancement Factor (DEF)
The following table summarizes the reported DEFs for this compound, AGuIX, AuNPs, and Cisplatin in various cancer cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions across studies.
| Radiosensitizer | Cell Line | Concentration | Radiation Source | DEF/SER | Reference |
| This compound | FaDu (Head & Neck) | 800 µM | 2 Gy | ~1.6 | [9] |
| HCT116 (Colon) | 400 µM | 4 Gy | ~1.5 | [3] | |
| DU-145 (Prostate) | 800 µM | 4 Gy | ~1.9 | [1] | |
| AGuIX | FaDu (Head & Neck) | 0.8 mM | 250 kV X-rays | 1.3 | [5] |
| HeLa (Cervical) | Not Specified | 220 kVp | 1.54 | [10] | |
| Gold Nanoparticles | FaDu (Head & Neck) | Not Specified | Not Specified | Not Found | |
| MDA-MB-231 (Breast) | Not Specified | 225 kVp X-ray | 1.22 | [11] | |
| Cisplatin | FaDu (Head & Neck) | 1.5 µM | 2-8 Gy | Significant | [12] |
| A549 (Lung) | Not Specified | Not Specified | 1.14 | [2] |
Note: DEF (Dose Enhancement Factor) and SER (Sensitizer Enhancement Ratio) are used to quantify the radiosensitizing effect. While calculated differently, both represent the factor by which the radiation effect is increased.
In Vivo Tumor Growth Inhibition
The table below presents data from in vivo studies, demonstrating the impact of these radiosensitizers in combination with radiotherapy on tumor growth in animal models.
| Radiosensitizer | Tumor Model | Animal Model | Treatment | Outcome | Reference |
| This compound | HCT116 (Colon) | Nude Mice | This compound + RT | Significant tumor growth delay vs. RT alone | [2] |
| FaDu (Head & Neck) | Nude Mice | This compound + RT | Enhanced tumor growth delay vs. RT alone | [13] | |
| AGuIX | U87MG (Glioblastoma) | Nude Mice | AGuIX + RT | Significant tumor growth inhibition | [14] |
| H1299 (Lung) | Mouse Xenograft | AGuIX + RT | Significant improvement in tumor cell damage and growth suppression | [15] | |
| Gold Nanoparticles | HCT116 (Colon) | Nude Mice | AuNPs + RT | Significant tumor growth inhibition | [16] |
| EMT-6 (Breast) | Mice | AuNPs + 250 kVp X-rays | Complete tumor elimination in 30 days | [17] | |
| Cisplatin | HCT116 (Colon) | Nude Mice | Cisplatin + RT | Synergistic inhibition of tumor growth | [18] |
| FaDu (Head & Neck) | Nude Mice | Cisplatin + RT | Significant tumor growth delay | [19] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for the key assays cited.
In Vitro Clonogenic Survival Assay
This assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of agents on cancer cells.
-
Cell Culture: Cancer cell lines (e.g., FaDu, HCT116) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 6-well plates at a density that will yield approximately 50-100 colonies per well after treatment.
-
Treatment:
-
For nanoparticle radiosensitizers (this compound, AGuIX, AuNPs), cells are incubated with varying concentrations of the nanoparticles for a specified period (e.g., 16-24 hours) prior to irradiation.[3]
-
For cisplatin, cells are treated with the drug for a defined duration before or concurrently with irradiation.[12]
-
-
Irradiation: Cells are irradiated with a single dose of X-rays (e.g., 2, 4, 6, 8 Gy) using a clinical linear accelerator or a research irradiator.[3]
-
Colony Formation: After irradiation, the cells are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated for each treatment group relative to the untreated control. The DEF is then calculated as the ratio of the radiation dose required to achieve a certain level of cell kill without the sensitizer (B1316253) to the dose required with the sensitizer.
Figure 2: A simplified workflow for a clonogenic survival assay.
In Vivo Tumor Growth Delay Assay
This assay evaluates the efficacy of a radiosensitizer in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.
-
Tumor Implantation: Human cancer cells (e.g., HCT116, FaDu) are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment:
-
Radiotherapy: Tumors are locally irradiated with a prescribed dose of radiation, often in a single fraction or fractionated regimen.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The time for the tumor to reach a certain multiple of its initial volume (e.g., tumor growth delay) is calculated and compared between groups.
Safety and Toxicity Profile
A critical aspect of any therapeutic agent is its safety profile.
-
This compound: Preclinical studies have shown that this compound is biocompatible and, being administered locally, is designed to have limited systemic exposure.[20][21] The primary observed adverse events in clinical trials have been related to the injection procedure and transient immune reactions.[22]
-
AGuIX: Preclinical toxicity studies in rodents and non-human primates have shown no evidence of toxicity at therapeutic doses.[5] AGuIX nanoparticles are designed for renal clearance, which is expected to minimize long-term accumulation.[10][13]
-
Gold Nanoparticles: The toxicity of AuNPs is highly dependent on their size, shape, surface coating, and dose.[23][24] While generally considered biocompatible, some studies have reported potential for accumulation in the liver and spleen, and smaller nanoparticles may exhibit higher toxicity.[1][7]
-
Cisplatin: The clinical use of cisplatin is often limited by its significant systemic toxicities, including nephrotoxicity, neurotoxicity, and ototoxicity.[14][25][26]
Signaling Pathways and Experimental Logic
The following diagram illustrates the proposed mechanism of action for this compound, highlighting its physical mode of action leading to enhanced tumor cell destruction and potential downstream immune activation.
Figure 3: Proposed mechanism of action for this compound.
Conclusion
This guide provides a comparative overview of this compound and other radiosensitizers based on available preclinical data. This compound and AGuIX, as nanoparticle-based radiosensitizers, demonstrate a promising physical mechanism of action leading to significant dose enhancement. Gold nanoparticles show potential but require further optimization. Cisplatin, a long-standing chemotherapeutic, offers a biological approach to radiosensitization but is associated with considerable systemic toxicity.
The data presented here, while not from direct head-to-head comparative trials, suggests that nanoparticle-based radiosensitizers, and this compound in particular, hold significant potential to improve the therapeutic ratio of radiotherapy. Further research, including well-designed comparative preclinical and clinical studies, is warranted to fully elucidate the relative merits of these different radiosensitizing strategies.
References
- 1. Toxic effects and biodistribution of ultrasmall gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanobiotix.com [nanobiotix.com]
- 3. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AGuIX® from bench to bedside—Transfer of an ultrasmall theranostic gadolinium-based nanoparticle to clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AGuIX nanoparticles enhance ionizing radiation-induced ferroptosis on tumor cells by targeting the NRF2-GPX4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gold nanoparticles: Distribution, bioaccumulation and toxicity. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanobiotix.com [nanobiotix.com]
- 9. Sensitivity to Cisplatin in Head and Neck Cancer Cells Is Significantly Affected by Patient-Derived Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term in vivo clearance of gadolinium-based AGuIX nanoparticles and their biocompatibility after systemic injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Radiosensitizing Effects of the mTOR Inhibitor CCI-779 to Cisplatin in Experimental Models of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preclinical studies on toxicity, antitumour activity and pharmacokinetics of cisplatin and three recently developed derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radiosensitization Effect of AGuIX, a Gadolinium-Based Nanoparticle, in Nonsmall Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. frontiersin.org [frontiersin.org]
- 20. biospace.com [biospace.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Nanobiotix Reports Successful Results From Phase I/II Trial Of this compound In Head & Neck Cancer [clinicalleader.com]
- 23. Biodistribution and toxicity of engineered gold nanoparticles: a review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biodistribution and toxicity of engineered gold nanoparticles: a review of in vitro and in vivo studies - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 25. pubs.aip.org [pubs.aip.org]
- 26. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
NBTXR3 Potentiates Abscopal Effect in Syngeneic Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the abscopal effect induced by NBTXR3, a novel radioenhancer, in preclinical syngeneic mouse models. The data presented herein, compiled from various studies, demonstrates the potential of this compound to amplify the systemic anti-tumor immune response when combined with radiotherapy and immune checkpoint inhibitors, leading to the regression of distant, non-irradiated tumors.
Performance of this compound in Inducing Abscopal Effects
This compound, composed of hafnium oxide nanoparticles, is designed to physically amplify the dose of radiation within the tumor, leading to increased tumor cell death.[1][2][3][4] This enhanced local tumor destruction is hypothesized to trigger a more robust systemic anti-tumor immune response, resulting in an abscopal effect.[5][6][7] Preclinical studies in various syngeneic mouse models have consistently shown that this compound activated by radiotherapy (this compound+RT) is more effective at inducing an abscopal effect compared to radiotherapy alone.[5][6] This effect is characterized by delayed growth of the non-irradiated tumor and improved overall survival.
Comparative Efficacy of this compound Combinations
The efficacy of this compound in mediating the abscopal effect is significantly enhanced when used in combination with immune checkpoint inhibitors (ICIs). These combinations have shown promise in both ICI-sensitive and ICI-resistant tumor models.
| Treatment Group | Primary Tumor Control | Abscopal Tumor Control | Overall Survival | Key Findings | Mouse Model |
| Radiotherapy (RT) Alone | Moderate | Minimal to None | Modest Improvement | RT alone is often insufficient to induce a significant abscopal effect.[5][7] | Colorectal (CT26), Lung (344SQR) |
| This compound + RT | Significant | Significant | Improved | This compound+RT significantly enhances local and distant tumor control compared to RT alone.[2][5][8] The effect is dependent on CD8+ T cells.[5][9] | Colorectal (CT26), Lung (344SQR) |
| This compound + RT + anti-PD-1 | Markedly Improved | Markedly Improved | Significantly Improved | This combination overcomes resistance to anti-PD-1 therapy and induces long-term anti-tumor memory.[8][10][11] | Lung (344SQR - anti-PD-1 resistant) |
| This compound + RT + anti-CTLA-4 (nonfucosylated) | Eradication of Primary and Secondary Tumors | Eradication of Primary and Secondary Tumors | 75% Survival | Synergizes to reduce regulatory T cells and enhance anti-tumor immunity.[12] | Lung (344SQR) |
| This compound + RT + Triple Checkpoint Blockade (anti-PD-1, anti-LAG-3, anti-TIGIT) | Superior Efficacy | Superior Efficacy | Enhanced Survival | Outperforms other combinations in efficacy and induction of long-term anti-cancer memory.[1] | Not Specified |
| This compound + Proton Beam Therapy (PBT) + anti-PD-1 | Superior Efficacy | Strongest Abscopal Effect | Markedly Better Survival | Demonstrates the versatility of this compound with different radiation modalities.[13] | Lung (344SQR - anti-PD-1 resistant) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative experimental protocols extracted from the cited studies.
Two-Tumor Abscopal Model Protocol
A common experimental setup to evaluate the abscopal effect involves a two-tumor model in immunocompetent mice.
-
Tumor Cell Inoculation:
-
Syngeneic tumor cells (e.g., 5 x 10^4 344SQR lung cancer cells or CT26 colorectal cancer cells) are subcutaneously injected into the right flank of the mouse to establish the "primary" tumor.[8][12]
-
After a few days (e.g., day 4), the same number of tumor cells are injected into the contralateral (left) flank to establish the "secondary" or "abscopal" tumor.[11][12]
-
-
This compound Administration:
-
Radiotherapy:
-
Immune Checkpoint Inhibitor Administration:
-
Immune checkpoint inhibitors, such as anti-PD-1 (e.g., 200 μg) and/or anti-CTLA-4 (e.g., 50 μg), are administered intraperitoneally on a schedule that coincides with the radiotherapy.[12]
-
-
Endpoint Analysis:
-
Tumor growth is monitored in both the primary and secondary tumors.
-
Overall survival of the mice is recorded.
-
Tumors may be harvested for immunological analysis, such as immunohistochemistry (IHC) to assess CD8+ T cell infiltration and NanoString analysis for immune pathway gene expression.[8][11][12]
-
Visualizing the Mechanisms and Workflows
Experimental Workflow for Abscopal Effect Validation
The following diagram illustrates the typical workflow for a preclinical experiment designed to validate the abscopal effect of this compound.
Caption: Workflow of a typical syngeneic mouse model to study the this compound-mediated abscopal effect.
Signaling Pathway: this compound-Mediated Immune Activation
This compound enhances the effects of radiotherapy, leading to increased immunogenic cell death and the activation of innate immune signaling pathways, such as the cGAS-STING pathway.[10][12] This cascade of events is crucial for priming the adaptive immune system and generating a systemic anti-tumor response.
Caption: Proposed signaling pathway for this compound-induced abscopal effect.
References
- 1. Nanobiotix presents new preclinical data for its nano-radioenhancer combined with checkpoint inhibitors | BioWorld [bioworld.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Abscopal Effect | Nano Publications [bibliography.nanobiotix.com]
- 4. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobiotix.com [nanobiotix.com]
- 6. 2018 – OncoRad – NBXTR3 Abscopal Effect | Nano Publications [bibliography.nanobiotix.com]
- 7. ascopubs.org [ascopubs.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Radiation Therapy Enhanced by this compound Nanoparticles Overcomes Anti-PD1 Resistance and Evokes Abscopal Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound improves the efficacy of immunoradiotherapy combining nonfucosylated anti-CTLA4 in an anti-PD1 resistant lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Nbtxr3 in combination with chemotherapy versus chemotherapy alone
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NBTXR3 in combination with chemotherapy versus chemotherapy alone, supported by the latest experimental data.
This compound (PEP503), a novel, first-in-class radioenhancer composed of functionalized hafnium oxide nanoparticles, is designed to amplify the energy dose from radiotherapy within tumor cells. Administered via a single intratumoral injection, this compound is activated by radiation, leading to a significant increase in tumor cell destruction without escalating damage to surrounding healthy tissues.[1] This guide examines the efficacy and safety of combining this compound with standard chemotherapy regimens, drawing on data from both clinical and preclinical investigations.
Mechanism of Action
When activated by ionizing radiation, this compound nanoparticles deliver a higher energy deposit within the cancer cells compared to radiotherapy alone.[1] This physical mode of action is not dependent on specific biological pathways, suggesting its potential applicability across a wide range of solid tumors. Preclinical studies have demonstrated that this enhanced energy deposition leads to increased cancer cell death.[2]
Clinical Data: this compound in Combination with Chemoradiotherapy
A phase Ib/II clinical trial (NCT02465593) evaluated the safety and efficacy of this compound in combination with concurrent chemoradiotherapy (CCRT) in patients with locally advanced or unresectable rectal adenocarcinoma.[3][[“]] The study involved a single intratumoral injection of this compound followed by radiotherapy combined with either capecitabine (B1668275) or 5-fluorouracil (B62378) (5-FU).[3][[“]]
Efficacy in Rectal Cancer
The trial demonstrated a high rate of disease control and promising response rates. The addition of this compound to a standard fluoropyrimidine-based neoadjuvant CCRT did not result in increased toxicity.[3][[“]]
| Efficacy Endpoint | This compound + Chemoradiotherapy (n=31) |
| Disease Control Rate | 100%[3][[“]] |
| Clinical Complete Response | 3.2%[3][[“]] |
| Clinical Partial Response | 61.3%[3][[“]] |
| R0 Resection Rate (of 25 surgical patients) | 96%[3] |
| Pathological Complete Response (of 25 surgical patients) | 20%[3] |
Safety Profile in Rectal Cancer
The safety profile of this compound combined with CCRT was found to be comparable to that of CCRT alone, with most adverse events being grade 1 or 2.[3][[“]][5]
| Grade 1/2 Adverse Events Related to CCRT | Percentage of Patients |
| Diarrhea | ~45%[5] |
| Decreased White Blood Cell Count | ~40%[5] |
| Dermatitis | ~25%[5] |
Preclinical Data: this compound with Cisplatin-Based Chemoradiotherapy
In vitro studies have provided a direct comparison of this compound's effect when added to a cisplatin-based chemoradiotherapy regimen. A clonogenic assay using the NCI-H460-Luc2 human lung cancer cell line demonstrated a marked enhancement in cell destruction with the addition of this compound.[2][6]
Enhanced Cell Destruction with this compound
The addition of this compound to cisplatin (B142131) and radiotherapy significantly increased cancer cell death compared to cisplatin and radiotherapy alone.[6][7] The Dose Enhancement Factor (DEF) indicates the fold-increase in cell killing for a given radiation dose.
| Treatment Group | Surviving Fraction (%) at 4 Gy | Dose Enhancement Factor (DEF) at 4 Gy |
| Radiotherapy (RT) alone | 100 | 1.0 |
| Cisplatin + RT (16h pre-incubation) | 1.9 | 1.9 |
| This compound + RT | 2.8 | 2.8 |
| This compound + Cisplatin + RT (16h pre-incubation) | 7.6 | 7.6 |
Data from in vitro clonogenic assay on NCI-H460-Luc2 cells.[2]
Experimental Protocols
Phase Ib/II Rectal Cancer Trial (NCT02465593)
Objective: To evaluate the safety, tolerability, and efficacy of this compound combined with neoadjuvant CCRT in patients with locally advanced or unresectable rectal cancer.[3][[“]]
Methodology:
-
Patient Population: Patients with locally advanced (T3-4 or locally unresectable) rectal adenocarcinoma.[5]
-
Intervention: A single intratumoral administration of this compound (PEP503) was performed 24 to 72 hours before the start of radiotherapy.[5]
-
Chemoradiotherapy: Patients received standard intensity-modulated radiation therapy (IMRT) or volumetric modulated arc therapy (VMAT) at a dose of 50 Gy in 25 fractions, concurrently with either oral capecitabine or intravenous 5-FU over 5-6 weeks.[5][8]
-
Evaluation: Tumor response was assessed after CCRT, and where feasible, total mesorectal excision was planned 8-12 weeks after completion of CCRT.[3][5] Pathological response was evaluated in surgical specimens.[3]
In Vitro Clonogenic Assay with Cisplatin
Objective: To determine the ability of this compound to enhance the efficacy of cisplatin-based chemoradiotherapy in vitro.[6]
Methodology:
-
Cell Line: NCI-H460-Luc2 human lung cancer cells were used.[6]
-
Treatment Groups:
-
Control (Radiotherapy alone)
-
Cisplatin + Radiotherapy
-
This compound + Radiotherapy
-
This compound + Cisplatin + Radiotherapy
-
-
Drug Incubation: Cells were exposed to cisplatin (405nM) for 16 hours. This compound (800µM) was added 16 hours prior to irradiation.[2][6]
-
Irradiation: Cells were irradiated with doses ranging from 2 to 4 Gy.[2]
-
Colony Formation: Following treatment, cells were cultured for approximately 15 days to allow for colony formation. Colonies of 50 cells or more were then stained with crystal violet and counted.[6]
-
Data Analysis: The surviving fraction of cells was calculated for each treatment group and compared to the control group to determine the Dose Enhancement Factor (DEF).[2][6]
Visualizing the Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. nanobiotix.com [nanobiotix.com]
- 2. nanobiotix.com [nanobiotix.com]
- 3. Results of phase Ib/II trial of PEP503 (this compound, radioenhancer) with chemoradiotherapy in patients with rectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2017 – AACR Abstract – this compound combination with cisplatin in vivo and in vitro | Nano Publications [bibliography.nanobiotix.com]
- 8. A phase Ib/II trial of PEP503 (this compound, radioenhancer) with radiotherapy and chemotherapy in patients with rectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
NBTXR3: A Comparative Analysis of its Radioenhancing Effects Across Diverse Tumor Histologies
For Researchers, Scientists, and Drug Development Professionals
NBTXR3, a first-in-class radioenhancer, is emerging as a promising agent to augment the effects of radiation therapy across a spectrum of solid tumors. Composed of functionalized hafnium oxide nanoparticles, this compound is designed to be administered via a single intratumoral injection prior to radiotherapy. Once activated by ionizing radiation, these nanoparticles amplify the energy dose delivered to the tumor, leading to increased cancer cell death without escalating damage to surrounding healthy tissues.[1] This guide provides a comparative analysis of this compound's efficacy in various tumor histologies, supported by experimental data from preclinical and clinical studies.
Mechanism of Action: A Universal Physical Effect
The fundamental mechanism of this compound is rooted in physics rather than biology, suggesting a broad applicability across different tumor types.[2] The high electron density of hafnium oxide nanoparticles allows for a significantly greater absorption of ionizing radiation compared to soft tissue. This interaction generates a massive localized release of electrons and free radicals, ultimately leading to enhanced DNA damage and tumor cell destruction.[3][4]
Beyond its direct cytotoxic effects, this compound has been shown to modulate the tumor microenvironment, transforming immunologically "cold" tumors into "hot" ones.[5] This is achieved by promoting immunogenic cell death, which in turn triggers an anti-tumor immune response.[1] This immunomodulatory property opens avenues for synergistic combinations with immune checkpoint inhibitors.
Comparative Efficacy Across Tumor Histologies
The following tables summarize the quantitative outcomes of key clinical and preclinical studies of this compound across various cancer types.
Table 1: Clinical Efficacy of this compound in Combination with Radiation Therapy
| Tumor Histology | Study Phase | Treatment Arm | Control Arm | Key Efficacy Endpoints | Results | Reference |
| Soft Tissue Sarcoma (STS) | Phase II/III (Act.In.Sarc) | This compound + RT | RT alone | Pathological Complete Response (pCR) Rate | 16.1% vs 7.9% (p=0.045) | [6] |
| R0 Resection Rate | 77.0% vs 64.0% (p=0.042) | [6] | ||||
| Head and Neck Squamous Cell Carcinoma (HNSCC) (Elderly, Frail Patients) | Phase I (Study 102 Expansion) | This compound + IMRT | Historical Control | Injected-Lesion Overall Response Rate (ORR) | 81.8% | [7] |
| Injected-Lesion Complete Response Rate (CRR) | 63.6% | [7] | ||||
| Median Overall Survival (mOS) | 23.1 months | [7] | ||||
| HNSCC (Locoregionally Recurrent or Metastatic) | Phase I (Study 1100) | This compound + SBRT + Anti-PD-1 | N/A | Overall Tumor Response Rate | 31.3% (in 16 patients) | |
| Disease Control Rate | 75.0% (in 16 patients) | |||||
| Hepatocellular Carcinoma (HCC) and Liver Metastases | Phase I/II | This compound + SBRT | N/A | Best Response (HCC, n=8) | 5 Complete Responses, 3 Partial Responses | [8] |
| Best Response (Metastases, n=6) | 3 Partial Responses, 3 Stable Disease | [8] | ||||
| Pancreatic Ductal Adenocarcinoma (PDAC) (Locally Advanced) | Phase I | This compound + IMRT | Historical Control | Injected Tumor Disease Control Rate (n=13) | 92.3% | [9] |
| Median Overall Survival from Diagnosis | 21 months | [9] |
Table 2: Preclinical Efficacy of this compound in Animal Models
| Tumor Model | Treatment Arm | Control Arm | Key Efficacy Endpoints | Results | Reference |
| Anti-PD-1 Resistant Lung Cancer | This compound + RT + Anti-PD-1 + Anti-CTLA-4 | RT + Anti-PD-1 + Anti-CTLA-4 | Mouse Survival Rate | Improved from 0% to 50% | [10] |
| Tumor Growth | Significant antitumor effects against primary and secondary tumors | [10] | |||
| Colorectal Cancer (CT26) | This compound + RT | RT alone | CD8+ T cell infiltration | Increased in both treated and untreated (abscopal) tumors | [11] |
| Breast Cancer (4T1) | This compound + RT | RT alone | Systemic anti-tumor control | Enhanced | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Intratumoral Injection of this compound (Clinical)
-
Product: this compound is supplied as a sterile, aqueous suspension of hafnium oxide nanoparticles at a concentration of 53.3 g/L.[2][3]
-
Dosage and Administration: The volume of this compound to be injected is determined as a percentage of the baseline tumor volume, typically calculated from MRI scans.[3] In the Phase I STS study, dose escalation levels were 2.5%, 5%, 10%, and 20% of the tumor volume, with 10% established as the recommended dose.[3] For HNSCC, dose levels of 5%, 10%, 15%, and 22% of the tumor volume have been explored.[12] In liver cancers, dose levels ranged from 10% to 42% of the tumor volume.[8]
-
Procedure: The injection is performed percutaneously under imaging guidance (e.g., ultrasound or CT).[3][13] To ensure adequate distribution, multiple needles are inserted approximately 1.5 to 2.0 cm apart, with varying angulations to cover the entire tumor mass.[3] Local anesthesia is administered prior to the procedure.[3] For deeper visceral tumors like pancreatic cancer, local endoscopic delivery has been successfully employed.[14]
-
Post-Injection Verification: A CT scan is performed within 24 hours of injection to confirm the distribution of this compound within the tumor and to rule out significant leakage into surrounding tissues.[3]
Radiation Therapy Protocol (Clinical)
-
Timing: Radiation therapy is typically initiated within 24 to 48 hours after the this compound injection.[3]
-
Modality and Dosage: The radiation modality and dose are dependent on the tumor type and clinical setting.
-
Soft Tissue Sarcoma (Preoperative): External Beam Radiation Therapy (EBRT) is delivered at a dose of 50 Gy in 25 fractions over 5 weeks.[3][6]
-
Head and Neck Squamous Cell Carcinoma: Intensity-Modulated Radiation Therapy (IMRT) is commonly used.[15]
-
Liver Cancers: Stereotactic Body Radiation Therapy (SBRT) is employed, with regimens such as 45 Gy in 3 fractions over 5 to 7 days or 50 Gy in 5 fractions over 15 days.[8][16]
-
Pancreatic Cancer: IMRT is delivered at a dose of 45 Gy in 15 daily fractions.[14]
-
Clonogenic Assay (Preclinical)
-
Cell Culture: Cancer cell lines are seeded in appropriate culture dishes and allowed to adhere overnight.
-
This compound Treatment: Cells are incubated with varying concentrations of this compound (e.g., 50-800µM) overnight.[17]
-
Irradiation: Following incubation, the cells are irradiated with a single dose of X-rays (e.g., 1-6 Gy).[17]
-
Colony Formation: The cells are then cultured for a period sufficient for colony formation (typically 10-14 days).
-
Staining and Counting: Colonies are fixed and stained with crystal violet, and colonies containing at least 50 cells are counted.[17][18]
-
Data Analysis: The surviving fraction is calculated as the number of colonies formed in the treated group divided by the number of colonies formed in the untreated control group, corrected for the plating efficiency. The Dose Enhancement Factor (DEF) can then be calculated.[17]
Visualizing the Impact of this compound
The following diagrams illustrate the experimental workflow for evaluating this compound in a preclinical setting and the proposed signaling pathway for its immunomodulatory effects.
Conclusion
This compound demonstrates a consistent radioenhancing effect across a variety of solid tumor histologies in both preclinical and clinical settings. Its physical mechanism of action provides a tumor-agnostic platform for improving the efficacy of radiation therapy. Furthermore, the immunomodulatory properties of this compound position it as a promising candidate for combination therapies, particularly with immune checkpoint inhibitors. The ongoing and future clinical trials will further elucidate the full potential of this novel therapeutic agent in the armamentarium against cancer.
References
- 1. nanobiotix.com [nanobiotix.com]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. journalforclinicalstudies.com [journalforclinicalstudies.com]
- 5. This compound improves the efficacy of immunoradiotherapy combining nonfucosylated anti-CTLA4 in an anti-PD1 resistant lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Final Safety and Health-Related Quality of LIfe Results of the Phase 2/3 Act.In.Sarc Study With Preoperative this compound Plus Radiation Therapy Versus Radiation Therapy in Locally Advanced Soft-Tissue Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanobiotix Announces the Presentation of the Final Efficacy Analysis From Phase 1 Cohort Expansion Evaluating this compound in Locally Advanced Head and Neck Cancer Showing Median Progression-Free - BioSpace [biospace.com]
- 8. 2020 – ASCO GI – Treatment of liver cancers with this compound | Nano Publications [bibliography.nanobiotix.com]
- 9. NANOBIOTIX Announces Presentation of First Data From Phase 1 Study Evaluating this compound for Patients With Locally Advanced Pancreatic Cancer - BioSpace [biospace.com]
- 10. appliedradiationoncology.com [appliedradiationoncology.com]
- 11. nanobiotix.com [nanobiotix.com]
- 12. Nanobiotix Reports Successful Results From Phase I/II Trial Of this compound In Head & Neck Cancer [clinicalleader.com]
- 13. mdpi.com [mdpi.com]
- 14. 2022 – this compound, a first-in-class radioenhancer for pancreatic ductal adenocarcinoma | Nano Publications [bibliography.nanobiotix.com]
- 15. onclive.com [onclive.com]
- 16. nanobiotix.com [nanobiotix.com]
- 17. This compound Radiotherapy-Activated Functionalized Hafnium Oxide Nanoparticles Show Efficient Antitumor Effects Across a Large Panel of Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
NBTXR3 Clinical Trials: A Comparative Analysis of Outcomes in Solid Tumors
A detailed guide for researchers, scientists, and drug development professionals on the clinical performance of the novel radioenhancer NBTXR3 across various solid tumor indications.
This compound (Hensify®), a first-in-class radioenhancer composed of functionalized hafnium oxide nanoparticles, is designed to physically amplify the energy dose from radiotherapy within tumor cells, leading to greater tumor destruction without increasing damage to surrounding healthy tissues.[1] Clinical investigations have demonstrated that beyond this primary physical mode of action, this compound also triggers an adaptive immune response, potentially turning irradiated tumors into an in-situ vaccine.[1][2] This guide provides a comprehensive cross-study comparison of the clinical trial outcomes for this compound in key solid tumor indications, supported by experimental data and detailed methodologies.
Quantitative Outcomes: A Cross-Trial Comparison
The efficacy and safety of this compound have been evaluated in multiple clinical trials across a range of solid tumors. The following tables summarize the key quantitative outcomes from these studies.
Soft Tissue Sarcoma (STS)
Trial: Act.In.Sarc (Phase II/III, NCT02379845)[3][4][5]
| Endpoint | This compound + Radiotherapy (Arm A) | Radiotherapy Alone (Arm B) | p-value |
| Pathological Complete Response (pCR) Rate | 16.1% | 7.9% | 0.045[3] |
| R0 Resection (Negative Margin) Rate | 77.0% | 64.0% | 0.042[3] |
| Serious Adverse Events (SAEs) - On-treatment, RT-related | 5.6% (5/89) | 5.6% (5/90) | N/A[3] |
| Serious Adverse Events (SAEs) - Post-surgery hospitalization | 15.7% (14/89) | 24.4% (22/90) | N/A[3] |
| Serious Adverse Events (SAEs) - Post-treatment (follow-up) | 13.5% (12/89) | 24.4% (22/90) | N/A[3] |
Head and Neck Squamous Cell Carcinoma (HNSCC)
Trial: Study 102 (Phase I Dose Expansion, NCT01946867)[6][7]
| Endpoint | This compound + Radiotherapy (Evaluable Population, n=44) |
| Overall Response Rate (ORR) - Injected Lesion | 81.8% |
| Complete Response (CR) Rate - Injected Lesion | 63.6% |
| Median Progression-Free Survival (mPFS) | 16.9 months |
| Median Overall Survival (mOS) | 23.1 months |
Trial: NANORAY-312 (Phase III, NCT04892173) - Ongoing[8][9][10][11]
This pivotal trial is currently enrolling and will provide further data on the efficacy of this compound in elderly patients with locally advanced HNSCC who are ineligible for platinum-based chemotherapy. The primary endpoint is progression-free survival, with overall survival as a key secondary endpoint.[8][9]
Liver Cancer (Hepatocellular Carcinoma & Liver Metastases)
Trial: Phase I/II (NCT02721056)[12][13][14][15]
| Endpoint | This compound + SBRT (Evaluable HCC Patients, n=15) | This compound + SBRT (Evaluable Liver Mets Patients, n=8) |
| Best Observed Response (CR) | 33.3% (5 patients) | 0% |
| Best Observed Response (PR) | 33.3% (5 patients) | 62.5% (5 patients) |
| Best Observed Response (SD) | 6.7% (1 patient) | 25.0% (2 patients) |
Experimental Protocols
A standardized approach to the administration of this compound and subsequent radiotherapy is crucial for optimal outcomes. The general experimental workflow is as follows:
-
Patient Selection: Patients are selected based on tumor type, stage, and location, ensuring the tumor is accessible for injection.[16]
-
This compound Administration: A single intratumoral injection of this compound is administered. The volume of this compound is calculated as a percentage of the baseline tumor volume, as determined by imaging (e.g., MRI).[16][17] For example, in the Act.In.Sarc trial, the this compound dose was 10% of the tumor volume,[17] while in the NANORAY-312 trial, the dose is 33% of the gross tumor volume.[8] The concentration of the this compound suspension is typically 53.3 g/L.[17]
-
Radiotherapy: External beam radiotherapy (EBRT) or Stereotactic Body Radiotherapy (SBRT) is initiated, typically within 24 hours to 5 days post-injection.[17][18] The radiotherapy regimen varies depending on the cancer type and trial protocol. For instance, in the soft tissue sarcoma trial, patients received 50 Gy in 25 fractions over 5 weeks.[17] In the liver cancer trial, patients received SBRT of 45 Gy in 3 fractions.[12]
-
Follow-up and Evaluation: Patients are monitored for treatment response through imaging and clinical assessment. Safety and quality of life are also evaluated at regular intervals.[3]
Visualizing the Science Behind this compound
To better understand the mechanisms and processes involved in this compound-mediated cancer therapy, the following diagrams have been generated using Graphviz.
Caption: this compound Mechanism of Action.
Caption: General this compound Clinical Trial Workflow.
Caption: Logical Flow of the Cross-Study Comparison.
References
- 1. nanobiotix.com [nanobiotix.com]
- 2. NANOBIOTIX Presented New Clinical and Pre-Clinical Data Confirming this compound's Significant Potential Role in Immuno-Oncology at SITC Annual Meeting - BioSpace [biospace.com]
- 3. Final Safety and Health-Related Quality of LIfe Results of the Phase 2/3 Act.In.Sarc Study With Preoperative this compound Plus Radiation Therapy Versus Radiation Therapy in Locally Advanced Soft-Tissue Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound Crystalline Nanoparticles and Radiation Therapy in Treating Randomized Patients in Two Arms With Soft Tissue Sarcoma of the Extremity and Trunk Wall [clin.larvol.com]
- 6. Nanobiotix Announces the Presentation of the Final Efficacy Analysis From Phase 1 Cohort Expansion Evaluating this compound in Locally Advanced Head and Neck Cancer Showing Median Progression-Free Survival of 16.9 Months and Median Overall Survival of 23.1 Month – Nanobiotix [ir.nanobiotix.com]
- 7. onclive.com [onclive.com]
- 8. Nanoray-312: phase III study of this compound + radiotherapy ± cetuximab in elderly, platinum-ineligible locally advanced HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. nanobiotix.com [nanobiotix.com]
- 15. researchgate.net [researchgate.net]
- 16. nanobiotix.com [nanobiotix.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. 2019 – ASTRO – this compound for the treatment of solid tumors | Nano Publications [bibliography.nanobiotix.com]
Safety Operating Guide
NBTXR3: Guidelines for Safe Disposal in a Research Environment
For Immediate Reference: Treat all NBTXR3 waste as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this compound or related materials down the drain.
This document provides essential guidance on the proper disposal procedures for this compound, a sterile aqueous suspension of functionalized hafnium oxide nanoparticles. These procedures are compiled from safety data for its core component, hafnium oxide, and general best practices for handling nanomaterials in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure safety and environmental compliance.
Core Principles of this compound Disposal
Due to its composition as a nanoparticle suspension, this compound requires special handling and disposal considerations. The primary component, hafnium oxide nanoparticles, dictates the need for cautious management to prevent unintended environmental release or exposure.
Procedural Steps for Disposal
1. Waste Segregation and Collection:
-
Designated Waste Containers: All materials that have come into contact with this compound must be segregated into clearly labeled, sealed, and leak-proof hazardous waste containers.
-
Waste Streams:
-
Liquid Waste: Unused or expired this compound suspension, as well as any rinsing solutions from contaminated labware, should be collected in a dedicated, shatter-resistant container.
-
Solid Waste: Items such as used syringes, needles, personal protective equipment (PPE), and contaminated lab supplies (e.g., wipes, bench paper) must be collected in a separate, puncture-resistant container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the name "this compound (Hafnium Oxide Nanoparticle Suspension)," and the date accumulation begins.
2. Handling and Personal Protective Equipment (PPE):
-
Standard Laboratory PPE: Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling this compound and its waste.
-
Respiratory Protection: If there is a risk of aerosolization, use a certified respirator with a particulate filter.
-
Spill Management: In the event of a spill, contain the area immediately. Use an absorbent material to collect the liquid, and then decontaminate the area with an appropriate cleaning agent. All spill cleanup materials must be disposed of as hazardous waste.
3. Final Disposal:
-
Licensed Waste Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service. Do not attempt to dispose of this material through standard laboratory or municipal waste streams.
-
Incineration: The preferred method for the disposal of nanoparticle waste is high-temperature incineration by a qualified facility.
-
Transportation: While hafnium oxide is not typically classified as dangerous goods for transport, all transportation of this compound waste must comply with local, state, and federal regulations for hazardous materials.
Quantitative Data Summary
Currently, there is no publicly available quantitative data regarding specific disposal limits or concentrations for this compound. The precautionary principle dictates treating all concentrations as hazardous.
| Parameter | Guideline |
| Disposal Method | High-Temperature Incineration via Licensed Vendor |
| Waste Classification | Hazardous Chemical Waste |
| Effluent Discharge | Prohibited |
Experimental Protocol Reference
The disposal procedures outlined above are based on best practices derived from safety data sheets for hafnium oxide nanoparticles and established guidelines for the handling of nanomaterials in a research setting. No specific experimental protocols for the disposal of this compound have been publicly cited.
Disposal Workflow
This compound Waste Disposal Workflow
Disclaimer: The information provided here is intended as a guide for trained laboratory professionals and is based on the known components of this compound and general safety protocols for nanomaterials. It is not a substitute for a formal risk assessment and adherence to all applicable regulations. For definitive disposal procedures, it is imperative to consult the official Safety Data Sheet (SDS) from the manufacturer, Nanobiotix, and to confer with your institution's Environmental Health and Safety (EH&S) department.
Essential Safety and Handling Protocols for Nbtxr3
This document provides crucial safety and logistical information for laboratory personnel, researchers, and drug development professionals handling Nbtxr3. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
This compound is a sterile aqueous suspension of functionalized hafnium oxide (HfO2) nanoparticles.[1] While specific safety data sheets for the final this compound product are not publicly available, the following guidelines are based on the safety requirements for its core component, hafnium oxide nanoparticles, and general best practices for handling nanomaterials in a research setting.
Personal Protective Equipment (PPE) Summary
A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed.[2] However, the following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Exposure Potential (e.g., aerosol generation) |
| Hand Protection | Single pair of disposable nitrile gloves.[3] | Double-gloving with nitrile gloves.[2][4] |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved.[5] | Tight-fitting, dust-proof safety goggles.[4] |
| Body Protection | Laboratory coat.[3][6] | Impervious clothing or disposable gown.[2][5] |
| Respiratory | Not generally required when handling in a properly functioning chemical fume hood or biological safety cabinet. | NIOSH-approved N95 or higher-level (e.g., P100) respirator.[2][7] Full-face respirator offers both eye and respiratory protection.[4][5] |
| Foot Protection | Closed-toe shoes.[7] | N/A |
Experimental Protocols: Handling and Disposal
The following protocols provide step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting.
Handling this compound in a Laboratory Setting
-
Preparation and Engineering Controls:
-
All manipulations with this compound that could generate aerosols (e.g., vortexing, sonicating, pouring) must be performed within a certified chemical fume hood, biological safety cabinet, or a glove box.[2][3][7]
-
Ensure that the work area is covered with disposable, plastic-backed absorbent bench paper to contain any potential spills.[2][3]
-
Know the location and proper use of safety showers, eyewash stations, and fire extinguishers.[6]
-
-
Donning Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Handle this compound as a solution to minimize the risk of airborne release of nanoparticles.[6]
-
When handling, avoid skin and eye contact.[5]
-
Use proper glove removal techniques to avoid contaminating your skin.[5]
-
Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and after removing PPE.[3][6]
-
-
Spill Response:
-
In the event of a small spill, absorb the liquid with an appropriate absorbent material.[7]
-
Clean the spill area with a wet wipe method; do not dry sweep.[3][7]
-
For larger spills, evacuate the area and contact the Environmental Health and Safety (EHS) department.[3]
-
All materials used for spill cleanup should be disposed of as hazardous waste.[7]
-
Disposal Plan for this compound and Contaminated Materials
-
Waste Segregation:
-
All materials that come into contact with this compound, including gloves, disposable lab coats, bench paper, and cleaning materials, must be considered contaminated waste.
-
Segregate this compound waste from other laboratory waste streams.
-
-
Waste Collection:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[8]
-
Collect liquid this compound waste in a separate, sealed, and clearly labeled hazardous waste container.[8] Do not dispose of liquid this compound down the drain.[5]
-
-
Disposal Procedure:
Visualized Workflow: this compound Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory environment.
References
- 1. nanobiotix.com [nanobiotix.com]
- 2. ehs.ufl.edu [ehs.ufl.edu]
- 3. SOP: Nanoparticles, Safe Handling | PennEHRS [ehrs.upenn.edu]
- 4. Protecting Against Engineered Nanomaterial Exposures [publications.aiha.org]
- 5. s.b5z.net [s.b5z.net]
- 6. guideline for safe use of nanomaterials – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
